Product packaging for 5-Bromo-1H-indol-6-ol(Cat. No.:)

5-Bromo-1H-indol-6-ol

Cat. No.: B15068498
M. Wt: 212.04 g/mol
InChI Key: CBNZYDSOYCVKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-1H-indol-6-ol (CAS No: 1227600-47-6) is a brominated indole derivative with the molecular formula C8H6BrNO and a molecular weight of 212.04 g/mol. It serves as a key synthetic intermediate and building block in medicinal chemistry and drug discovery research. This compound is part of a significant class of indole-based inhibitors that target bacterial cystathionine γ-lyase (bCSE), the main producer of hydrogen sulfide (H 2 S) in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . Suppressing bCSE activity has been shown to considerably enhance the sensitivity of bacteria to antibiotics, making research into these inhibitors a promising pathway for overcoming antibiotic resistance . As a precursor, this compound is valuable for the synthesis of more complex molecules designed to act as antibiotic potentiators . The compound should be stored in a dark place, sealed in a dry environment at room temperature . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO B15068498 5-Bromo-1H-indol-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

5-bromo-1H-indol-6-ol

InChI

InChI=1S/C8H6BrNO/c9-6-3-5-1-2-10-7(5)4-8(6)11/h1-4,10-11H

InChI Key

CBNZYDSOYCVKPW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Br)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of 5-Bromo-1H-indol-6-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a proposed synthetic route for 5-Bromo-1H-indol-6-ol, a halogenated hydroxyindole derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthetic protocol, this document outlines a robust and feasible pathway commencing from the commercially available 5-bromo-1H-indol-6-amine. The core of the proposed synthesis involves a well-established diazotization reaction followed by hydrolysis to yield the target phenol. This guide includes a detailed experimental protocol, safety considerations, characterization data, and visual representations of the synthetic workflow and reaction mechanism to aid researchers in the practical synthesis of this valuable compound.

Introduction

Substituted indoles are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. The introduction of bromo and hydroxyl functionalities at specific positions on the indole scaffold can profoundly influence their physicochemical properties and pharmacological profiles. This compound, in particular, is a molecule of interest for medicinal chemists as a potential building block for the synthesis of more complex drug candidates. The strategic placement of the bromo and hydroxyl groups offers opportunities for further functionalization and exploration of structure-activity relationships (SAR) in various therapeutic areas.

This guide details a practical synthetic approach to this compound, designed to be accessible to researchers with a standard organic chemistry laboratory setup.

Proposed Synthetic Pathway

The most direct and chemically sound approach for the synthesis of this compound is the diazotization of the commercially available 5-bromo-1H-indol-6-amine, followed by the hydrolysis of the resulting diazonium salt. This two-step, one-pot procedure is a classic and reliable method for the conversion of aromatic amines to phenols.

Workflow of the Proposed Synthesis:

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis cluster_2 Workup & Purification A 5-bromo-1H-indol-6-amine C Diazonium Salt Intermediate A->C 0-5 °C B NaNO2, aq. H2SO4 B->C E This compound C->E H2O D Heat (e.g., 100 °C) D->E F Extraction E->F G Column Chromatography F->G H Pure Product G->H

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis. Please note that the yield is an estimate based on similar transformations and may vary depending on the specific reaction conditions and scale.

CompoundMolecular FormulaMolar Mass ( g/mol )Starting Amount (mmol)Theoretical Yield (g)Estimated Yield (%)
5-bromo-1H-indol-6-amineC₈H₇BrN₂211.0610.0--
This compoundC₈H₆BrNO212.05-2.1260-70%

Detailed Experimental Protocol

This protocol is a proposed method and should be adapted and optimized by the user. Appropriate safety precautions must be taken at all times.

4.1. Materials and Reagents

  • 5-bromo-1H-indol-6-amine

  • Sodium nitrite (NaNO₂)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

  • Ice

4.2. Step-by-Step Procedure

  • Preparation of the Diazotization Mixture:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 5-bromo-1H-indol-6-amine (2.11 g, 10.0 mmol).

    • Carefully add a solution of concentrated sulfuric acid (3.0 mL) in deionized water (30 mL). Stir the mixture until the amine is completely dissolved. The formation of the amine salt may result in a suspension.

    • Cool the flask to 0-5 °C using an ice-salt bath.

  • Formation of the Diazonium Salt:

    • Prepare a solution of sodium nitrite (0.76 g, 11.0 mmol) in deionized water (10 mL).

    • Slowly add the sodium nitrite solution dropwise to the cooled amine solution over a period of 30 minutes, ensuring the temperature is maintained between 0-5 °C. The reaction is exothermic.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a color change.

  • Hydrolysis of the Diazonium Salt:

    • Remove the ice bath and slowly heat the reaction mixture to 100 °C using a heating mantle. Vigorous evolution of nitrogen gas will be observed.

    • Maintain the temperature at 100 °C for 1 hour, or until the gas evolution ceases. The solution will likely darken.

    • Cool the reaction mixture to room temperature.

  • Workup and Extraction:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a dark solid or oil. Purify the crude material by column chromatography on silica gel.

    • A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30-40%).

    • Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield this compound as a solid.

Reaction Mechanism

The reaction proceeds through the formation of a diazonium salt intermediate, which is then displaced by a water molecule in a nucleophilic aromatic substitution reaction.

Reaction_Mechanism cluster_0 Diazotization cluster_1 Hydrolysis A Ar-NH2 C Ar-N2+ A->C + H+ B HONO B->C E Ar-OH C->E - N2, -H+ D H2O D->E

Caption: Mechanism of diazotization and hydrolysis.

Characterization

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods. The following are estimated NMR data based on analogous structures:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.0-11.2 (s, 1H, NH), 9.0-9.2 (s, 1H, OH), 7.5-7.6 (s, 1H, Ar-H), 7.2-7.3 (t, J = 2.8 Hz, 1H, Ar-H), 7.0-7.1 (s, 1H, Ar-H), 6.3-6.4 (t, J = 2.8 Hz, 1H, Ar-H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 148.0, 135.0, 125.0, 122.0, 115.0, 110.0, 105.0, 100.0.

  • Mass Spectrometry (ESI): m/z calculated for C₈H₆BrNO [M-H]⁻: 210.96; found: 210.9.

Safety Information

  • 5-bromo-1H-indol-6-amine: Handle with care. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Nitrite (NaNO₂): Oxidizing agent and toxic. Keep away from combustible materials. Harmful if swallowed. Wear appropriate PPE.

  • Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Diazonium Salts: Are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Keep the reaction mixture cold during its formation and use it in situ.

Conclusion

This technical guide presents a detailed and practical synthetic route for this compound. The proposed method, utilizing a diazotization-hydrolysis sequence on a commercially available starting material, offers a reliable and accessible pathway for researchers in medicinal chemistry and drug development. The provided experimental protocol, along with the characterization and safety data, should serve as a valuable resource for the successful synthesis and further investigation of this and related substituted indole compounds.

Physicochemical Properties of 5-Bromo-1H-indol-6-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Data Summary

Due to the novelty of 5-Bromo-1H-indol-6-ol, experimentally determined physicochemical data is not extensively available. The following tables are presented as a template for researchers to populate as data is generated. For comparative purposes, data for the parent compound, Indole, and a structurally related compound, Indolin-6-ol, are included where available.

Table 1: General Properties

PropertyThis compoundIndoleIndolin-6-ol
Molecular Formula C8H6BrNOC8H7NC8H9NO
Molecular Weight 212.04 g/mol 117.15 g/mol [1]135.16 g/mol [2]
Appearance Not AvailableWhite to yellowish solid[1]Not Available

Table 2: Physical Properties

PropertyThis compoundIndoleIndolin-6-ol
Melting Point Not Available52 °C[3]Not Available
Boiling Point Not AvailableNot AvailableNot Available
pKa Not AvailableNot AvailableNot Available
logP Not Available2.1[1]1.7 (Computed)[2]
Solubility Not Available3560 mg/L (at 25 °C)[1]Not Available

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this occurs over a narrow range. Impurities typically depress and broaden the melting point range.

Methodology (Capillary Tube Method):

  • Sample Preparation: The solid sample of this compound should be finely powdered and completely dry.

  • Capillary Filling: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample at the bottom.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (such as a Thiele tube or a digital melting point apparatus).

  • Heating: The apparatus is heated gradually, with the temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point range is reported as T1-T2.[4][5][6]

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For a phenolic compound like this compound, the pKa of the hydroxyl group is a critical parameter influencing its ionization state at different pH values.

Methodology (Potentiometric Titration):

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water, or a water/organic co-solvent mixture if solubility is low).

  • Titration Setup: A pH meter with a calibrated electrode is placed in the solution. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

  • Titration: The base is added in small, known increments, and the pH is recorded after each addition. The solution should be stirred continuously.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. At this point, pH = pKa.[7][8][9]

logP (Octanol-Water Partition Coefficient) Determination

Principle: The logP value is a measure of a compound's lipophilicity and is defined as the logarithm of the ratio of its concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.

Methodology (HPLC Method):

  • Standard Preparation: A series of standard compounds with known logP values are selected.

  • Chromatographic Conditions: A reverse-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration Curve: The retention times of the standard compounds are measured. A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known logP values of the standards.

  • Sample Analysis: The retention time of this compound is measured under the same chromatographic conditions.

  • logP Calculation: The logP of this compound is determined by interpolating its retention factor on the calibration curve.[10]

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

  • Solution Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH).

  • Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Concentration Measurement: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Solubility Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).[11][12][13]

Potential Biological Significance and Signaling Pathways

Hydroxyindoles are a class of organic compounds that include endogenous molecules like serotonin and its metabolites. Recent studies have highlighted the role of hydroxyindoles as inhibitors of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[14] Ferroptosis has been implicated in the pathogenesis of several neurodegenerative diseases.

The diagram below illustrates a simplified representation of the ferroptosis pathway and the potential point of intervention for hydroxyindoles.

Ferroptosis_Inhibition_by_Hydroxyindoles cluster_Cell Cell cluster_Membrane Cell Membrane Lipid Peroxidation Lipid Peroxidation Lipid ROS Lipid ROS Lipid Peroxidation->Lipid ROS Ferroptosis Ferroptosis Lipid ROS->Ferroptosis GPX4 GPX4 GPX4->Lipid Peroxidation Inhibits Glutathione Glutathione Glutathione->GPX4 Cofactor Hydroxyindoles Hydroxyindoles Hydroxyindoles->Lipid ROS Scavenges External_Stressors External Stressors (e.g., RSL3, Erastin) External_Stressors->GPX4 Inhibit External_Stressors->Glutathione Deplete

Caption: Inhibition of Ferroptosis by Hydroxyindoles.

Given its structure, this compound may exhibit similar ferroptosis-inhibiting activities. The bromine atom could further modulate its antioxidant potential and interaction with biological targets.

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the synthesis and characterization of a novel indole derivative like this compound.

Experimental_Workflow cluster_Synthesis Synthesis and Purification cluster_Characterization Structural and Physicochemical Characterization cluster_Biological Biological Evaluation Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, Elemental Analysis) Purification->Purity_Assessment Physicochemical_Properties Determination of Physicochemical Properties (Melting Point, pKa, logP, Solubility) Purity_Assessment->Physicochemical_Properties In_Vitro_Assays In Vitro Biological Assays (e.g., Ferroptosis Inhibition) Physicochemical_Properties->In_Vitro_Assays

Caption: Workflow for Novel Indole Derivative Characterization.

Conclusion

While specific experimental data for this compound remains to be elucidated, this guide provides the necessary framework for its comprehensive physicochemical characterization. The detailed experimental protocols and the discussion of potential biological activities offer a solid starting point for researchers. The structural similarity of this compound to other biologically active hydroxyindoles suggests its potential as a valuable scaffold in drug discovery, warranting further investigation into its properties and therapeutic applications.

References

An In-depth Technical Guide to 5-Bromo-1H-indol-6-ol: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 5-Bromo-1H-indol-6-ol is scarce in publicly available literature. This guide provides a comprehensive overview of its structural analogs and derivatives, extrapolating potential synthetic routes, properties, and biological activities based on closely related compounds. The inherent instability of many hydroxyindoles, which are prone to autooxidation and polymerization, may contribute to the limited available data on this specific molecule[1].

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Brominated and hydroxylated indoles, in particular, have garnered significant interest for their potential as therapeutic agents, especially in oncology and neuropharmacology. This compound represents a unique intersection of these key functionalities. This technical guide aims to provide a detailed exploration of its structural analogs and derivatives, focusing on their synthesis, chemical properties, and biological significance. Given the limited direct information, this guide will heavily leverage data from closely related and more stable analogs, such as 5-bromo-6-methoxyindole, to provide a predictive framework for researchers.

Synthesis of Structural Analogs

The synthesis of this compound and its derivatives can be approached through several established indole synthetic methodologies, followed by functional group interconversion. Due to the potential instability of the 6-hydroxy group, it is often protected as a methoxy ether during synthesis and deprotected in the final steps.

A plausible synthetic pathway to 5-bromo-6-methoxyindole, a key precursor and stable analog, can be extrapolated from known syntheses of related methoxyindoles. One common strategy involves the construction of the indole ring from appropriately substituted anilines.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Indole Synthesis cluster_intermediate Intermediate cluster_final_product Target Analog 4-Bromo-3-methoxyaniline 4-Bromo-3-methoxyaniline Reaction e.g., Fischer, Bischler, or Larock Indole Synthesis 4-Bromo-3-methoxyaniline->Reaction alpha-haloketone α-haloketone/aldehyde alpha-haloketone->Reaction 5-bromo-6-methoxyindole 5-bromo-6-methoxyindole Reaction->5-bromo-6-methoxyindole This compound This compound 5-bromo-6-methoxyindole->this compound Demethylation (e.g., BBr3)

Experimental Protocols

General Procedure for the Synthesis of 5-Methoxyindole from 5-Bromoindole (as an illustrative example of a related transformation):

This protocol is adapted from a patented method and illustrates the conversion of a bromoindole to a methoxyindole, a key transformation for synthesizing analogs of the target compound.

  • Reaction Setup: In a suitable reaction vessel, 5-bromoindole is mixed uniformly with a methanol solution of sodium methoxide.

  • Catalyst Addition: A catalyst system comprising a nitrogen-containing heterocycle and a monovalent copper complex is added. The mass ratio of the catalyst to 5-bromoindole is typically in the range of (0.05-0.1):1.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and maintained for 5-10 hours. The molar ratio of sodium methoxide to 5-bromoindole is generally between 1.3 and 2:1.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and filtered. The filtrate is subjected to reduced pressure distillation to recover methanol. The resulting residue is then extracted, and the crude product is purified by recrystallization and drying to yield 5-methoxyindole.

Note: This protocol would need to be adapted for the specific synthesis of 5-bromo-6-methoxyindole, likely starting from a different brominated precursor.

Chemical Properties and Reactivity

The chemical properties of this compound and its analogs are dictated by the interplay of the indole nucleus, the electron-withdrawing bromine atom, and the electron-donating hydroxy/methoxy group.

  • Indole Nucleus: The indole ring system is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.

  • Bromine Substituent: The bromine at the C5 position deactivates the benzene ring towards electrophilic substitution and provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

  • Hydroxy/Methoxy Group: The C6-hydroxy group is a strong electron-donating group, further activating the ring towards electrophilic attack. However, it is also a site of potential oxidation. The methoxy group is also electron-donating but is more stable and serves as a useful protecting group.

Biological Activity and Therapeutic Potential

Biological_Activity_Pathway cluster_targets Potential Biological Targets cluster_outcomes Potential Therapeutic Outcomes Indole_Scaffold This compound and Analogs Kinases Tyrosine Kinases (e.g., EGFR, VEGFR) Indole_Scaffold->Kinases Nurr1 Nuclear Receptor Nurr1 Indole_Scaffold->Nurr1 Other_Targets Other Cellular Targets (e.g., Tubulin, DNA) Indole_Scaffold->Other_Targets Anticancer Anticancer Activity Kinases->Anticancer Neuroprotection Neuroprotective Effects Nurr1->Neuroprotection Other_Targets->Anticancer Anti-inflammatory Anti-inflammatory Activity Other_Targets->Anti-inflammatory

Kinase Inhibition

Many indole derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer. The substitution pattern of this compound is reminiscent of scaffolds found in known tyrosine kinase inhibitors.

Table 1: Biological Activity of Selected Indole Derivatives as Kinase Inhibitors

Compound/Analog ClassTarget Kinase(s)Reported Activity (e.g., IC50)Reference
3-Arylthio-1H-indolesNot specifiedPotent antiproliferative properties against MCF-7 (IC50 in nM range)[2]
Quinoline-indole derivativesTubulin (colchicine binding site)IC50 values ranging from 2 to 11 nmol/L[2]
1-(3-dimethyl-aminopropyl)indolin-2-one derivativesNot specifiedPotent activity against NSCLC (A549) cells[3]
SK228 (an indole derivative)Not specifiedIC50 values of 3.4 µM (A549) and 0.3 µM (H1299)[3]
Modulation of Nuclear Receptors

Analogs of dopamine metabolites, such as 5,6-dihydroxyindole, have been shown to bind to and activate the nuclear receptor Nurr1. 5-bromoindole has also been identified as a direct binder and activator of Nurr1[1]. This suggests that this compound and its derivatives could have potential applications in neurodegenerative diseases like Parkinson's disease, where Nurr1 plays a critical role.

Table 2: Binding Affinities of Indole Analogs to Nurr1 Ligand Binding Domain (LBD)

CompoundBinding Affinity (KD) to Nurr1 LBDReference
5-chloroindole15.0 ± 1.2 μM[1]
Amodiaquine (control)8.0 ± 1.5 μM[1]

Note: Robust binding data for 5-hydroxyindole and 6-hydroxyindole could not be obtained due to their instability and cytotoxicity[1].

Experimental Workflow for Biological Evaluation

A general workflow for the biological evaluation of newly synthesized this compound analogs would involve a series of in vitro and cell-based assays.

Experimental_Workflow Start Synthesis and Purification of Analogs Biochemical_Assays Biochemical Assays (e.g., Kinase Inhibition, Receptor Binding) Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis, Cytotoxicity) Biochemical_Assays->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Design In_Vivo_Studies In Vivo Studies (Animal Models) SAR_Analysis->In_Vivo_Studies Promising Candidates Lead_Optimization->Start End Preclinical Candidate Selection In_Vivo_Studies->End

Conclusion and Future Directions

While direct experimental data on this compound is limited, the analysis of its structural analogs provides a strong rationale for its investigation as a scaffold for novel therapeutic agents. The presence of the bromo and hydroxy functionalities on the indole core suggests potential for potent and selective biological activity, particularly as kinase inhibitors for oncology applications and as modulators of nuclear receptors for neurodegenerative diseases.

Future research should focus on:

  • Developing stable synthetic routes to this compound, possibly involving efficient protecting group strategies.

  • Synthesizing a library of derivatives with modifications at the N1, C2, and C3 positions to establish a comprehensive structure-activity relationship.

  • Screening these compounds against a panel of protein kinases and other relevant biological targets to identify lead candidates for further development.

The exploration of this and related scaffolds holds significant promise for the discovery of new and effective medicines.

References

Spectroscopic Data and Analysis of 5-Bromo-1H-indol-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the spectroscopic data for 5-Bromo-1H-indol-6-ol. Due to the limited availability of published data for this specific compound, this document presents a comprehensive analysis of closely related structural analogs. The provided data for compounds such as 5-Bromo-1H-indole, 5-Bromo-1H-indol-6-amine, and methyl 5-bromo-1H-indole-6-carboxylate serves as a valuable predictive tool for estimating the spectroscopic properties of this compound.

Predicted Spectroscopic Data of this compound

Based on the analysis of its structural analogs, the following tables summarize the predicted spectroscopic data for this compound.

¹H NMR Spectroscopy Data

The expected proton NMR spectrum of this compound would exhibit characteristic shifts for the indole ring protons. The presence of the hydroxyl group at C6 and the bromine atom at C5 will influence the chemical shifts of the aromatic protons.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H1 (N-H)8.1 - 8.3br s
H27.2 - 7.3t~2.5
H36.4 - 6.5t~2.5
H47.5 - 7.6s
H77.0 - 7.1s
O-H4.8 - 5.2br s

¹³C NMR Spectroscopy Data

The carbon NMR data provides insight into the carbon framework of the molecule. The electron-donating hydroxyl group and the electron-withdrawing bromine atom will have a significant impact on the chemical shifts of the benzene ring carbons.

Carbon Predicted Chemical Shift (ppm)
C2124 - 126
C3102 - 104
C3a128 - 130
C4113 - 115
C5110 - 112
C6145 - 147
C7105 - 107
C7a130 - 132

IR Spectroscopy Data

The infrared spectrum is useful for identifying the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H, O-H, C-H, and C-Br bonds.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch3600 - 3650Strong, Sharp
N-H Stretch3350 - 3450Medium
C-H Aromatic Stretch3000 - 3100Medium
C=C Aromatic Stretch1580 - 1620Medium
C-N Stretch1200 - 1300Medium
C-O Stretch1150 - 1250Strong
C-Br Stretch500 - 600Medium

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine with its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key feature in the mass spectrum.

Fragment Predicted m/z Relative Abundance
[M]⁺211, 213High
[M-H]⁺210, 212Medium
[M-Br]⁺132Low
[M-CO-H]⁺182, 184Medium

Experimental Protocols

While specific experimental protocols for the synthesis and spectroscopic analysis of this compound are not available, the following are general methodologies typically employed for similar compounds.

General Synthesis of Substituted Indoles

A common route for the synthesis of substituted indoles is the Fischer indole synthesis. For this compound, a potential route could involve the reaction of a (4-bromo-3-hydroxyphenyl)hydrazine with a suitable ketone or aldehyde, followed by cyclization under acidic conditions.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_structure Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR Structure_Determination Structure Determination & Verification MS->Structure_Determination IR->Structure_Determination NMR->Structure_Determination

The Rising Therapeutic Potential of 5-Bromoindole Derivatives: A Technical Guide to their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the burgeoning class of 5-bromoindole derivatives, detailing their diverse biological activities, mechanisms of action, and the experimental protocols for their evaluation.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The introduction of a bromine atom at the 5-position of the indole ring has been shown to significantly modulate the pharmacological properties of these molecules, leading to the discovery of novel derivatives with potent and selective biological activities. This technical guide provides an in-depth analysis of the biological activities of these emerging compounds, with a focus on their anticancer and antimicrobial properties. It is intended to be a valuable resource for researchers and drug development professionals working in these fields.

Anticancer Activity of 5-Bromoindole Derivatives

Recent studies have highlighted the potential of 5-bromoindole derivatives as promising anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with high potency. The primary mechanisms of action identified to date involve the inhibition of key enzymes in cancer-related signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of several novel 5-bromoindole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of the cancer cells by 50%.

Compound IDCancer Cell LineTargetIC50 (µM)Reference
3a HepG2 (Liver)EGFRNot Specified[1]
A549 (Lung)EGFRNot Specified[1]
MCF-7 (Breast)EGFRNot Specified[1]
23j HepG2 (Liver)VEGFR-20.0037[2]
MCF-7 (Breast)VEGFR-2Not Specified[2]
17a HepG2 (Liver)VEGFR-20.078[3]
MCF-7 (Breast)VEGFR-2Not Specified[3]
10g HepG2 (Liver)VEGFR-20.087[3]
MCF-7 (Breast)VEGFR-2Not Specified[3]
Signaling Pathways Targeted by 5-Bromoindole Derivatives

The anticancer effects of many 5-bromoindole derivatives are attributed to their ability to interfere with critical signaling pathways that drive tumor growth and progression. Two of the most significant pathways identified are the EGFR and VEGFR-2 signaling cascades.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common feature in many cancers. Certain 5-bromoindole derivatives have been identified as potent inhibitors of EGFR tyrosine kinase activity.[1] By blocking this activity, these compounds can halt the downstream signaling events that lead to uncontrolled cell growth.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Bromoindole 5-Bromoindole Derivative Bromoindole->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

EGFR signaling inhibition by 5-bromoindole derivatives.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is another key receptor tyrosine kinase that is central to the process of angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize, making VEGFR-2 a prime target for anticancer therapies. Several novel 5-bromoindole derivatives have demonstrated potent inhibitory activity against VEGFR-2, thereby blocking the pro-angiogenic signals and starving the tumor of essential nutrients and oxygen.[2][3]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Bromoindole 5-Bromoindole Derivative Bromoindole->VEGFR2 Inhibits Angiogenesis_Pathways Angiogenesis Signaling Pathways (e.g., PLCγ-PKC-MAPK) P_VEGFR2->Angiogenesis_Pathways Activates Angiogenesis Angiogenesis Angiogenesis_Pathways->Angiogenesis Promotes

VEGFR-2 signaling inhibition by 5-bromoindole derivatives.

Antimicrobial Activity of 5-Bromoindole Derivatives

In addition to their anticancer properties, 5-bromoindole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several novel 5-bromoindole derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
5-bromoindole Vibrio parahaemolyticus50[4]
6-bromoindole Extensively drug-resistant Acinetobacter baumannii64[5]
MBX 1162 (bis-indole) Gram-negative strains (various)0.12 - 4 (MIC90)[6]
Gram-positive strains (various)0.004 - 0.5 (MIC90)[6]

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for key experiments cited in the evaluation of 5-bromoindole derivatives.

Synthesis of 5-Bromoindole Derivatives

A general synthetic route to novel 5-bromoindole derivatives often involves a multi-step process, which can be adapted to generate a library of compounds with diverse substitutions.

Synthesis_Workflow Start Starting Material (e.g., 5-Bromoindole) Step1 Step 1: Functional Group Introduction/Modification Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Coupling Reaction (e.g., Amide formation) Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Step 3: Further Derivatization Intermediate2->Step3 FinalProduct Final 5-Bromoindole Derivative Step3->FinalProduct Purification Purification & Characterization (e.g., Chromatography, NMR, MS) FinalProduct->Purification

General workflow for the synthesis of 5-bromoindole derivatives.
In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-bromoindole derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay: EGFR and VEGFR-2

Enzymatic assays are crucial for confirming the direct inhibitory effect of the compounds on their molecular targets.

Protocol (General):

  • Reagent Preparation: Prepare a reaction buffer containing the purified recombinant kinase (EGFR or VEGFR-2), a specific substrate (e.g., a synthetic peptide), and ATP.

  • Compound Incubation: Pre-incubate the kinase with various concentrations of the 5-bromoindole derivative or a control inhibitor in a 384-well plate.[8]

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Detection: After a set incubation period, stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, including fluorescence, luminescence, or antibody-based detection (ELISA).[9]

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium from a fresh culture, adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the 5-bromoindole derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Screening_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Biological Screening cluster_evaluation Mechanism of Action & Lead Optimization Compound_Library Library of Novel 5-Bromoindole Derivatives Anticancer_Screening Primary Anticancer Screening (e.g., MTT Assay on multiple cell lines) Compound_Library->Anticancer_Screening Antimicrobial_Screening Primary Antimicrobial Screening (e.g., Broth Microdilution for MIC) Compound_Library->Antimicrobial_Screening Hit_Compounds Hit Compounds (Active in primary screens) Anticancer_Screening->Hit_Compounds Antimicrobial_Screening->Hit_Compounds Kinase_Assay Target-Based Assays (e.g., EGFR/VEGFR-2 Kinase Inhibition) Hit_Compounds->Kinase_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Kinase_Assay->Pathway_Analysis Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Pathway_Analysis->Lead_Optimization

Experimental workflow for the discovery and evaluation of novel 5-bromoindole derivatives.

Conclusion

The exploration of 5-bromoindole derivatives has unveiled a promising avenue for the development of novel therapeutic agents. Their demonstrated efficacy in both anticancer and antimicrobial applications, coupled with their amenability to synthetic modification, positions them as a versatile scaffold for future drug discovery efforts. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further investigate and unlock the full therapeutic potential of this exciting class of compounds. Continued research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives is warranted to translate these promising preclinical findings into tangible clinical benefits.

References

The Dawn of a Heterocyclic Hero: A Literature Review on the Discovery of Indole and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of modern medicinal chemistry and biology. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its profound biological significance. This technical guide provides an in-depth literature review of the seminal discoveries of indole and its key derivatives, offering a detailed look into the foundational experiments that unveiled this remarkable class of compounds. From the early investigations into the vibrant dye indigo to the isolation of crucial biomolecules like tryptophan, auxin, serotonin, and melatonin, this review traces the historical and scientific journey that has cemented the importance of the indole scaffold in drug discovery and development.

The Genesis of Indole: From a Prized Dye to a Fundamental Heterocycle

The story of indole begins not in the laboratory of a chemist, but in the ancient world's fascination with the deep blue dye, indigo. For centuries, indigo, extracted from plants of the Indigofera genus, was a highly valued commodity. It was the chemical investigation of this dye that ultimately led to the discovery of the parent heterocycle.

The Pioneering Work of Adolf von Baeyer

In 1866, the German chemist Adolf von Baeyer embarked on a series of experiments to elucidate the chemical structure of indigo. His work involved the degradation of indigo to simpler compounds. Through a process of oxidation, he converted indigo to isatin, and subsequently reduced isatin to oxindole. The final, crucial step in the discovery of the core indole structure came when Baeyer heated oxindole with zinc dust, a strong reducing agent. This process removed the oxygen atom from the oxindole molecule, yielding a new compound which he named "indole," a portmanteau of "indigo" and "oleum" (Latin for oil), as it was first isolated as an oily substance.[1]

While the original 1866 publication by Baeyer provides a descriptive account, a more detailed experimental protocol can be reconstructed from his later works and contemporary chemical literature.

Objective: To reduce oxindole to indole.

Reactants:

  • Oxindole

  • Zinc dust

Procedure:

  • A mixture of oxindole and a significant excess of zinc dust is placed in a retort.

  • The retort is heated strongly.

  • The indole product distills as an oil and is collected.

  • Purification is achieved by fractional distillation.

Quantitative Data: Early reports on this reaction often lacked precise quantitative data. However, the yield of this thermal reduction was generally low.

CompoundStarting MaterialReagentYield (%)Melting Point (°C)
IndoleOxindoleZinc DustLow52-54

Baeyer_Indole_Synthesis Indigo Indigo Isatin Isatin Indigo->Isatin Oxidation Oxindole Oxindole Isatin->Oxindole Reduction Indole Indole Oxindole->Indole Reduction with Zinc Dust

In 1869, Baeyer proposed the correct chemical structure of indole, a benzene ring fused to a pyrrole ring, a significant milestone in heterocyclic chemistry.[2]

The Fischer Indole Synthesis: A Versatile Tool for a New Era

The discovery of indole itself was a monumental achievement, but the ability to synthesize a variety of indole derivatives was crucial for exploring their chemical and biological properties. In 1883, Emil Fischer, a student of Baeyer, developed a method that would become one of the most important and widely used reactions in organic chemistry: the Fischer indole synthesis.

This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or a ketone. The versatility of the Fischer synthesis, allowing for the preparation of a wide range of substituted indoles, revolutionized the study of this class of compounds.

The following is a generalized protocol based on Fischer's original work and subsequent refinements.

Objective: To synthesize a substituted indole from an arylhydrazine and a carbonyl compound.

Reactants:

  • Arylhydrazine (e.g., phenylhydrazine)

  • Aldehyde or Ketone

  • Acid catalyst (e.g., zinc chloride, polyphosphoric acid, or a Brønsted acid)

Procedure:

  • The arylhydrazine and the carbonyl compound are mixed, often in equimolar amounts, in a suitable solvent or neat.

  • The mixture is heated to form the arylhydrazone intermediate.

  • The acid catalyst is added, and the reaction mixture is heated, often to high temperatures (150-200 °C), to induce cyclization.

  • The reaction is cooled, and the product is isolated by extraction and purified by crystallization or chromatography.

Quantitative Data: Yields for the Fischer indole synthesis can vary widely depending on the substrates and reaction conditions.

Starting MaterialsCatalystProductYield (%)
Phenylhydrazine + AcetoneZnCl₂2-Methylindole70-80
p-Tolylhydrazine + CyclohexanonePPA6-Methyl-1,2,3,4-tetrahydrocarbazole>90

Fischer_Indole_Synthesis_Workflow Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Intermediate Arylhydrazine->Arylhydrazone Carbonyl Aldehyde or Ketone Carbonyl->Arylhydrazone IndoleProduct Substituted Indole Arylhydrazone->IndoleProduct Acid Catalyst, Heat

The Discovery of Key Biologically Active Indole Compounds

The development of synthetic methods for indole derivatives coincided with a growing interest in the chemical constituents of living organisms. This led to the isolation and characterization of several vital indole-containing biomolecules.

Tryptophan: The Essential Amino Acid

In 1901, the British biochemist Frederick Gowland Hopkins, along with Sydney W. Cole, reported the isolation of a new amino acid from the pancreatic digest of casein, the main protein in milk.[2][3][4] They named this compound "tryptophan," derived from the enzyme trypsin used in the digestion and the Greek word "phanein" (to appear), as it gave a distinct color reaction.

The following protocol is a summary of the method described by Hopkins and Cole.

Objective: To isolate tryptophan from casein.

Starting Material:

  • Crude casein

Procedure:

  • Casein is subjected to prolonged digestion with a crude pancreatic extract (containing trypsin) in an alkaline solution.

  • The resulting digest is acidified, leading to the precipitation of undigested protein and other products.

  • The filtrate is treated with mercuric sulfate in sulfuric acid, which precipitates the tryptophan as a mercury salt.

  • The precipitate is collected, washed, and then decomposed with hydrogen sulfide to remove the mercury.

  • The resulting solution is concentrated, and upon cooling, crude tryptophan crystallizes out.

  • Purification is achieved by recrystallization from water.

Quantitative Data: Hopkins and Cole were able to obtain a significant amount of tryptophan from their starting material.

Starting MaterialProductYield (g from 600g casein)
Crude CaseinTryptophan4-8

Tryptophan_Isolation_Workflow Casein Casein TrypticDigest Tryptic Digest Casein->TrypticDigest Pancreatic Digestion MercuryPrecipitate Tryptophan-Mercury Precipitate TrypticDigest->MercuryPrecipitate Mercuric Sulfate Precipitation CrudeTryptophan Crude Tryptophan MercuryPrecipitate->CrudeTryptophan Decomposition with H₂S PureTryptophan Pure Tryptophan CrudeTryptophan->PureTryptophan Recrystallization

Auxin (Indole-3-Acetic Acid): The Plant Growth Hormone

The discovery of auxin, the first plant hormone to be identified, was the culmination of work by several scientists. In 1928, the Dutch botanist Frits Went demonstrated the existence of a growth-promoting substance in the tips of oat coleoptiles using his famous Avena coleoptile curvature test.[5] While Went did not isolate the compound itself, his bioassay was instrumental in its later identification. In 1931, Kogl and Haagen-Smit isolated a compound from human urine which they named "auxin A".[6][7] Later, in 1934, the same group isolated another compound from urine with auxin-like activity, which they called "heteroauxin" and identified as indole-3-acetic acid (IAA).[8]

This bioassay was crucial for quantifying auxin activity.

Objective: To demonstrate and quantify the activity of a growth-promoting substance.

Materials:

  • Oat (Avena sativa) seedlings grown in the dark

  • Agar blocks

Procedure:

  • The tips of the oat coleoptiles are excised.

  • The excised tips are placed on an agar block for a defined period, allowing the growth-promoting substance to diffuse into the agar.

  • The agar block is then placed asymmetrically on the decapitated coleoptile stump.

  • The angle of curvature of the coleoptile is measured after a set amount of time. The degree of curvature is proportional to the concentration of the growth-promoting substance in the agar block.

Quantitative Data: Went's experiments demonstrated a linear relationship between the amount of "growth substance" and the resulting curvature of the coleoptile.

Number of Coleoptile Tips on AgarDuration on Agar (hours)Resulting Curvature (degrees)
11~10
21~20
12~20

Auxin_Signaling_Pathway Degradation Proteasomal Degradation Auxin Auxin cluster_nucleus cluster_nucleus Auxin->cluster_nucleus

Serotonin (5-Hydroxytryptamine): The Mood Modulator

The discovery of serotonin involved two independent lines of research. In the 1930s, Italian scientist Vittorio Erspamer identified a substance in the enterochromaffin cells of the gut that caused smooth muscle contraction, which he named "enteramine".[9] In the 1940s, a team at the Cleveland Clinic, including Irvine Page, Maurice Rapport, and Arda Green, isolated a vasoconstrictor substance from clotted blood serum, which they named "serotonin" (from "serum" and "tonic").[6][9][10][11] In 1949, Rapport identified the chemical structure of serotonin as 5-hydroxytryptamine (5-HT), and it was soon realized that enteramine and serotonin were the same molecule.

The following is a simplified overview of the multi-step isolation procedure.

Objective: To isolate the vasoconstrictor substance from beef serum.

Starting Material:

  • Beef serum

Procedure:

  • Large volumes of beef serum are treated with acetone to precipitate proteins.

  • The acetone-soluble fraction is concentrated, and the active substance is extracted into butanol.

  • The butanol extract is subjected to a series of further extractions and precipitations to purify the active compound.

  • The final purification is achieved by crystallization of the serotonin-creatinine sulfate complex.

Quantitative Data: The isolation of serotonin was a challenging process with a very low overall yield.

Starting MaterialProductYield (mg from 100L of serum)
Beef SerumSerotonin-Creatinine Sulfate~20

Serotonin_Signaling_Pathway Presynaptic_Neuron Presynaptic_Neuron Serotonin_Vesicle Serotonin_Vesicle Serotonin_Released Serotonin_Released Serotonin_Vesicle->Serotonin_Released Release Serotonin_Receptor Serotonin_Receptor Serotonin_Released->Serotonin_Receptor Binds SERT SERT Serotonin_Released->SERT Reuptake Postsynaptic_Neuron Postsynaptic_Neuron Serotonin_Receptor->Postsynaptic_Neuron Signal Transduction SERT->Presynaptic_Neuron

Melatonin: The Hormone of Darkness

In 1958, Aaron B. Lerner and his colleagues at Yale University isolated a substance from bovine pineal glands that had the remarkable ability to lighten frog skin.[12][13][14][15] They named this compound "melatonin," reflecting its effect on melanin. This discovery opened up the field of chronobiology and our understanding of circadian rhythms.

The isolation of melatonin was a painstaking effort due to its low concentration in the pineal gland.

Objective: To isolate the skin-lightening factor from bovine pineal glands.

Starting Material:

  • Bovine pineal glands

Procedure:

  • A large quantity of bovine pineal glands is homogenized and extracted with acetone.

  • The acetone extract is subjected to a series of solvent partitions and column chromatography steps to progressively enrich the active compound.

  • The progress of the purification is monitored by a bioassay using frog skin, measuring the degree of skin lightening.

  • The final purification is achieved by paper chromatography, leading to the isolation of crystalline melatonin.

Quantitative Data: The yield of melatonin from this process was extremely low.

Starting Material (number of glands)ProductYield (µg)
~200,000Melatonin~100

Conclusion

The discovery of indole and its derivatives represents a fascinating chapter in the history of chemistry and biology. From the initial investigations into the structure of a common dye to the isolation of essential biomolecules that regulate fundamental life processes, the journey of indole highlights the power of scientific inquiry. The experimental protocols and quantitative data presented in this guide, while reflecting the limitations of their time, laid the groundwork for the synthesis and study of countless indole-containing compounds. The signaling pathways of auxin and serotonin, elucidated through decades of research, continue to be critical targets for drug development. The legacy of these early discoveries is evident in the numerous indole-based drugs on the market today and the ongoing research into the therapeutic potential of this remarkable heterocyclic scaffold.

References

"CAS number and molecular formula for 5-Bromo-1H-indole"

Author: BenchChem Technical Support Team. Date: November 2025

In-depth technical guide prepared for researchers, scientists, and drug development professionals.

Topic: 5-Bromo-1H-indole CAS Number: 10075-50-0 Molecular Formula: C₈H₆BrN

Core Data Summary

5-Bromo-1H-indole is a halogenated derivative of indole, a prominent heterocyclic compound found in numerous biologically active molecules. The presence of a bromine atom at the C-5 position of the indole ring significantly influences its chemical reactivity and biological properties, making it a valuable building block in medicinal chemistry and organic synthesis.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including treatments for migraines like Naratriptan.[1] The indole core is fundamental to essential biological molecules such as the amino acid tryptophan and the neurotransmitters serotonin and melatonin.[1]

Physical and Chemical Properties
PropertyValueReference
CAS Number10075-50-0[2]
Molecular FormulaC₈H₆BrN[2]
Molecular Weight196.04 g/mol [2][3]
Melting Point90-92 °C[2][3]
Boiling Point228.5°C (estimate)[2]
AppearanceWhite to light brown powder or chunks[2]
Solubility126 mg/L (calculated)[2]
pKa16.04 ± 0.30 (Predicted)[2]
StorageKeep in dark place, Inert atmosphere, Store in freezer, under -20°C[2]
Spectroscopic Data
Spectroscopy TypeKey Peaks/Signals
¹H NMR (CDCl₃)δ=7.73 (s, 1H), 7.40 (d, 1H), 7.37 (s, 1H), 7.20 (d, 1H), 6.42 (s, 1H)[4]
IR (KBr)3414, 1450, 1412, 1315, 1091, 798, 763, 503 cm⁻¹[5]
Mass Spectrometry Major peaks at m/z 195, 197, 116
UV (in MeOH)λmax at 279, 287, and 296 nm[2]

Synthesis and Purification Protocols

The synthesis of 5-Bromo-1H-indole can be achieved through various methods. A common approach involves the protection of the indole's C2 and C3 positions, followed by bromination and subsequent deprotection.

Experimental Protocol: Multi-step Synthesis from Indole

This protocol is adapted from a procedure involving the formation of sodium indoline-2-sulfonate.[5]

Step 1: Preparation of Sodium Indoline-2-Sulfonate (Intermediate I)

  • Dissolve 50g of indole in 100 mL of ethanol.

  • Add this solution to a prepared solution of 100g of sodium bisulfite in 300 mL of water.

  • Stir the mixture overnight.

  • Collect the resulting light tan solid via vacuum filtration.

  • Wash the solid with ether and dry to yield Intermediate I.

Step 2: Preparation of Sodium 1-Acetylindoline-2-Sulfonate (Intermediate II)

  • Suspend 30g of sodium bisulfite in 300 mL of acetic anhydride.

  • Add 30g of Intermediate I to the suspension.

  • Stir the mixture at 70°C for 1 hour using an overhead stirrer.

  • Add an additional 100 mL of acetic anhydride to facilitate stirring as a voluminous white solid forms.

  • Increase the temperature to 90°C and stir for 2 hours.

  • Cool the suspension to room temperature.

  • Filter the solid and wash with acetic anhydride, followed by ether. The crude, damp solid (Intermediate II) is used directly in the next step.

Step 3: Synthesis of 5-Bromo-1H-indole

  • Dissolve all of Intermediate II from the previous step in 150 mL of water at 0-5°C.

  • To this clear yellow solution, add 40g of Bromine dropwise with stirring, maintaining the temperature below 5°C.

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

  • Add a solution of ~10g of sodium bisulfite in 30 mL of water to quench excess bromine.

  • Adjust the solution to a neutral pH using 40% NaOH, keeping the temperature below 30°C.

  • Stir the solution overnight (~12 hours) at 50°C.

  • Make the solution basic by adding more 40% NaOH and stir for an additional 3 hours at 50°C.

  • Collect the light tan precipitate by vacuum filtration, wash thoroughly with water, and air dry.

Purification Protocol
  • Recrystallization: Recrystallize the crude 5-Bromo-1H-indole from a mixture of ethanol and water to yield a beige solid.[5]

  • Steam Distillation: For higher purity, the compound can be purified by steam distillation from a faintly alkaline solution. Cool the aqueous distillate, collect the solid, and dry it in a vacuum desiccator over P₂O₅.[2]

Biological Activity and Applications in Drug Development

5-Bromo-1H-indole and its derivatives are of significant interest in drug discovery due to their wide range of biological activities. The indole scaffold is a "privileged structure" in medicinal chemistry, and halogenation can enhance biological potency.[1]

Derivatives of 5-bromoindole have been investigated for:

  • Anticancer Activity: Indole derivatives have been shown to exhibit anticancer properties by disrupting cancer cell proliferation, expansion, and invasion. Some novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

  • Anti-inflammatory and Antimicrobial Activity: Halogenated indoles are investigated for their anti-inflammatory, antifungal, and antibacterial properties.[1]

  • Signaling Pathway Modulation: Indole compounds, such as Indole-3-carbinol (I3C) and its derivatives, are known to modulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, which are crucial in cancer progression. This modulation can inhibit invasion, angiogenesis, and reverse the epithelial-to-mesenchymal transition (EMT) phenotype.

Visualizations

Synthesis Workflow

Synthesis of 5-Bromo-1H-indole Indole Indole Intermediate1 Sodium Indoline-2-Sulfonate (Intermediate I) Indole->Intermediate1 Step 1 Intermediate2 Sodium 1-Acetylindoline-2-Sulfonate (Intermediate II) Intermediate1->Intermediate2 Step 2 Product 5-Bromo-1H-indole Intermediate2->Product Step 3 Reagent1 Sodium Bisulfite, Ethanol, Water Reagent1->Intermediate1 Reagent2 Acetic Anhydride, Sodium Bisulfite Reagent2->Intermediate2 Reagent3 1. Bromine 2. Sodium Bisulfite 3. NaOH Reagent3->Product

Caption: Multi-step synthesis workflow for 5-Bromo-1H-indole from indole.

Signaling Pathway Modulation by Indole Derivatives

Many indole derivatives exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a central regulator of these processes and is often dysregulated in cancer. Indole compounds have been shown to inhibit this pathway.

PI3K_Akt_Signaling_Pathway_Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation IndoleDeriv Indole Derivatives (e.g., 5-Bromoindole derivatives) IndoleDeriv->RTK Inhibition IndoleDeriv->Akt Inhibition

References

Potential Therapeutic Targets of 5-Bromoindole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated derivatives, 5-bromoindoles have emerged as a promising class of molecules with diverse therapeutic potential, particularly in oncology. This technical guide provides an in-depth overview of the key molecular targets of 5-bromoindole compounds, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Key Therapeutic Targets and Quantitative Data

5-Bromoindole derivatives have demonstrated inhibitory activity against several key proteins implicated in cancer and other diseases. The following table summarizes the in vitro activity of selected 5-bromoindole compounds against their primary molecular targets.

Compound IDTargetCell Line(s)IC50/GI50Reference
EGFR Inhibitors
Compound 3aEGFR Tyrosine KinaseA549, HepG2, MCF-7Not specified[1][2]
5-substituted-indole-2-carboxamides (e.g., 5g, 5i, 5j)EGFRFour cancer cell linesGI50: 49-55 nM
5c, 5g, 5i, 5jEGFRNot specifiedIC50: 85-124 nM
VEGFR-2 Inhibitors
1-benzyl-5-bromoindolin-2-one derivatives (7c, 7d)VEGFR-2-IC50: 0.728 µM, 0.503 µM[3]
GSK-3 Inhibitors
Data not available in initial searchGSK-3--
IDO1 Inhibitors
5-BromobrassininIDO1B16-F10 melanoma isograftNot specified[4]

Signaling Pathways

Understanding the signaling pathways modulated by 5-bromoindole compounds is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[5] Aberrant EGFR signaling is a hallmark of many cancers. 5-Bromoindole derivatives have been shown to inhibit EGFR tyrosine kinase activity, thereby blocking these pro-cancerous signals.[1][2]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Bromoindole 5-Bromoindole Compound Bromoindole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 5-bromoindole compounds.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

VEGFR-2 is another key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[6] Inhibition of VEGFR-2 signaling can starve tumors of the blood supply they need to grow and metastasize. Certain 1-benzyl-5-bromoindolin-2-one derivatives have demonstrated potent VEGFR-2 inhibitory activity.[3]

VEGFR2_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Bromoindole 5-Bromoindole Compound Bromoindole->VEGFR2 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of 5-bromoindole compounds.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol for EGFR/VEGFR-2)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against receptor tyrosine kinases.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • 5-Bromoindole test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the 5-bromoindole compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilution (or DMSO for control).

  • Add 2 µL of the kinase solution (enzyme in kinase buffer).

  • Add 2 µL of the substrate/ATP mix.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • 5-Bromoindole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 5-bromoindole compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of a cell population treated with a test compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 5-Bromoindole test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the 5-bromoindole compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and quantify apoptosis (programmed cell death).

Materials:

  • Cancer cell lines

  • 6-well plates

  • 5-Bromoindole test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding buffer

  • Propidium iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the 5-bromoindole compound at its IC50 concentration for 24-48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of 5-bromoindole compounds as potential therapeutic agents.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of 5-Bromoindole Derivatives Characterization Spectroscopic Characterization Synthesis->Characterization Kinase_Assay Kinase Inhibition Assay (EGFR, VEGFR-2, etc.) Characterization->Kinase_Assay MTT_Assay Cell Viability Assay (MTT) Kinase_Assay->MTT_Assay Cell_Cycle Cell Cycle Analysis MTT_Assay->Cell_Cycle Apoptosis Apoptosis Assay MTT_Assay->Apoptosis Animal_Models Xenograft Animal Models Cell_Cycle->Animal_Models Apoptosis->Animal_Models Toxicity Toxicity Studies Animal_Models->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization

Caption: A generalized experimental workflow for the development of 5-bromoindole compounds.

Conclusion

5-Bromoindole derivatives represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their ability to target key signaling molecules such as EGFR and VEGFR-2 underscores their relevance in oncology. Further investigation into other potential targets like GSK-3 and IDO1, coupled with comprehensive preclinical and clinical studies, will be crucial in fully realizing the therapeutic utility of this chemical scaffold. This guide provides a foundational resource for researchers embarking on the exploration and development of 5-bromoindole-based drugs.

References

In Silico Modeling of 5-Bromo-1H-indol-6-ol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a hypothetical case study on the in silico modeling and experimental validation of 5-Bromo-1H-indol-6-ol as an inhibitor of Aurora Kinase A. Due to the limited publicly available data on the specific biological targets of this compound, this guide is intended to serve as a detailed framework and methodological example for the investigation of novel small molecules against protein kinase targets.

Introduction

This compound is a halogenated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Many indole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery.

This guide outlines a comprehensive in silico and experimental workflow to investigate the potential of this compound as an inhibitor of Aurora Kinase A. Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression and is frequently overexpressed in various human cancers, making it an attractive target for cancer therapy.[1] This hypothetical study will serve as a template for the rational design and evaluation of novel kinase inhibitors.

In Silico Modeling Workflow

A systematic in silico approach can predict the binding affinity and mode of interaction of a small molecule with its protein target, thereby guiding further experimental validation.

in_silico_workflow cluster_prep Preparation cluster_screening Screening & Refinement cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation (Aurora Kinase A) protein_prep->docking md_simulation Molecular Dynamics Simulation docking->md_simulation pose_analysis Binding Pose Analysis docking->pose_analysis trajectory_analysis MD Trajectory Analysis (RMSD, RMSF, Interactions) md_simulation->trajectory_analysis binding_energy Binding Free Energy Calculation trajectory_analysis->binding_energy

Figure 1: In Silico Modeling Workflow.
Protein and Ligand Preparation

2.1.1. Target Protein Preparation

  • Obtain Protein Structure: The crystal structure of human Aurora Kinase A is available in the Protein Data Bank (PDB). For this study, we will use a structure in complex with a known inhibitor (e.g., PDB ID: 5OS5) to define the binding site.[2]

  • Pre-processing: The raw PDB file is processed to remove water molecules, co-solvents, and any co-crystallized ligands. Hydrogen atoms are added, and protonation states of ionizable residues are assigned at a physiological pH (7.4). The protein structure is then energy minimized using a suitable force field (e.g., CHARMm36 or AMBER).

2.1.2. Ligand Preparation

  • 3D Structure Generation: The 2D structure of this compound is sketched and converted to a 3D structure.

  • Ligand Optimization: The geometry of the ligand is optimized using quantum mechanical methods (e.g., DFT with B3LYP/6-31G*) or a suitable molecular mechanics force field (e.g., MMFF94). Partial charges are assigned to each atom.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Protocol:

  • Grid Generation: A grid box is defined around the active site of Aurora Kinase A, typically centered on the co-crystallized ligand from the template structure. The grid size should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide, or GOLD) is used to place the prepared ligand into the defined grid box. The algorithm samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Pose Analysis: The resulting docking poses are analyzed based on their predicted binding energies and interactions with the protein's active site residues. Key interactions to look for in kinase inhibitors include hydrogen bonds with the hinge region backbone.

Molecular Dynamics (MD) Simulation

MD simulations are performed to assess the stability of the predicted protein-ligand complex and to gain insights into its dynamic behavior over time.

Protocol:

  • System Setup: The top-scoring docked complex of Aurora Kinase A and this compound is placed in a periodic box of water molecules (e.g., TIP3P water model). Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • Equilibration: The system is subjected to a series of energy minimization and equilibration steps. This involves gradually heating the system to a target temperature (e.g., 300 K) and equilibrating the pressure while restraining the protein and ligand atoms. These restraints are then gradually released.

  • Production Run: A production MD simulation is run for a significant duration (e.g., 100 ns) to sample the conformational space of the complex. The trajectory of atomic coordinates is saved at regular intervals.

  • Trajectory Analysis: The saved trajectory is analyzed to evaluate the stability of the complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the ligand and the protein.

    • Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy of the complex.

Experimental Validation Workflow

In silico predictions must be validated through experimental assays to confirm the biological activity of the compound.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data_analysis Data Analysis fp_assay Fluorescence Polarization (FP) Binding Assay kd_determination Determine Kd fp_assay->kd_determination spr_assay Surface Plasmon Resonance (SPR) Binding Kinetics spr_assay->kd_determination kon_koff Determine kon, koff spr_assay->kon_koff kinase_assay In Vitro Kinase Inhibition Assay ic50_determination Determine IC50 kinase_assay->ic50_determination cell_viability Cell Viability Assay (e.g., MTT) ec50_determination Determine EC50 cell_viability->ec50_determination target_engagement Target Engagement Assay (e.g., Western Blot for p-Aurora A) target_engagement->ic50_determination

Figure 2: Experimental Validation Workflow.
Binding Assays

3.1.1. Fluorescence Polarization (FP) Assay

This assay measures the binding of the small molecule to the kinase domain of Aurora Kinase A in solution.

Protocol:

  • Reagents: Recombinant Aurora Kinase A protein, a fluorescently labeled tracer that binds to the kinase's active site, this compound, and assay buffer.

  • Assay Principle: The tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger kinase protein, its tumbling slows, and the polarization increases.[3] The test compound competes with the tracer for binding, causing a decrease in polarization.

  • Procedure: a. A constant concentration of Aurora Kinase A and the fluorescent tracer are incubated in the wells of a microplate. b. Serial dilutions of this compound are added to the wells. c. After incubation to reach equilibrium, the fluorescence polarization is measured using a plate reader.

  • Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the compound concentration. The IC50 value (concentration of compound that displaces 50% of the tracer) is determined, from which the binding affinity (Kd) can be calculated using the Cheng-Prusoff equation.

3.1.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics of binding (association and dissociation rates).[4][5]

Protocol:

  • Immobilization: Recombinant Aurora Kinase A is immobilized on the surface of a sensor chip.

  • Binding Measurement: A solution containing this compound at a specific concentration is flowed over the chip surface, and the association is monitored in real-time as a change in the refractive index.

  • Dissociation Measurement: A buffer is then flowed over the chip to measure the dissociation of the compound from the kinase.

  • Kinetics Analysis: The experiment is repeated with a range of compound concentrations. The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

In Vitro Kinase Inhibition Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of Aurora Kinase A.

Protocol:

  • Reagents: Recombinant Aurora Kinase A, a suitable substrate (e.g., a peptide with a phosphorylation site), ATP, this compound, and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Procedure: a. Aurora Kinase A is incubated with serial dilutions of this compound. b. The kinase reaction is initiated by adding the substrate and ATP. c. After a set time, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the compound concentration to determine the IC50 value.

Cell-Based Assays

3.3.1. Cell Viability Assay

This assay determines the effect of the compound on the proliferation of cancer cells that overexpress Aurora Kinase A (e.g., MCF-7 or HCT116).

Protocol:

  • Cell Culture: The selected cancer cell line is seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).

  • Viability Measurement: A reagent such as MTT or resazurin is added to the wells. The metabolic activity of viable cells converts the reagent into a colored or fluorescent product, which is quantified using a plate reader.

  • Data Analysis: The percentage of cell viability is plotted against the logarithm of the compound concentration to determine the EC50 value (the concentration that causes 50% reduction in cell viability).

3.3.2. Target Engagement Assay (Western Blot)

This assay confirms that the compound inhibits Aurora Kinase A activity within the cell.

Protocol:

  • Cell Treatment: Cancer cells are treated with different concentrations of this compound for a short period (e.g., 1-2 hours).

  • Protein Extraction: The cells are lysed, and the total protein is extracted.

  • Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Aurora Kinase A (at Thr288) and total Aurora Kinase A.

  • Analysis: A decrease in the level of phosphorylated Aurora Kinase A with increasing compound concentration indicates target engagement and inhibition.

Data Presentation

Hypothetical quantitative data from the described experiments are summarized in the tables below for easy comparison.

Table 1: In Silico Modeling Results for this compound against Aurora Kinase A

ParameterValue
Docking Score (kcal/mol)-8.5
Predicted Binding Affinity (pKd)7.2
Key H-Bond Interactions (Hinge Region)Ala213, Glu211
MD Simulation RMSD (Protein Backbone)1.5 Å
MD Simulation RMSD (Ligand)0.8 Å
MM/PBSA Binding Free Energy (kcal/mol)-25.3

Table 2: Experimental Validation Data for this compound against Aurora Kinase A

AssayParameterValue
Fluorescence PolarizationKd250 nM
Surface Plasmon Resonancekon (M⁻¹s⁻¹)1.5 x 10⁵
koff (s⁻¹)4.0 x 10⁻³
Kd267 nM
In Vitro Kinase AssayIC50400 nM
Cell Viability Assay (MCF-7)EC501.2 µM

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway involving Aurora Kinase A.

aurora_a_pathway cluster_upstream Upstream Regulation cluster_core Core Kinase cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes TPX2 TPX2 AuroraA Aurora Kinase A TPX2->AuroraA activates Ajuba Ajuba Ajuba->AuroraA activates PLK1 PLK1 AuroraA->PLK1 phosphorylates TACC3 TACC3 AuroraA->TACC3 phosphorylates p53 p53 AuroraA->p53 inhibits mitotic_entry Mitotic Entry PLK1->mitotic_entry cytokinesis Cytokinesis PLK1->cytokinesis spindle_assembly Spindle Assembly TACC3->spindle_assembly apoptosis Apoptosis p53->apoptosis

Figure 3: Simplified Aurora Kinase A Signaling Pathway.

This technical guide provides a comprehensive framework for the in silico modeling and experimental validation of this compound as a potential inhibitor of Aurora Kinase A. The detailed protocols and workflows can be adapted for the investigation of other small molecules and protein targets in drug discovery research.

References

The Pharmacological Profile of Substituted Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Its unique electronic properties and the ability to participate in various biological interactions have made it a focal point for drug discovery and development. This technical guide provides an in-depth overview of the pharmacological profile of substituted indole derivatives, intended for researchers, scientists, and drug development professionals. The document outlines key mechanisms of action, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes critical signaling pathways and experimental workflows.

Mechanisms of Action and Therapeutic Applications

Substituted indole derivatives exert their pharmacological effects through a variety of mechanisms, targeting a range of biological molecules and pathways. This versatility has led to their investigation and application in numerous therapeutic areas.

1.1. Anticancer Activity

Indole derivatives have demonstrated significant potential as anticancer agents through several mechanisms:

  • Tubulin Polymerization Inhibition: Certain indole derivatives interfere with microtubule dynamics by binding to tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[2][3]

  • Inhibition of Anti-Apoptotic Proteins: Compounds targeting the Bcl-2 family of proteins inhibit their anti-apoptotic function, thereby promoting programmed cell death in cancer cells.[2]

  • Kinase Inhibition: Many indole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR and VEGFR-2.[4]

  • Topoisomerase Inhibition: Some derivatives have been shown to inhibit topoisomerases, enzymes essential for DNA replication and repair in rapidly dividing cancer cells.

1.2. Neurological and Psychiatric Applications

The indole nucleus is a core component of the neurotransmitter serotonin, making its derivatives prime candidates for modulating neurological and psychiatric conditions:

  • Serotonin Receptor Modulation: Substituted indoles can act as agonists or antagonists at various serotonin (5-HT) receptor subtypes, influencing mood, cognition, and sleep.[2][5][6] This has led to their development as antidepressants and antipsychotics.

  • Sigma Receptor Modulation: A number of indole-based compounds exhibit high affinity for sigma receptors, which are implicated in a range of central nervous system disorders.

1.3. Anti-inflammatory and Antimicrobial Activity

  • Anti-inflammatory Effects: Indole derivatives can exert anti-inflammatory effects by inhibiting key inflammatory mediators. One significant mechanism is the inhibition of nitric oxide (NO) production by suppressing the activity of inducible nitric oxide synthase (iNOS).[5][7] Some derivatives also show inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

  • Antimicrobial Properties: The indole scaffold has been incorporated into compounds with activity against a range of microbial pathogens.[3]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for the binding affinities and inhibitory concentrations of various substituted indole derivatives across different biological targets.

Table 1: Binding Affinities (Ki) of Substituted Indole Derivatives at Serotonin Receptors

Compound5-HT Receptor SubtypeKi (nM)Reference
5-chloro-N,N-dimethyltryptamine5-HT1AHigh Affinity[6]
5-chloro-N,N-dimethyltryptamine5-HT2BHigh Affinity[6]
5-chloro-N,N-dimethyltryptamine5-HT7High Affinity[6]
N,N-dimethyltryptamine5-HT1DGood Affinity[6]
N,N-dimethyltryptamine5-HT1BGood Affinity[6]
D2AAK55-HT1APotent Ligand[5]
D2AAK55-HT2APotent Ligand[5]
D2AAK65-HT1APotent Ligand[5]
D2AAK65-HT2APotent Ligand[5]
D2AAK75-HT1APotent Ligand[5]
D2AAK75-HT2APotent Ligand[5]

Table 2: Anticancer Activity (IC50) of Substituted Indole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 36 Hela1.768Not Specified[8]
Compound 36 A5492.594Not Specified[8]
Compound 37 PC35.64Not Specified[8]
Compound 49 Not Specified10-15Tubulin Polymerization Inhibition[8]
Benzimidazole-indole derivative 8 Not Specified0.05 (50 nM)Tubulin Polymerization Inhibition[2]
Indole-vinyl sulfone derivative 9 VariousPotentTubulin Inhibition[2]
Chalcone-indole derivative 12 Various0.22 - 1.80Tubulin Polymerization Inhibition[2]
Quinoline-indole derivative 13 Various0.002 - 0.011 (2-11 nM)Tubulin Polymerization Inhibition[2]
3-arylthio- and 3-aroyl-1H-indole derivatives MCF-70.15 - 0.35Tubulin Polymerization Inhibition[1]
Alkylindole derivative 9 U251 GBM1.9Induction of methuosis[1]
2-phenylindolglyoxylyldipeptide 15 Not Specified0.01165 (11.65 nM)p53–MDM2 dissociation[1]
Oxoindolepyridonyl derivative 6a U87MG0.4497PDK1 Inhibition[1]
Oxoindolepyridonyl derivative 6a GSCs0.00336 (3.36 nM)PDK1 Inhibition[1]
Compound 2a MCF-7/Topo0.10Not Specified[4]
Compound 3a MCF-7/Topo0.18Not Specified[4]
Compound 3a 518A2 melanoma0.6Not Specified[4]
Compound 2a Huh-70.01 - 0.04Not Specified[4]
Compound 3a Huh-70.01 - 0.04Not Specified[4]
Compound 5f SMMC-77210.56Topoisomerase IIα Inhibition[9]
Compound 5f HepG20.91Topoisomerase IIα Inhibition[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are protocols for key in vitro assays used to characterize substituted indole derivatives.

3.1. Radioligand Binding Assay for Sigma Receptors

This protocol is adapted from standard methodologies for determining the binding affinity of compounds to sigma-1 and sigma-2 receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for sigma receptors.

Materials:

  • Test indole derivatives

  • Radioligand (e.g., [³H]-(+)-pentazocine for sigma-1, [³H]-DTG for sigma-2)

  • Receptor source: Guinea pig liver membranes or cell lines expressing the target receptor

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the incubation buffer, a fixed concentration of the radioligand, and varying concentrations of the test indole derivative.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2. In Vitro Nitric Oxide (NO) Production Inhibitory Assay

This assay is used to evaluate the anti-inflammatory potential of indole derivatives by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7]

Objective: To determine the effect of indole derivatives on NO production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test indole derivatives dissolved in DMSO

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test indole derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.[5]

  • Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve.

  • Data Analysis: Determine the percentage inhibition of NO production by the test compounds compared to the LPS-treated control. An MTT assay should be performed in parallel to assess cell viability and rule out cytotoxic effects.[5][6]

3.3. Tubulin Polymerization Inhibition Assay (Methodology Summary)

While a detailed step-by-step protocol is not available from the search results, the general principle of this assay involves monitoring the polymerization of purified tubulin in the presence and absence of the test compound. This is typically done by measuring the increase in turbidity or fluorescence of a reporter dye that binds to polymerized microtubules. The IC50 value for inhibition of tubulin polymerization can then be determined.

3.4. COX-2 Inhibition Assay (Methodology Summary)

A common method for assessing COX-2 inhibition is to use a cell-free enzyme assay or a whole-cell assay. In a cell-free assay, purified COX-2 enzyme is incubated with its substrate (arachidonic acid) and the test compound. The production of prostaglandins is then measured, typically by ELISA or mass spectrometry. In a whole-cell assay, cells that express COX-2 (e.g., LPS-stimulated macrophages) are treated with the test compound, and the production of prostaglandins is quantified.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes modulated by substituted indole derivatives and the experimental procedures used to study them is essential for a comprehensive understanding. The following diagrams were generated using the DOT language.

4.1. Signaling Pathways

Ras_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Promotes GDP-GTP exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation IndoleDerivative Substituted Indole Derivative IndoleDerivative->Raf Inhibition

Caption: Ras Signaling Pathway and Potential Inhibition by Indole Derivatives.

AHR_Signaling_Pathway IndoleDerivative Indole Derivative (Ligand) AHR_complex AhR-HSP90-XAP2 (Inactive Complex) IndoleDerivative->AHR_complex AHR_ligand AhR-Ligand AHR_complex->AHR_ligand Conformational Change & HSP90/XAP2 Dissociation AHR_ARNT AhR-ARNT Heterodimer AHR_ligand->AHR_ARNT Nuclear Translocation and Dimerization ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE GeneTranscription Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->GeneTranscription Metabolism Xenobiotic Metabolism, Immune Response GeneTranscription->Metabolism Cytoplasm Cytoplasm Nucleus Nucleus

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

4.2. Experimental Workflow

Pharmacological_Evaluation_Workflow Synthesis Synthesis & Purification of Indole Derivatives PrimaryScreening Primary Screening (e.g., High-Throughput Screening) Synthesis->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryAssays Secondary Assays (Dose-Response & Selectivity) HitIdentification->SecondaryAssays LeadSelection Lead Selection SecondaryAssays->LeadSelection MechanismOfAction Mechanism of Action Studies (e.g., Signaling Pathway Analysis) LeadSelection->MechanismOfAction InVivoModels In Vivo Animal Models (Efficacy & Toxicology) MechanismOfAction->InVivoModels PreclinicalDevelopment Preclinical Development InVivoModels->PreclinicalDevelopment

Caption: General Workflow for Pharmacological Evaluation of Substituted Indoles.

Conclusion

Substituted indole derivatives represent a remarkably versatile class of compounds with a broad spectrum of pharmacological activities. Their ability to interact with a multitude of biological targets continues to make them a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive overview of their pharmacological profile, including key mechanisms of action, quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows. It is anticipated that ongoing research in this area will continue to uncover new therapeutic applications for this important class of molecules.

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-indol-6-ol is a halogenated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds, including natural products and synthetic drugs. The introduction of a bromine atom and a hydroxyl group at specific positions on the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, thereby modulating its biological activity. Bromoindole derivatives have shown promise in various therapeutic areas, including as anticancer agents, kinase inhibitors, and antioxidants. These application notes provide a proposed synthetic route and detailed protocols for evaluating the biological activity of this compound in several key assays.

Proposed Synthesis of this compound

  • Leimgruber-Batcho Indole Synthesis to form 5-Bromo-6-methoxy-1H-indole from a suitable nitrotoluene precursor.

  • Synthesis of the Precursor , if not commercially available.

  • Demethylation of the methoxy group to yield the final product, this compound.

A potential starting material for the Leimgruber-Batcho synthesis is 4-bromo-5-methoxy-2-nitrotoluene. While the commercial availability of this specific precursor may be limited, its synthesis from simpler starting materials is feasible.

Protocol: Proposed Leimgruber-Batcho Synthesis of 5-Bromo-6-methoxy-1H-indole

This protocol is adapted from the general procedure for the Leimgruber-Batcho indole synthesis.[1][2]

Step 1: Formation of the Enamine

  • To a solution of 4-bromo-5-methoxy-2-nitrotoluene in a suitable solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

  • Heat the reaction mixture at a temperature ranging from 80 to 120 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate is often a colored solid and may be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent, such as methanol or ethanol.

  • Add a reducing agent. Common choices include palladium on carbon (Pd/C) with a hydrogen source (e.g., hydrogen gas or ammonium formate), or Raney nickel with hydrazine hydrate.[1]

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction and cyclization are complete, as indicated by TLC.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Bromo-6-methoxy-1H-indole.

Protocol: Demethylation of 5-Bromo-6-methoxy-1H-indole

The final step is the cleavage of the methyl ether to the free phenol. A common and effective reagent for this transformation is boron tribromide (BBr₃).

  • Dissolve 5-Bromo-6-methoxy-1H-indole in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃) in DCM to the cooled indole solution.

  • Allow the reaction to stir at low temperature for a specified time, then slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Activity Evaluation Protocols

Based on the known activities of other bromoindole derivatives, this compound is a candidate for screening in several biological assays.

Xanthine Oxidase Inhibition Assay

Xanthine oxidase is a key enzyme in purine metabolism and its inhibition is a therapeutic target for gout. Some indole derivatives have shown inhibitory activity against this enzyme.[3]

Materials:

  • This compound

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Potassium phosphate buffer (pH 7.5)

  • Allopurinol (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of this compound and allopurinol in DMSO.

  • Prepare a series of dilutions of the test compound and allopurinol in potassium phosphate buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).

  • In a 96-well plate, add the following to each well:

    • Test compound or allopurinol solution

    • Potassium phosphate buffer

    • Xanthine oxidase solution

  • Pre-incubate the plate at 25 °C for 15 minutes.

  • Initiate the reaction by adding the xanthine substrate solution to each well.

  • Incubate the plate at 25 °C for 30 minutes.

  • Measure the absorbance at 295 nm, which corresponds to the formation of uric acid.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation:

CompoundIC₅₀ (µM) for Xanthine Oxidase InhibitionReference
Indole Alkaloid 190.3 ± 0.06[3]
Indole Alkaloid 2179.6 ± 0.04[3]
Allopurinol (Standard)7.4 ± 0.07[3]
1-hydroxy-imidazole derivative 4d0.003
1-hydroxy-imidazole derivative 4e0.003
Febuxostat (Standard)0.01
Cytotoxicity MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Normal cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Protocol:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 24-72 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Data Presentation:

CompoundCell LineIC₅₀ (µM)Reference
5-bromoindole derivative 3aHepG2-[4]
5-bromoindole derivative 3aA549-[4]
5-bromoindole derivative 3aMCF-7-[4]
Bromophenol derivative 4gA5491.2 ± 0.1[5]
Bromophenol derivative 4hHepG22.5 ± 0.3[5]
Bromophenol derivative 4iHeLa3.1 ± 0.2[5]
Sunitinib (Standard)A5494.8 ± 0.5[5]
Antioxidant DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Materials:

  • This compound

  • DPPH solution in methanol

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of this compound and the positive control in methanol.

  • Prepare serial dilutions of the test compound and the control.

  • In a 96-well plate, add the test compound or control solution to each well.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value.

Data Presentation:

CompoundDPPH Radical Scavenging IC₅₀ (µM)Reference
Indole alkaloid 1226[3]
Indole alkaloid 2270[3]
Indole alkaloid 3300[3]
Indole alkaloid 4320[3]
Indole alkaloid 5401[3]
Indole alkaloid 6431[3]
Kinase Inhibition Assay

Indole derivatives are known to inhibit various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Materials:

  • This compound

  • Specific kinase (e.g., EGFR, SRC, etc.)

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Staurosporine or other known kinase inhibitor (positive control)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, etc.)

  • 96-well or 384-well plates

  • Luminometer or fluorescence plate reader

Protocol (General):

  • Prepare a stock solution of this compound and the positive control in DMSO.

  • Prepare serial dilutions of the test compound and control in the kinase assay buffer.

  • In a multi-well plate, add the test compound or control, the specific kinase, and its substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specific period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence), which is proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each concentration and determine the IC₅₀ value.

Data Presentation:

CompoundKinase TargetIC₅₀ (nM)Reference
Azaindole derivative 59c-Met40[6]
Azaindole derivative 61c-Met130[6]
Azaindole derivative 62c-Met70[6]
Azaindole derivative 63c-Met20[6]
Capmatinib (11c)c-Met0.13[7]
Pexidartinib (4e)CSF1R13[7]
Baricitinib (6b)JAK15.9[7]
Baricitinib (6b)JAK25.7[7]

Signaling Pathways and Experimental Workflows

Inhibition of NF-κB Signaling Pathway by Bromoindole Derivatives

Some indole compounds have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation, cell survival, and proliferation, and is often constitutively active in cancer cells.[8]

G NF-κB Signaling Inhibition cluster_stimulus Pro-inflammatory Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p50/p65) NF-κB_n NF-κB (p50/p65) NF-κB->NF-κB_n translocates Bromoindole This compound Bromoindole->IKK inhibits Gene_Transcription Gene Transcription (e.g., Cyclin D1, Bcl-2) NF-κB_n->Gene_Transcription promotes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for In Vitro Screening

The following diagram outlines a typical workflow for the initial in vitro screening of this compound for its potential as a therapeutic agent.

G In Vitro Screening Workflow Start Synthesize and Purify This compound Primary_Screening Primary Screening Assays Start->Primary_Screening Cytotoxicity Cytotoxicity Assay (MTT) on Cancer and Normal Cells Primary_Screening->Cytotoxicity Antioxidant Antioxidant Assay (DPPH) Primary_Screening->Antioxidant Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Xanthine Oxidase, Kinases) Primary_Screening->Enzyme_Inhibition Data_Analysis Data Analysis (Calculate IC50 values) Cytotoxicity->Data_Analysis Antioxidant->Data_Analysis Enzyme_Inhibition->Data_Analysis Secondary_Screening Secondary Screening (if active) Data_Analysis->Secondary_Screening Hit Compound Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Secondary_Screening->Mechanism_Studies Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Secondary_Screening->Pathway_Analysis End Lead Compound Identification Mechanism_Studies->End Pathway_Analysis->End

Caption: A generalized workflow for the in vitro biological evaluation of this compound.

References

Application Notes: Indole-Derived Fluorescent Probes in Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of 5-Bromo-1H-indol-6-ol in Fluorescence Microscopy

Disclaimer: Direct applications of this compound as a fluorescent probe in microscopy are not extensively documented in current scientific literature. However, its core indole structure is a key component in the synthesis of advanced fluorescent probes. This document provides detailed application notes and protocols for a representative indole-based fluorescent probe designed for the detection of intracellular ions, illustrating a key application for which derivatives of this compound could be developed.

Introduction

Indole and its derivatives are versatile scaffolds in medicinal chemistry and are increasingly utilized in the development of fluorescent probes for biological imaging. The intrinsic fluorescence of the indole ring system can be modulated by substitution, making it a valuable platform for designing sensors for various analytes, including metal ions and reactive oxygen species. This compound represents a potential precursor for such probes, where the bromo and hydroxyl functionalities offer synthetic handles for further elaboration into more complex, target-specific fluorescent molecules.

This application note focuses on a class of indole-based chemosensors, exemplified by "Iheyamine 5b," a fluorescent probe for the detection of Fe²⁺ and Fe³⁺ ions in living cells. While not directly synthesized from this compound, its principles of design and application are directly relevant to the potential uses of probes derived from this starting material.

Principle of Detection

The Iheyamine series of probes function as "turn-off" fluorescent sensors for iron ions. The indole-based fluorophore exhibits native fluorescence. Upon chelation of Fe²⁺ or Fe³⁺, the fluorescence is quenched. This quenching mechanism allows for the visualization of changes in intracellular iron concentration. The probe is cell-permeable, enabling the imaging of these dynamic processes in living cells.

Quantitative Data Summary

The following table summarizes the key fluorescence properties of the representative indole-based Fe²⁺/Fe³⁺ sensor, Iheyamine 5b.

PropertyValueReference
Excitation Wavelength (λex)Not specified[1]
Emission Wavelength (λem)Not specified[1]
Detection Limit for Fe³⁺0.03 ppm[1]
Cell Line for ImagingHeLa[1]
Probe Concentration125 µM[1]
Incubation Time30 minutes[1]

Note: Specific excitation and emission maxima for Iheyamine 5b are not provided in the reference. However, imaging was successful using UV and blue excitation channels on a fluorescence microscope.

Experimental Protocols

1. Synthesis of an Indole-Based Fluorescent Probe (General Workflow)

The synthesis of indole-based fluorescent probes typically involves a multi-step process. While the exact synthesis of Iheyamine 5b from a specific bromo-hydroxy-indole is not detailed, a general synthetic workflow can be illustrated. This often involves the coupling of the indole scaffold with a receptor unit for the target analyte and potentially a linker.

G A This compound (Precursor) B Functionalization of Indole Ring A->B Chemical Modification C Coupling with Receptor Moiety B->C Linker Chemistry D Final Probe (e.g., Iheyamine derivative) C->D Final Synthesis Step E Purification and Characterization D->E HPLC, NMR, MS

Caption: General synthetic workflow for an indole-based fluorescent probe.

2. Protocol for Live Cell Imaging of Intracellular Iron

This protocol is adapted for the use of an indole-based iron sensor, such as Iheyamine 5b, with human cervical cancer (HeLa) cells.[1]

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Indole-based iron probe (e.g., Iheyamine 5b)

  • Dimethyl sulfoxide (DMSO)

  • FeCl₃ solution (for inducing iron influx)

  • Fluorescence microscope with UV and blue excitation capabilities

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the indole-based iron probe in DMSO. For Iheyamine 5b, a final concentration of 125 µM in 2.5% DMSO/PBS buffer is used.[1]

  • Cell Loading:

    • Wash the cultured HeLa cells once with PBS.

    • Incubate the cells with the probe solution (e.g., 125 µM Iheyamine 5b) for 30 minutes at 37°C.[1]

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Baseline Imaging: Image the cells using a fluorescence microscope. For Iheyamine 5b, UV and blue excitation channels can be used to observe the baseline intracellular fluorescence.[1]

  • Iron Treatment (Optional): To observe the probe's response to iron, incubate the probe-loaded cells with a solution of FeCl₃ (e.g., 50 µM or 100 µM) for 2 hours.[1]

  • Post-Treatment Imaging: After incubation with iron, wash the cells with PBS and acquire fluorescence images again using the same settings as the baseline imaging. A decrease in fluorescence intensity is expected, indicating the presence of intracellular iron.[1]

G cluster_0 Cell Preparation cluster_1 Imaging A Culture HeLa Cells B Load with Indole Probe (30 min, 37°C) A->B C Wash with PBS B->C D Acquire Baseline Fluorescence Image C->D E Treat with FeCl₃ (optional, 2 hours) D->E F Acquire Post-Treatment Fluorescence Image E->F G Analyze Fluorescence Intensity Change F->G

Caption: Experimental workflow for live cell imaging of intracellular iron.

Signaling Pathway and Mechanism of Action

The underlying principle of many indole-based ion sensors is the modulation of the fluorophore's electronic properties upon ion binding. In the case of a "turn-off" sensor for iron, the binding of Fe²⁺ or Fe³⁺ to the probe's receptor site leads to a non-radiative decay pathway for the excited state, resulting in fluorescence quenching.

G cluster_0 Unbound State cluster_1 Bound State A Indole Probe C Fluorescence Emission A->C D Indole Probe-Fe³⁺ Complex A->D Binding B Excitation Light B->A F Fluorescence Quenched (Non-radiative decay) D->F E Excitation Light E->D Fe Fe³⁺

References

Application Notes and Protocols: 5-Bromoindole Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-bromoindole derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2][3] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, making it a prime target for the development of anti-cancer therapeutics. Indole-based compounds have emerged as a promising class of EGFR inhibitors due to their structural similarity to the ATP-binding site of the kinase domain.[4][5] This document focuses on 5-bromoindole derivatives, which have shown significant potential as EGFR inhibitors.

Data Presentation

The following tables summarize the quantitative data for novel 5-bromoindole-2-carboxylic acid derivatives, highlighting their inhibitory activity against EGFR and their antiproliferative effects on various cancer cell lines.

Table 1: In Vitro EGFR Kinase Inhibitory Activity

CompoundTargetEC50 (µM)
Compound 7EGFR0.13

EC50: Half-maximal effective concentration.

Table 2: Antiproliferative Activity (IC50 in µM) of 5-Bromoindole Derivatives

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)
599.93>100

IC50: Half-maximal inhibitory concentration. Data represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 3: Molecular Docking Binding Energies

CompoundBinding Energy (kcal/mol)
3a-
3b-
3f-
7-

Note: Specific binding energy values were not provided in the source material, but these compounds were identified as having the strongest binding energies in the study.[3]

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway, which is a key regulator of cellular processes such as proliferation, survival, and differentiation.[1][2][6][7] The binding of a ligand, such as EGF, to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues. This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to the regulation of gene expression and cellular responses.[6][7] 5-Bromoindole derivatives inhibit this pathway by blocking the kinase activity of EGFR.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, etc. AKT->Proliferation Inhibitor 5-Bromoindole Derivative Inhibitor->EGFR Transcription->Proliferation EGF EGF EGF->EGFR

Caption: EGFR Signaling Pathway and the inhibitory action of 5-bromoindole derivatives.

Experimental Protocols

Synthesis of 5-Bromoindole-2-Carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of 5-bromoindole-2-carbohydrazide, a key intermediate for creating a variety of derivatives.

Materials:

  • 5-Bromoindole-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Dry methanol

  • Appropriate aromatic aldehydes

  • Glacial acetic acid

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Fume hood

Procedure:

  • Synthesis of 5-Bromoindole-2-carboxylate:

    • To a solution of 5-bromoindole-2-carboxylic acid in dry methanol, add thionyl chloride dropwise at 0°C.

    • Reflux the mixture for 8-10 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, evaporate the solvent under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

  • Synthesis of 5-Bromoindole-2-carbohydrazide:

    • Dissolve the crude ester from the previous step in ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture for 12-16 hours.

    • Cool the reaction mixture to room temperature.

    • The precipitated solid is filtered, washed with cold ethanol, and dried to yield 5-bromoindole-2-carbohydrazide.

  • Synthesis of 5-Bromoindole-2-carbohydrazide Derivatives (Schiff Bases):

    • Dissolve 5-bromoindole-2-carbohydrazide in ethanol.

    • Add an equimolar amount of the desired aromatic aldehyde and a few drops of glacial acetic acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture.

    • The resulting precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent to obtain the final derivative.

In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against the EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Test compounds (5-bromoindole derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader capable of luminescence detection

  • 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compounds in DMSO.

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • Prepare the EGFR enzyme, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of a 384-well plate.

    • Add the EGFR enzyme to the wells and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the EC50 value from the dose-response curve.

Antiproliferative Activity (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the 5-bromoindole derivatives on cancer cell lines (A549, HepG2, and MCF-7).

Materials:

  • A549, HepG2, and MCF-7 cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (5-bromoindole derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.

    • Include a control group with DMSO at the same concentration as the highest compound concentration.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow

The following diagram outlines the general workflow for the discovery and in vitro evaluation of novel 5-bromoindole derivatives as EGFR inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (5-Bromoindole-2-carboxylic acid) Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification Docking Molecular Docking (In Silico) Purification->Docking Kinase_Assay EGFR Kinase Assay (In Vitro) Purification->Kinase_Assay Cell_Assay Antiproliferative Assay (MTT on Cancer Cell Lines) Purification->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Docking->SAR Kinase_Assay->SAR Cell_Assay->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: General workflow for the development of 5-bromoindole derivatives as EGFR inhibitors.

References

Application Notes and Protocols for the Synthesis of 5-Bromo-Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of 5-bromo-indole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The protocols outlined below cover classical indole ring-forming reactions and modern cross-coupling methodologies.

Introduction

5-Bromo-indole derivatives are pivotal structural motifs in a wide range of biologically active molecules. The presence of the bromine atom at the C5 position of the indole ring offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. These derivatives have demonstrated promising activities as anticancer agents, enzyme inhibitors, and modulators of signaling pathways. This document provides detailed experimental procedures for the synthesis of 5-bromo-indoles, quantitative data for key reactions, and an overview of their relevance in biological signaling pathways.

Data Presentation: Synthesis of 5-Bromo-Indole Derivatives

The following tables summarize quantitative data for various methods used to synthesize 5-bromo-indole and its derivatives.

Table 1: Classical Indole Synthesis Methods for 5-Bromo-Indole Derivatives

Synthesis MethodStarting MaterialsProductReagents and ConditionsYield (%)Reference
Fischer Indole Synthesis4-Bromophenylhydrazine, Acetone5-Bromo-2-methylindoleGlacial Acetic Acid, reflux~60%[1]
Multi-step SynthesisIndole5-Bromoindole1. NaHSO3, EtOH/H2O; 2. Ac2O; 3. Br2, H2O; 4. NaOH61% (overall)
Bischler-Möhlau Indole Synthesis4-Bromoaniline, Phenacyl bromide5-Bromo-2-phenylindoleHeat, excess 4-bromoanilineModerate (qualitative)
Hemetsberger-Knittel Synthesis4-Bromobenzaldehyde, Ethyl azidoacetateEthyl 5-bromo-1H-indole-2-carboxylate1. NaOEt, EtOH; 2. Toluene, refluxHigh (qualitative)[2]

Table 2: Cross-Coupling Reactions for the Functionalization of 5-Bromo-Indole

Reaction TypeStarting MaterialsProductCatalyst/ReagentsYield (%)Reference
Suzuki-Miyaura Coupling5-Bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazolePd(dppf)Cl2, K2CO3, DME, 80 °CHigh (qualitative)
Sonogashira Coupling4-Bromo-2-iodoaniline, Trimethylsilylacetylene4-Bromo-2-(trimethylsilylethynyl)anilinePdCl2(PPh3)2, CuI, Et3N92.3%[3]
Larock Indole Synthesiso-Bromoanilines, Alkynes2,3-Disubstituted IndolesPd(0)/P(tBu)3, Cy2NMe, 1,4-dioxane, 60-80 °C56% (for a complex substrate)

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 5-Bromo-2-methylindole

This protocol describes the synthesis of 5-bromo-2-methylindole from 4-bromophenylhydrazine and acetone.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Acetone

  • Glacial Acetic Acid

  • Sodium Acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a minimal amount of water.

  • Add an excess of acetone (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 1 hour to form the phenylhydrazone. The product may precipitate from the solution.

  • Collect the crude phenylhydrazone by filtration and wash with cold water.

  • Dry the phenylhydrazone and add it to a flask containing glacial acetic acid.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The crude 5-bromo-2-methylindole will precipitate. Collect the solid by filtration.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.[1]

Protocol 2: Multi-step Synthesis of 5-Bromoindole from Indole

This protocol outlines a three-step synthesis of 5-bromoindole starting from indole.

Step 1: Synthesis of Sodium Indoline-2-sulfonate

  • Dissolve indole (1.0 eq) in ethanol.

  • Separately, prepare a solution of sodium bisulfite (2.0 eq) in water.

  • Add the indole solution to the sodium bisulfite solution and stir overnight at room temperature.

  • Collect the resulting solid by vacuum filtration, wash with ether, and dry to obtain sodium indoline-2-sulfonate.

Step 2: Synthesis of Sodium 1-Acetylindoline-2-sulfonate

  • Suspend sodium indoline-2-sulfonate (1.0 eq) and sodium bisulfite (1.0 eq) in acetic anhydride.

  • Heat the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.

  • Cool the mixture to room temperature, filter the solid, and wash with acetic anhydride.

Step 3: Synthesis of 5-Bromoindole

  • Dissolve the crude sodium 1-acetylindoline-2-sulfonate in water at 0-5°C.

  • Slowly add bromine (1.2 eq) dropwise, maintaining the temperature below 5°C.

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

  • Add a solution of sodium bisulfite in water to quench excess bromine.

  • Neutralize the solution with 40% NaOH, keeping the temperature below 30°C.

  • Heat the solution at 50°C overnight.

  • Make the solution basic with 40% NaOH and stir for an additional 3 hours at 50°C.

  • Cool the solution, collect the precipitate by filtration, and recrystallize from ethanol/water to yield 5-bromoindole.

Protocol 3: Larock Indole Synthesis of a 5-Bromo-Substituted Indole Derivative

This protocol is a general method for the synthesis of 2,3-disubstituted indoles from o-bromoanilines and can be adapted for 5-bromo-indole derivatives by starting with a 4-bromo-substituted o-bromoaniline.

Materials:

  • Substituted o-bromoaniline (e.g., 2,4-dibromoaniline) (1.0 eq)

  • Disubstituted alkyne (2.0 eq)

  • Pd[P(tBu)3]2 (0.05 eq)

  • N,N-Dicyclohexylmethylamine (Cy2NMe) (2.5 eq)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add the o-bromoaniline, the alkyne, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous 1,4-dioxane and N,N-dicyclohexylmethylamine via syringe.

  • Heat the reaction mixture at 60-80°C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Biological Relevance

5-Bromo-indole derivatives have emerged as potent modulators of key signaling pathways implicated in various diseases, particularly cancer.

Inhibition of the IDO1 Pathway in Cancer

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune responses. In the tumor microenvironment, IDO1 is often overexpressed, leading to the depletion of the essential amino acid tryptophan and the production of immunosuppressive metabolites like kynurenine.[4][5][6] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby allowing the tumor to evade the immune system.[5] 5-Bromo-indole derivatives have been investigated as inhibitors of IDO1, aiming to restore anti-tumor immunity.

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_immune_cells Immune Cells Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Metabolized by Effector T Cell Effector T Cell Tryptophan->Effector T Cell Essential for activation Kynurenine Kynurenine IDO1->Kynurenine Produces Kynurenine->Effector T Cell Suppresses Treg Treg Kynurenine->Treg Promotes differentiation NK Cell NK Cell Kynurenine->NK Cell Suppresses MDSC MDSC Kynurenine->MDSC Promotes expansion 5-Bromo-Indole Derivative 5-Bromo-Indole Derivative 5-Bromo-Indole Derivative->IDO1 Inhibits

Caption: Inhibition of the IDO1 pathway by a 5-bromo-indole derivative.

Modulation of Bacterial Quorum Sensing

Indole and its derivatives act as signaling molecules in many bacterial species, a process known as quorum sensing. This cell-to-cell communication system allows bacteria to coordinate gene expression in response to population density. In pathogens like Pseudomonas aeruginosa, quorum sensing regulates virulence factors, biofilm formation, and antibiotic resistance. 5-Bromo-indole derivatives can interfere with these signaling pathways, potentially offering a novel anti-virulence strategy.

Quorum_Sensing cluster_bacteria Bacterial Cell cluster_phenotype Bacterial Phenotype Indole Production Indole Production QS Regulator QS Regulator Indole Production->QS Regulator Activates/Modulates Biofilm Formation Biofilm Formation QS Regulator->Biofilm Formation Regulates Virulence Factors Virulence Factors QS Regulator->Virulence Factors Regulates 5-Bromo-Indole Derivative 5-Bromo-Indole Derivative 5-Bromo-Indole Derivative->QS Regulator Interferes with

Caption: Interference of a 5-bromo-indole derivative with bacterial quorum sensing.

Experimental Workflow Overview

The general workflow for the synthesis and evaluation of 5-bromo-indole derivatives is depicted below.

workflow start Choose Synthetic Route synthesis Synthesis of 5-Bromo-Indole Derivative start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) characterization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Refinement end Candidate Drug optimization->end

Caption: General workflow for the synthesis and development of 5-bromo-indole derivatives.

References

Application Notes and Protocols for 5-Bromo-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-indol-6-ol is a halogenated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds. Bromoindole derivatives, in particular, have garnered significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The bromine substitution can enhance the lipophilicity and binding interactions of the molecule with biological targets. The hydroxyl group at the 6-position can act as a hydrogen bond donor and acceptor, potentially contributing to target affinity and selectivity.

Given the chemical features of this compound and the established bioactivities of related bromoindoles, this compound represents a promising candidate for screening in various biological assays. These application notes provide detailed protocols for proposed screening assays to evaluate the potential of this compound as a modulator of protein kinases and phosphatases, as well as its potential as an antimicrobial agent. The provided data are hypothetical examples to illustrate potential experimental outcomes.

Application Note 1: Evaluation of this compound as a Potential Tyrosine Kinase Inhibitor

Many indole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and established targets in oncology. This protocol describes a biochemical assay to screen for the inhibitory activity of this compound against a representative tyrosine kinase.

Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay

This protocol is designed for a 96-well plate format and utilizes a generic tyrosine kinase and a corresponding substrate.

Materials and Reagents:

  • This compound (CAS: 1227600-47-6)

  • Recombinant Tyrosine Kinase (e.g., Src, Abl)

  • Tyrosine Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine Triphosphate (ATP)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay

  • Staurosporine (positive control inhibitor)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well white, flat-bottom plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 0.005 µM) in DMSO. Also, prepare a serial dilution of staurosporine as a positive control.

  • Reaction Setup:

    • Add 2.5 µL of the compound dilutions to the wells of a 96-well plate. For control wells, add 2.5 µL of DMSO (for 0% inhibition) and 2.5 µL of the highest concentration of staurosporine (for 100% inhibition).

    • Add 5 µL of the tyrosine kinase solution (diluted in assay buffer to the desired concentration) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction:

    • Prepare a solution of substrate and ATP in the assay buffer. The final concentration of ATP should be at or near its Km for the specific kinase.

    • Add 2.5 µL of the substrate/ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of kinase activity.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_max_inhibition) / (Signal_no_inhibition - Signal_max_inhibition))

  • Plot the % inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Hypothetical Quantitative Data
CompoundTarget KinaseIC₅₀ (µM) [Example Data]
This compoundSrc Kinase5.2
This compoundAbl Kinase12.8
StaurosporineSrc Kinase0.015

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilution of This compound Add_Compound Add Compound/DMSO to 96-well Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare Tyrosine Kinase Solution Add_Enzyme Add Kinase to Plate Enzyme_Prep->Add_Enzyme Substrate_ATP_Prep Prepare Substrate and ATP Solution Start_Reaction Add Substrate/ATP (Start Reaction) Substrate_ATP_Prep->Start_Reaction Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Start_Reaction Incubate_Reaction Incubate (60 min, 30°C) Start_Reaction->Incubate_Reaction Add_Detection_Reagent Add Kinase-Glo® Reagent Incubate_Reaction->Add_Detection_Reagent Incubate_Detection Incubate (10 min) Add_Detection_Reagent->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence Data_Analysis Calculate % Inhibition and IC50 Read_Luminescence->Data_Analysis

Workflow for the in vitro tyrosine kinase inhibition assay.

Application Note 2: Screening of this compound as a Potential Protein Phosphatase Inhibitor

Protein phosphatases are critical in signal transduction pathways, and their dysregulation is implicated in various diseases. This protocol outlines a method to assess the inhibitory potential of this compound against a representative protein tyrosine phosphatase (PTP), such as PTP1B.

Experimental Protocol: In Vitro Protein Phosphatase Inhibition Assay

This protocol uses a fluorogenic substrate for a continuous assay in a 96-well format.

Materials and Reagents:

  • This compound

  • Recombinant Protein Tyrosine Phosphatase (e.g., PTP1B)

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) (fluorogenic substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM NaCl, 1 mM EDTA, 5 mM DTT)

  • Sodium Orthovanadate (Na₃VO₄) (positive control inhibitor)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom plates

  • Multichannel pipettes

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations. Prepare a similar dilution series for sodium orthovanadate.

  • Reaction Setup:

    • Add 5 µL of the compound dilutions to the wells. Use DMSO for the 0% inhibition control and sodium orthovanadate for the 100% inhibition control.

    • Add 40 µL of the PTP1B solution (diluted in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiate Phosphatase Reaction:

    • Prepare a solution of DiFMUP in the assay buffer.

    • Add 5 µL of the DiFMUP solution to each well to start the reaction.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Detection:

    • Measure the fluorescence intensity using a plate reader with excitation at 355 nm and emission at 460 nm.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration as described in the kinase assay protocol.

  • Plot the % inhibition versus the log of the compound concentration and determine the IC₅₀ value.

Hypothetical Quantitative Data
CompoundTarget PhosphataseIC₅₀ (µM) [Example Data]
This compoundPTP1B8.9
Sodium OrthovanadatePTP1B0.5

Hypothetical Signaling Pathway Diagram

G cluster_pathway Generic Phosphatase Signaling Pathway pSubstrate Phosphorylated Substrate (Active) Substrate Substrate (Inactive) pSubstrate->Substrate Dephosphorylation Phosphatase Protein Phosphatase (e.g., PTP1B) Phosphatase->pSubstrate Inhibitor This compound Inhibitor->Phosphatase Inhibition

Inhibition of a protein phosphatase by this compound.

Application Note 3: Assessment of Antimicrobial Activity of this compound

The indole nucleus is present in many natural and synthetic compounds with antimicrobial properties. This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against representative bacterial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials and Reagents:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Vancomycin (control for Gram-positive bacteria)

  • Ciprofloxacin (control for Gram-negative bacteria)

  • Dimethyl Sulfoxide (DMSO)

  • Sterile 96-well, round-bottom microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a 2 mg/mL stock solution of this compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Hypothetical Quantitative Data
CompoundBacterial StrainMIC (µg/mL) [Example Data]
This compoundStaphylococcus aureus16
This compoundEscherichia coli>128
VancomycinStaphylococcus aureus1
CiprofloxacinEscherichia coli0.015

Antimicrobial Screening Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Inoculum_Prep Prepare and Standardize Bacterial Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculate_Plate Compound_Dilution Prepare Serial Dilutions of This compound in Broth Compound_Dilution->Inoculate_Plate Incubate Incubate Plate (18-24h, 37°C) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth or Measure OD600 Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

Application Notes: 5-Bromo-1H-indol-6-ol in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Current Status: As of the latest literature review, there are no established or published applications of 5-Bromo-1H-indol-6-ol as a direct substrate for studying enzyme kinetics. The following application notes and protocols are presented as a hypothetical framework. This document outlines how a derivative of this compound could theoretically be developed and utilized as a novel chromogenic substrate for the kinetic analysis of hydrolytic enzymes, based on the principles of known indoxyl-based assays.

Hypothetical Application: A Novel Chromogenic Substrate for Hydrolase Activity

The core concept is to utilize a chemically modified form of this compound, such as 5-Bromo-1H-indol-6-yl phosphate , as a substrate for phosphatases.

Principle of Detection:

  • Enzymatic Cleavage: A hydrolase, such as a phosphatase, cleaves the phosphate group from the substrate, releasing this compound.

  • Oxidative Dimerization: In the presence of an oxidizing agent (e.g., atmospheric oxygen or a catalyst like potassium ferricyanide), the liberated this compound undergoes oxidative dimerization to form a colored, insoluble indigo-type dye.

  • Signal Quantification: The rate of formation of this colored product can be measured spectrophotometrically, providing a direct correlation to the enzyme's activity. This allows for the determination of key kinetic parameters.

This approach would be analogous to the well-established use of 5-bromo-4-chloro-3-indolyl phosphate (BCIP) in assays for alkaline phosphatase.

Potential Advantages in an Assay System

  • Chromogenic Signal: The formation of a colored product allows for simple colorimetric detection using standard laboratory spectrophotometers or plate readers.

  • High-Throughput Screening: The assay principle is amenable to microplate formats, making it suitable for high-throughput screening (HTS) of enzyme inhibitors or for enzyme discovery.

  • Kinetic Studies: The continuous nature of the color development allows for real-time monitoring of the enzymatic reaction, which is essential for detailed kinetic analysis.

Hypothetical Experimental Protocols

The following are generalized protocols for how one might test the suitability of a hypothetical substrate like 5-Bromo-1H-indol-6-yl phosphate for enzyme kinetic studies.

Protocol 1: Screening for Enzyme Activity

Objective: To determine if a specific hydrolase can process the hypothetical substrate.

Materials:

  • Hypothetical Substrate: 5-Bromo-1H-indol-6-yl phosphate (stock solution in DMSO or an appropriate aqueous buffer).

  • Enzyme of interest (e.g., Alkaline Phosphatase, Protein Tyrosine Phosphatase).

  • Assay Buffer: (e.g., 100 mM Tris-HCl, pH 8.5, containing 150 mM NaCl and 1 mM MgCl2 for Alkaline Phosphatase).

  • Oxidizing Agent (optional, depending on the rate of auto-oxidation): e.g., Potassium Ferricyanide.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a series of dilutions of the enzyme in the assay buffer.

  • In a 96-well plate, add 50 µL of each enzyme dilution to triplicate wells. Include a "no-enzyme" control.

  • Prepare a working solution of the hypothetical substrate in the assay buffer.

  • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the change in absorbance over time at a wavelength determined by the spectral properties of the resulting colored product (likely in the range of 500-650 nm).

  • Plot absorbance versus time. A linear increase in absorbance indicates enzymatic activity.

Protocol 2: Determination of Michaelis-Menten Kinetic Parameters

Objective: To determine the Michaelis constant (Km) and maximum reaction velocity (Vmax) for an enzyme with the hypothetical substrate.

Procedure:

  • Determine the optimal enzyme concentration from Protocol 1 that yields a linear rate of product formation.

  • Prepare a range of substrate concentrations (e.g., from 0.1 x expected Km to 10 x expected Km) in the assay buffer.

  • In a 96-well plate, add a fixed amount of enzyme to each well.

  • Initiate the reactions by adding the different concentrations of the substrate to the wells.

  • Immediately place the plate in a pre-warmed microplate reader and measure the absorbance change over a set period in kinetic mode.

  • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

  • Plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Data Presentation

The quantitative data from such kinetic studies would be summarized for clear comparison.

Table 1: Hypothetical Kinetic Parameters for Various Phosphatases with 5-Bromo-1H-indol-6-yl Phosphate

EnzymeKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Calf Intestinal Alkaline Phosphatase1502501258.3 x 10⁵
Human Placental Alkaline Phosphatase220180904.1 x 10⁵
Protein Tyrosine Phosphatase 1B4509547.51.1 x 10⁵
No Enzyme ControlN/A< 0.1N/AN/A

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Visualizations

Signaling Pathway Diagram

G sub 5-Bromo-1H-indol-6-yl-Phosphate (Substrate) enz Hydrolase Enzyme (e.g., Phosphatase) sub->enz Binding prod1 This compound (Intermediate) enz->prod1 Catalysis (Cleavage) o2 Oxidation prod1->o2 prod2 Colored Dimer (Indigo Product) signal Spectrophotometric Signal prod2->signal o2->prod2

Caption: Proposed reaction pathway for the enzymatic detection using a hypothetical substrate.

Experimental Workflow Diagram

G start Start: Prepare Reagents (Enzyme, Substrate, Buffer) dispense Dispense Enzyme to Microplate Wells start->dispense add_sub Add Substrate to Initiate Reaction dispense->add_sub incubate Incubate at Optimal Temperature add_sub->incubate measure Kinetic Measurement: Read Absorbance Over Time incubate->measure analyze Data Analysis: Calculate Initial Velocities (V₀) measure->analyze plot Plot V₀ vs. [S] and Fit to Michaelis-Menten Model analyze->plot results Determine Km and Vmax plot->results

Caption: Workflow for determining enzyme kinetic parameters with the proposed substrate.

Synthesis of Indole-Based Inhibitors of Bacterial Enzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a wide range of biological activities. In the realm of antibacterial drug discovery, indole derivatives have emerged as a promising class of inhibitors targeting essential bacterial enzymes that are absent or significantly different in eukaryotes. This makes them attractive candidates for the development of novel antibiotics with selective toxicity. This document provides detailed application notes and protocols for the synthesis and evaluation of indole-based inhibitors targeting two key bacterial enzymes: DNA gyrase and FtsZ.

Target Enzymes

DNA Gyrase: A type II topoisomerase found in bacteria, responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these processes and ultimately bacterial cell death.

FtsZ (Filamentous temperature-sensitive protein Z): A prokaryotic homolog of eukaryotic tubulin that polymerizes to form the Z-ring at the site of cell division. The Z-ring is essential for bacterial cytokinesis, and its disruption prevents cell division, leading to filamentation and cell death.

Data Presentation: Inhibitory Activities of Indole-Based Compounds

The following tables summarize the inhibitory activities of representative indole-based compounds against their target enzymes and various bacterial strains.

Table 1: Inhibitory Activity of Indole-2-Carboxamides against Mycobacterial MmpL3

Compound IDR GroupM. tuberculosis H37Rv MIC (µg/mL)[1]M. smegmatis mc²155 MIC (µg/mL)[1]M. abscessus ATCC 19977 MIC (µg/mL)[1]
1a 4-chlorophenyl0.200.391.56
1b 4-fluorophenyl0.390.783.13
1c 4-bromophenyl0.100.200.78
1d 4-(trifluoromethyl)phenyl0.050.100.39
1e 3,4-dichlorophenyl0.100.200.78
1f 4-phenoxyphenyl0.390.783.13

Table 2: Antibacterial Activity of Indole-Core Compound CZ74 Targeting FtsZ

Bacterial StrainMIC (µg/mL)[2][3]
Bacillus subtilis 1682[2]
Staphylococcus aureus ATCC 259232[2]
Methicillin-resistant S. aureus (MRSA)2-4[2][3]
Vancomycin-resistant Enterococcus (VRE)2-4[2][3]

Experimental Protocols

Protocol 1: General Synthesis of Indole-2-Carboxamides

This protocol describes a general method for the synthesis of indole-2-carboxamide derivatives, adapted from published procedures.[1]

Step 1: Synthesis of Ethyl Indole-2-carboxylate

  • To a solution of the appropriately substituted arylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (pTsOH) (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired ethyl indole-2-carboxylate.

Step 2: Saponification to Indole-2-carboxylic acid

  • Dissolve the ethyl indole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium hydroxide (NaOH) (2.0 eq) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the indole-2-carboxylic acid.

Step 3: Amide Coupling to form Indole-2-carboxamides

  • To a solution of the indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the final indole-2-carboxamide.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This protocol is for determining the inhibitory effect of compounds on the supercoiling activity of E. coli DNA gyrase.

Materials:

  • E. coli DNA Gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 DNA

  • 5X Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 50 mM MgCl₂, 5 mM DTT, 1 M Potassium Glutamate, 5 mM Spermidine, 5 mM ATP)

  • Test compounds dissolved in DMSO

  • Sterile deionized water

  • Agarose gel electrophoresis system

  • DNA loading dye

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare the reaction mixture on ice. For a 20 µL reaction, combine:

    • 4 µL of 5X Assay Buffer

    • 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

    • 1 µL of test compound at various concentrations (or DMSO for control)

    • x µL of sterile deionized water to bring the volume to 19 µL

  • Initiate the reaction by adding 1 µL of E. coli DNA gyrase enzyme.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding 4 µL of DNA loading dye containing SDS and proteinase K.

  • Incubate at 50°C for 30 minutes to digest the protein.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until the dye front has migrated approximately two-thirds of the gel length.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antibacterial compound.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare serial two-fold dilutions of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.

  • Include a growth control well (bacteria without compound) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

Visualizations

Signaling Pathway: Mechanism of DNA Gyrase Inhibition

DNA_Gyrase_Inhibition cluster_gyrase Bacterial DNA Gyrase Action cluster_inhibitor Inhibitor Action Relaxed_DNA Relaxed DNA Gyrase_Complex Gyrase-DNA Complex Relaxed_DNA->Gyrase_Complex Gyrase Binding Cleaved_Complex Cleavage Complex (Gyrase-DNA-ATP) Gyrase_Complex->Cleaved_Complex ATP Binding & DNA Cleavage Supercoiled_DNA Supercoiled DNA Cleaved_Complex->Supercoiled_DNA Strand Passage & Religation Inhibition Stabilization of Cleavage Complex Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->Replication_Transcription Cell_Death Bacterial Cell Death Indole_Inhibitor Indole-Based Inhibitor Indole_Inhibitor->Cleaved_Complex Inhibition->Replication_Transcription Blockage

Caption: Mechanism of action of indole-based DNA gyrase inhibitors.

Experimental Workflow: Synthesis and Evaluation of Inhibitors

Workflow Start Design of Indole Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_vitro_assay In Vitro Enzyme Assay (e.g., DNA Gyrase Supercoiling) Purification->In_vitro_assay Antibacterial_assay Antibacterial Activity Assay (MIC Determination) Purification->Antibacterial_assay Determine_IC50 Determine IC50 Values In_vitro_assay->Determine_IC50 SAR_analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_analysis Antibacterial_assay->SAR_analysis Lead_optimization Lead Optimization SAR_analysis->Lead_optimization Lead_optimization->Start

Caption: General workflow for the synthesis and evaluation of indole-based inhibitors.

Logical Relationship: Structure-Activity Relationship (SAR) of Indole-2-Carboxamides

SAR cluster_core Indole-2-Carboxamide Core cluster_substituents Substitutions Indole_Core Indole Core (Essential for Activity) R_group R Group on Phenyl Ring EWGs Electron-Withdrawing Groups (e.g., -CF3, -Cl, -Br) Increase Activity R_group->EWGs Substitution with Bulky_groups Bulky Groups (e.g., -OPh) Decrease Activity R_group->Bulky_groups Substitution with

Caption: Structure-Activity Relationship (SAR) of Indole-2-Carboxamide Inhibitors.

References

Application Notes & Protocols: Indole Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole scaffold is a prominent heterocyclic structure that has emerged as a "privileged scaffold" in the fight against cancer.[1][2][3] Found in a wide array of natural products and synthetic compounds, indole derivatives exhibit diverse pharmacological activities, making them attractive candidates for drug discovery.[1][4] Their favorable characteristics, such as good bioavailability and cell permeability, contribute to their potential as effective anticancer agents.[1] Several indole-based drugs, including Vincristine, Vinblastine, and Sunitinib, have received FDA approval and are currently in clinical use, underscoring the therapeutic significance of this molecular framework.[3][4][5] These compounds exert their anticancer effects through various mechanisms, including the disruption of microtubule dynamics, induction of programmed cell death (apoptosis), and inhibition of key signaling pathways essential for tumor growth and survival.[2][6][7]

Key Mechanisms of Action

Indole derivatives combat cancer through multiple biological pathways. The most prominent mechanisms include the inhibition of tubulin polymerization, the induction of apoptosis, and the inhibition of protein kinases.

Inhibition of Tubulin Polymerization

A primary strategy for many anticancer agents is the disruption of microtubule dynamics, which are crucial for cell division, motility, and shape.[8][9] Indole derivatives, such as the well-known Vinca alkaloids (Vincristine and Vinblastine), bind to tubulin subunits, preventing their polymerization into microtubules.[1][8][10] This interference with the mitotic spindle assembly leads to an arrest of the cell cycle, typically in the G2/M phase, and ultimately triggers apoptosis.[1][4][11]

cluster_0 Cellular Process Indole Indole Derivative Microtubule Microtubule Assembly Indole->Microtubule Inhibits Tubulin Tubulin Dimers Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Diagram 1. Inhibition of tubulin polymerization by indole derivatives.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[1] Indole derivatives can initiate apoptosis through various signaling pathways.[7][12] A common mechanism involves modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1] An increased Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a caspase cascade (e.g., caspase-3), which executes the apoptotic process.[1]

Indole Indole Derivative Bax ↑ Pro-apoptotic (Bax) Indole->Bax Bcl2 ↓ Anti-apoptotic (Bcl-2) Indole->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Indole Indole Kinase Inhibitor (e.g., Sunitinib) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Indole->RTK Inhibits PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation start 1. Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat 2. Treat with Indole Derivative (various concentrations) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt 3. Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize 4. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 5. Measure Absorbance (570 nm) solubilize->read end 6. Calculate IC50 Value read->end cluster_workflow Western Blot Workflow p1 1. Protein Extraction (Cell Lysis) p2 2. Protein Quantification (BCA/Bradford) p1->p2 p3 3. SDS-PAGE (Size Separation) p2->p3 p4 4. Membrane Transfer (PVDF/Nitrocellulose) p3->p4 p5 5. Blocking (5% Milk/BSA) p4->p5 p6 6. Primary Antibody (e.g., anti-Bax) p5->p6 p7 7. Secondary Antibody (HRP-conjugated) p6->p7 p8 8. ECL Detection & Imaging p7->p8 p9 9. Densitometry Analysis p8->p9

References

Application Notes and Protocols for the Synthesis of Novel 5-bromo-1H-indole-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and novel methodologies for the synthesis of 5-bromo-1H-indole-2,3-dione (5-bromoisatin) derivatives. This versatile scaffold is a key building block in medicinal chemistry due to the wide range of biological activities exhibited by its analogues, including antimicrobial, antiviral, and anticancer properties.[1] The following sections detail key synthetic strategies, provide step-by-step experimental protocols, and present quantitative data for the synthesized compounds.

Direct Bromination of Isatin

A straightforward method for the preparation of 5-bromoisatin is the direct bromination of isatin using a regioselective brominating agent such as Pyridinium bromochromate (PBC). This method is efficient, with high yields and short reaction times.[2]

Experimental Protocol: Direct Bromination using PBC
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Pyridinium bromochromate (PBC) (3.12 g, 12 mmol) in glacial acetic acid (25 mL).

  • Addition of Isatin: To the suspension, add a solution of isatin (10 mmol) in a minimal amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture at 90°C on a water bath with constant stirring for 20 minutes.

  • Work-up: After completion of the reaction (monitored by TLC), pour the mixture into cold water (100 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and then with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol or carbon tetrachloride to afford pure 5-bromoisatin.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)1H NMR (DMSO-d6, 500 MHz) δ (ppm)13C NMR (DMSO-d6, 125 MHz) δ (ppm)
5-bromoisatinC8H4BrNO2226.03249-250896.88 (d, J=8.3 Hz, 1H), 7.66 (d, J=1.9 Hz, 1H), 7.74 (dd, J=8.3, 1.9 Hz, 1H)115.13, 115.15, 120.44, 127.76, 140.89, 150.43, 159.84, 184.05

Data sourced from Hosseinzadeh et al.[2]

Synthetic Workflow: Direct Bromination

G Isatin Isatin Reaction Bromination Isatin->Reaction PBC Pyridinium Bromochromate (PBC) Glacial Acetic Acid, 90°C PBC->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product 5-Bromoisatin Purification->Product

Caption: Workflow for the direct bromination of isatin to 5-bromoisatin.

Synthesis of Pyrimidine Derivatives via Schiff Base and Chalcone Intermediates

A versatile method for creating novel derivatives involves the initial formation of a Schiff base from 5-bromoisatin, which is then converted to a chalcone, and finally cyclized to yield a pyrimidine ring system. These derivatives have shown promise as antimicrobial agents.[3]

Experimental Protocols
  • Reaction Setup: In a round-bottom flask, dissolve an equimolar quantity of 5-bromoisatin (0.01 mol) and 4-aminoacetophenone (0.01 mol) in 50 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution.

  • Reaction: Reflux the mixture for a suitable time (monitor by TLC).

  • Isolation: Allow the reaction mixture to stand overnight. The precipitated Schiff base is then filtered, dried, and recrystallized from ethanol.[3]

  • Reaction Setup: Dissolve the Schiff base (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in 50 mL of ethanol.

  • Base Addition: Add 10 mL of a 10% w/v aqueous solution of sodium hydroxide dropwise to the mixture.

  • Reaction: Stir the mixture for 2-3 hours until it becomes thick.

  • Isolation: Filter the precipitated chalcone and recrystallize from ethanol.[3]

  • Reaction Setup: Prepare a solution of the chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in 50 mL of ethanol.

  • Base Addition: Add a solution of potassium hydroxide to the mixture.

  • Reaction: Reflux the reaction mixture for 10 hours on a water bath.

  • Isolation: Cool the reaction mixture and pour it into crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the final pyrimidine derivative.[3]

Quantitative Data for Representative Pyrimidine Derivatives
Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
3lC24H15Br2N5O549.22228-23075.0
3mC24H15BrN6O4515.32222-22468.0
3nC26H20BrN5O3530.37237-23978.0
3oC25H18BrN5O3516.35234-23680.0

Data sourced from Kumar and Kumar.[3]

Synthetic Workflow: Pyrimidine Derivatives

G cluster_0 Schiff Base Formation cluster_1 Chalcone Synthesis cluster_2 Pyrimidine Formation 5-Bromoisatin 5-Bromoisatin Reaction 1 Condensation 5-Bromoisatin->Reaction 1 + 4-Aminoacetophenone Ethanol, Acetic Acid (cat.) Schiff Base Schiff Base Reaction 1->Schiff Base Reaction 2 Claisen-Schmidt Condensation Schiff Base->Reaction 2 + Substituted Aldehyde Ethanol, NaOH Chalcone Chalcone Reaction 2->Chalcone Reaction 3 Cyclization Chalcone->Reaction 3 + Guanidine HCl Ethanol, KOH Pyrimidine Derivative Pyrimidine Derivative Reaction 3->Pyrimidine Derivative

Caption: Multi-step synthesis of pyrimidine derivatives from 5-bromoisatin.

Synthesis of Spirooxindole Derivatives

Spirooxindoles are an important class of heterocyclic compounds with a wide range of biological activities. A one-pot, three-component reaction is an efficient method for their synthesis.

Experimental Protocol: One-pot Synthesis of Spirochromenes
  • Reaction Setup: In a round-bottom flask, combine the substituted isatin (1 mmol), a cyclic 1,3-diketone (1 mmol), malononitrile (1 mmol), and a catalyst (e.g., nano Ag/kaolin, 7 mol%) in ethanol (10 mL).

  • Reaction: Stir the mixture at reflux temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Catalyst Removal: Separate the catalyst by filtration.

  • Isolation and Purification: Concentrate the filtrate under vacuum and purify the product by recrystallization from ethanol.

Quantitative Data for a Representative Spirooxindole
CompoundMolecular FormulaMelting Point (°C)
2-Amino-5′-bromo-2′,5-dioxo-5,6,7,8-tetrahydro-spiro[chromene-4,3′-indoline]-3-carbonitrileC18H12BrN3O3298-300 (dec)

Synthetic Workflow: Spirooxindole Synthesis

G 5-Bromoisatin 5-Bromoisatin Reaction One-pot, Three-component Reaction 5-Bromoisatin->Reaction Diketone 1,3-Diketone Diketone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Catalyst Catalyst Ethanol, Reflux Catalyst->Reaction Product Spirooxindole Derivative Reaction->Product

Caption: One-pot, three-component synthesis of spirooxindole derivatives.

Potential Biological Signaling Pathways

Derivatives of 5-bromoisatin have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects. While the exact mechanisms of action can vary between different derivatives, a plausible mechanism for their antimicrobial activity involves the inhibition of essential bacterial enzymes, such as DNA gyrase or other enzymes involved in cell wall synthesis. Their anticancer activity may stem from the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.

G cluster_0 Antimicrobial Action cluster_1 Anticancer Action Derivative 5-Bromoisatin Derivative Enzyme Bacterial Enzyme (e.g., DNA Gyrase) Derivative->Enzyme Inhibition Process Bacterial DNA Replication Enzyme->Process Required for Growth Bacterial Growth Inhibition Process->Growth Leads to Derivative2 5-Bromoisatin Derivative Kinase Protein Kinase (e.g., Tyrosine Kinase) Derivative2->Kinase Inhibition Pathway Cell Proliferation Signaling Pathway Kinase->Pathway Activates Apoptosis Induction of Apoptosis Pathway->Apoptosis Inhibition of pathway leads to

Caption: Plausible mechanisms of action for 5-bromoisatin derivatives.

References

Troubleshooting & Optimization

"addressing solubility issues of 5-Bromo-1H-indol-6-ol in assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address solubility challenges encountered when working with 5-Bromo-1H-indol-6-ol in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds for use in biological assays.[6] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted into your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological systems.[6]

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final DMSO concentration at or below 1%, and preferably below 0.5%, to minimize solvent-induced artifacts.[6] It is always best to run a vehicle control (assay buffer with the same final concentration of DMSO) to assess the impact of the solvent on your specific assay.

Q4: My this compound precipitated out of solution after dilution into my aqueous assay buffer. What should I do?

Precipitation upon dilution is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this problem.

Troubleshooting Guide: Compound Precipitation in Assay

If you observe precipitation of this compound in your assay, follow these steps to troubleshoot the issue.

Diagram: Troubleshooting Workflow for Compound Precipitation

TroubleshootingWorkflow Start Start: Compound Precipitation Observed Check_Stock Step 1: Verify Stock Solution - Is the stock solution clear? - Has it been stored properly? Start->Check_Stock Lower_Conc Step 2: Lower Final Concentration - Test a serial dilution of the compound. Check_Stock->Lower_Conc Stock is OK End_Unresolved Further Action Needed: - Consider compound derivatization or formulation development. Check_Stock:e->End_Unresolved:n Stock is compromised Modify_Buffer Step 3: Modify Assay Buffer - Adjust pH. - Add co-solvents or solubilizing agents. Lower_Conc->Modify_Buffer Precipitation persists End_Resolved Resolution: Compound is Soluble Lower_Conc:w->End_Resolved:n Precipitation resolved Test_Solubilizers Step 4: Systematic Solubilizer Testing - Screen different agents (e.g., cyclodextrins, surfactants). Modify_Buffer->Test_Solubilizers Precipitation persists Modify_Buffer:w->End_Resolved:n Precipitation resolved Test_Solubilizers->End_Resolved Solubility achieved Test_Solubilizers->End_Unresolved Precipitation persists

Caption: A step-by-step guide to troubleshooting compound precipitation.

Step 1: Verify Stock Solution Integrity

Before troubleshooting your assay conditions, ensure that your this compound stock solution is not compromised.

  • Visual Inspection: Examine your DMSO stock solution. Is it clear, or do you see any precipitate? If you see solid material, gently warm the solution to 37°C and vortex to try and redissolve the compound.[7]

  • Storage: Confirm that the stock solution has been stored correctly, typically at -20°C or -80°C, to prevent degradation.[8] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[8]

Step 2: Lower the Final Compound Concentration

The simplest solution may be to lower the final concentration of this compound in your assay to a level below its solubility limit in the aqueous buffer. Perform a dose-response experiment to determine the highest concentration that remains in solution.

Step 3: Modify the Assay Buffer

If lowering the concentration is not feasible for your experiment, you can try to modify the assay buffer to improve solubility.

  • pH Adjustment: The solubility of compounds with ionizable groups, such as the hydroxyl group on this compound, can be pH-dependent.[9][10][11] Systematically vary the pH of your assay buffer (within the tolerated range of your assay) to see if solubility improves. For a phenolic compound, increasing the pH may increase solubility.[12]

  • Use of Co-solvents: While you want to keep the overall DMSO concentration low, sometimes a slightly higher concentration (e.g., up to 2%) can be tolerated and may be sufficient to maintain solubility. Other co-solvents like ethanol or polyethylene glycol (PEG) can also be considered, but their compatibility with the assay must be verified.[6][10][11]

Step 4: Employ Solubilizing Agents

For particularly challenging solubility issues, the use of excipients can be effective.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9] Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

  • Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can be used at low concentrations (typically below 0.1%) to aid in solubilization.[10] However, be cautious as surfactants can interfere with some biological assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM solution (Molecular Weight to be determined by the user), you would weigh out X mg of the compound.

  • Dissolution: Add the appropriate volume of 100% DMSO to the powder.

  • Mixing: Vortex the solution thoroughly until all the solid material is dissolved. Gentle warming to 37°C in a water bath can aid dissolution.[7]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.[8]

Protocol 2: Screening for Optimal pH
  • Prepare Buffers: Prepare a series of your assay buffer at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). Ensure the buffering capacity is sufficient to maintain the pH after the addition of your compound stock.

  • Dilution: Add a fixed amount of your this compound DMSO stock solution to each buffer to achieve the desired final concentration.

  • Incubation: Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour).

  • Observation: Visually inspect each solution for any signs of precipitation. You can also measure turbidity using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm).

  • Selection: Choose the pH that provides the best solubility without compromising your assay performance.

Data Presentation

Table 1: Example of a pH Screening Experiment
Buffer pHFinal Compound Conc. (µM)Visual ObservationTurbidity (OD600)
6.050Precipitate0.25
6.550Slight Haze0.12
7.050Clear0.05
7.550Clear0.04
8.050Clear0.04
Table 2: Common Solubilizing Agents and Starting Concentrations
Solubilizing AgentStarting Concentration RangeNotes
HP-β-Cyclodextrin1-10 mMCheck for interference with assay components.
Tween-800.01% - 0.1% (v/v)Can form micelles at higher concentrations.
Pluronic F-680.01% - 0.1% (v/v)Generally well-tolerated in cell-based assays.

Signaling Pathways and Experimental Workflows

Diagram: General Experimental Workflow for Solubility Assessment

SolubilityWorkflow Start Start: New Batch of this compound Prep_Stock Prepare High-Concentration Stock in DMSO Start->Prep_Stock Serial_Dilution Perform Serial Dilution in Assay Buffer Prep_Stock->Serial_Dilution Incubate Incubate under Assay Conditions Serial_Dilution->Incubate Assess_Solubility Assess Solubility (Visual, Turbidity) Incubate->Assess_Solubility Is_Soluble Is the compound soluble at the desired concentration? Assess_Solubility->Is_Soluble Proceed Proceed with Assay Is_Soluble->Proceed Yes Troubleshoot Troubleshoot Solubility (See Troubleshooting Guide) Is_Soluble->Troubleshoot No

Caption: A standard workflow for assessing the solubility of this compound.

References

Technical Support Center: 5-Bromoindole Compound Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-bromoindole and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 5-bromoindole compounds.

Issue 1: Low Recovery After Recrystallization

Q1: My yield of 5-bromoindole is significantly lower than expected after recrystallization. What are the potential causes and how can I improve it?

A1: Low recovery during recrystallization is a common issue. Several factors could be contributing to this problem. Firstly, 5-bromoindole has limited solubility in water but is soluble in organic solvents like ethanol and acetone.[1] An inappropriate solvent system can lead to either the compound not dissolving sufficiently at high temperatures or remaining too soluble at low temperatures, thus preventing efficient precipitation.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • If using a single solvent, ensure you are near the saturation point when the compound is dissolved at an elevated temperature.

    • For mixed solvent systems, such as ethanol/water, the ratio is critical. A slight excess of the solvent in which the compound is more soluble (ethanol) can prevent precipitation. Systematically vary the solvent ratio to find the optimal balance for maximizing recovery. A common method involves recrystallization from aqueous ethanol (35% EtOH).[2]

  • Control the Cooling Process:

    • Rapid cooling can lead to the formation of fine crystals or an oil, which may be difficult to collect and can trap impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Minimize Transfer Losses:

    • Ensure all crystalline product is transferred from the recrystallization flask to the filter. Rinsing the flask with a small amount of the cold recrystallization solvent can help recover any remaining crystals.

  • Check for Premature Crystallization:

    • If the product crystallizes too early, for instance, during a hot filtration step to remove insoluble impurities, try using a pre-heated funnel and flask or adding a small, additional amount of the hot solvent.

Issue 2: Persistent Impurities After Column Chromatography

Q2: I am using column chromatography to purify my 5-bromoindole derivative, but a persistent impurity co-elutes with my product. How can I improve the separation?

A2: Co-elution of impurities is a frequent challenge in chromatography. The key is to alter the separation conditions to exploit differences in the physicochemical properties of your target compound and the impurity.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Adjust Polarity: If using a normal-phase silica gel column, systematically vary the polarity of your eluent system (e.g., ethyl acetate/hexane). A shallower gradient or even isocratic elution with a fine-tuned solvent ratio can enhance separation.

    • Use a Different Solvent System: Sometimes, changing the solvents entirely can alter the interactions with the stationary phase and improve resolution. For example, substituting ethyl acetate with dichloromethane or adding a small percentage of a third solvent like methanol can be effective.

  • Change the Stationary Phase:

    • If modifying the mobile phase is unsuccessful, consider using a different stationary phase. Options include alumina (basic or neutral), or reverse-phase silica (like C18) if your compound is sufficiently nonpolar.

  • Check for Compound Stability:

    • Indole compounds can be sensitive. Ensure your compound is not degrading on the silica gel, which can sometimes be slightly acidic. This can be tested by spotting a solution of your pure compound on a TLC plate and letting it sit for an extended period before eluting to see if new spots appear. If degradation is suspected, you can either neutralize the silica gel with a base like triethylamine or switch to a neutral stationary phase like alumina.

Issue 3: Product Discoloration

Q3: My 5-bromoindole product is off-white or has a beige/tan color, but the literature reports it as a white solid. What causes this discoloration and how can I obtain a colorless product?

A3: Discoloration in 5-bromoindole is often due to the presence of minor impurities, which may be colored, or slight degradation of the indole ring, which is susceptible to oxidation.

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for removing colored impurities. Recrystallization from an ethanol/water mixture has been reported to yield a beige solid, which suggests that further purification might be needed for a perfectly white product.[3]

  • Steam Distillation: For 5-bromoindole itself, steam distillation from a faintly alkaline solution is a highly effective purification method that can yield a colorless product.[2][4] This technique is particularly useful for removing non-volatile impurities. A patent describes a method of steam distillation for crude 5-bromoindole (50-98% purity) that results in a colorless pure product with a purity of over 99%.[4]

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution before filtration can help adsorb colored impurities. Use carbon sparingly, as it can also adsorb some of your product.

  • Storage: Ensure the purified compound is stored in a cool, dry, and dark environment to prevent degradation and discoloration over time.[1] It should be kept in tightly sealed containers away from light.[1]

Frequently Asked Questions (FAQs)

Q: What are the common impurities found in crude 5-bromoindole?

A: Common impurities can arise from the starting materials or side reactions during synthesis. For instance, in syntheses involving bromination of indole derivatives, impurities from over-reduction or incomplete reduction can occur.[5] In some commercial samples of related chloroindoles, traces of the bromo-analogue have been found, suggesting that starting material impurities can carry through.[5] It is also possible to have impurities from incomplete alkylation if the indole nitrogen is being derivatized.[5]

Q: What is a reliable method to achieve high-purity 5-bromoindole (>99.5%)?

A: A patented method describes achieving a purity of over 99.5% for 5-bromoindole using steam distillation.[4] The process involves adding the crude product to water and then introducing steam. The distilled aqueous solution is collected, and the pure 5-bromoindole is isolated by crystallization from the cooled solution or by extraction with an organic solvent followed by concentration and crystallization.[4]

Q: What are the key physical properties of 5-bromoindole relevant to its purification?

A: Key properties include its appearance as a white to light yellow crystalline solid, its melting point of 90-92 °C, and its solubility.[1] It is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[1] This solubility profile is fundamental to developing effective recrystallization procedures.

Data Presentation

Table 1: Comparison of 5-Bromoindole Purification Methods

Purification MethodStarting PurityFinal PurityReported ColorReference
Recrystallization (Ethanol/Water)Not SpecifiedNot SpecifiedBeige[3]
Steam Distillation50-98%> 99.5%Colorless[4]
Recrystallization (Aqueous EtOH)Not SpecifiedNot SpecifiedNot Specified[2]
Recrystallization (Pet Ether/Et2O)Not SpecifiedNot SpecifiedNot Specified[2]

Experimental Protocols

Protocol 1: Purification of 5-Bromoindole by Steam Distillation

This protocol is adapted from a patented method for purifying crude 5-bromoindole.[4]

  • Setup: Assemble a steam distillation apparatus. The distillation flask should be large enough to accommodate the crude 5-bromoindole and water.

  • Charging the Flask: Add the crude 5-bromoindole (with a purity of 50-98%) to the distillation flask with approximately 4 times its weight in water.

  • Distillation: Introduce steam (110-120 °C) into the flask to begin the distillation process. Collect the aqueous distillate.

  • Isolation:

    • Crystallization: Cool the collected aqueous solution to 0 °C to induce crystallization of the pure 5-bromoindole. Filter the colorless crystals.

    • Extraction (Alternative): Alternatively, extract the aqueous distillate with a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane). Concentrate the organic extract and crystallize the product.

  • Drying: Dry the purified 5-bromoindole in a vacuum desiccator over a drying agent like P2O5.[2]

Protocol 2: Recrystallization of 5-Bromoindole from Aqueous Ethanol

This protocol is based on literature descriptions.[2]

  • Dissolution: In a flask, dissolve the crude 5-bromoindole in a minimal amount of hot 35% aqueous ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold 35% aqueous ethanol.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_outcome Outcome Crude_5_Bromoindole Crude 5-Bromoindole (50-98% Purity) Steam_Distillation Steam Distillation Crude_5_Bromoindole->Steam_Distillation High Purity Needed Recrystallization Recrystallization Crude_5_Bromoindole->Recrystallization Standard Purification Column_Chromatography Column Chromatography Crude_5_Bromoindole->Column_Chromatography Complex Mixture High_Purity_Product High Purity Product (>99.5%) Steam_Distillation->High_Purity_Product Moderate_Purity_Product Moderate Purity Product Recrystallization->Moderate_Purity_Product Column_Chromatography->Moderate_Purity_Product Impure_Product Impure Product (Requires Re-purification) Moderate_Purity_Product->Impure_Product If Unsuccessful

Caption: Purification workflow for 5-bromoindole.

Troubleshooting_Recrystallization Start Low Yield After Recrystallization Check_Solvent Is the solvent system optimal? Start->Check_Solvent Optimize_Solvent Systematically vary solvent ratio. Check_Solvent->Optimize_Solvent No Check_Cooling Was cooling too rapid? Check_Solvent->Check_Cooling Yes End Improved Yield Optimize_Solvent->End Slow_Cooling Allow slow cooling to room temp, then chill. Check_Cooling->Slow_Cooling Yes Check_Solubility Is the compound too soluble when cold? Check_Cooling->Check_Solubility No Slow_Cooling->End Reduce_Solvent Reduce the amount of the more soluble solvent. Check_Solubility->Reduce_Solvent Yes Check_Solubility->End No Reduce_Solvent->End

Caption: Troubleshooting low yield in recrystallization.

References

"improving the stability of 5-Bromo-1H-indol-6-ol solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1H-indol-6-ol solutions. The information provided is intended to help improve the stability and performance of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of instability in this compound solutions?

A1: this compound is susceptible to degradation through several pathways, primarily driven by its hydroxyindole structure. The main causes of instability are:

  • Oxidation: The phenol and indole moieties are prone to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of colored degradation products, including quinones, dimers, and polymers. Dihydroxyindoles, for instance, are known to be extremely unstable and undergo rapid oxidative polymerization.[1]

  • pH Effects: The stability of the solution is highly dependent on pH. The phenolic hydroxyl group has an acidic proton, and its pKa will determine the ionization state of the molecule in solution. Basic conditions can deprotonate the hydroxyl group, forming a phenolate anion which can be more susceptible to oxidation.

  • Light Exposure: Exposure to UV and visible light can provide the energy to initiate photo-oxidation reactions, leading to the degradation of the compound.

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways. For long-term storage, maintaining low temperatures is crucial.

  • Solvent Choice: The choice of solvent can significantly impact stability. Protic solvents may participate in degradation reactions, while certain organic solvents might contain impurities (like peroxides in aged ethers) that can initiate oxidation.

Q2: How can I visually identify the degradation of my this compound solution?

A2: A fresh, pure solution of this compound is typically colorless. The appearance of a yellow, brown, or pink hue is a common indicator of degradation. This color change is often due to the formation of oxidized and polymerized species. Over time, you may also observe the formation of precipitates as the degradation products become less soluble.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize the shelf-life of your this compound solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term use (a few days), refrigeration at 2-8°C may be acceptable, but validation is recommended.

  • Light: Protect solutions from light at all times by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications, it is advisable to deoxygenate the solvent before preparing the solution and to store the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: Solution Turns Color (Yellow/Brown) Shortly After Preparation
Potential Cause Troubleshooting Step Explanation
Oxidation by Dissolved Oxygen 1. Use a deoxygenated solvent. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before use. 2. Prepare the solution under an inert atmosphere (e.g., in a glove box).Oxygen dissolved in the solvent is a primary driver of oxidation for phenolic compounds.
Incompatible Solvent 1. Ensure the solvent is of high purity and free of peroxides (especially for ethers like THF or dioxane). 2. Consider switching to a more stable solvent system. Anhydrous DMSO or DMF are often good choices for initial stock solutions due to their polar, aprotic nature.Solvent impurities can initiate or catalyze degradation. The choice of solvent can also influence the rate of oxidation.
Light Exposure During Preparation 1. Prepare the solution in a dimly lit area. 2. Use amber glass vials or wrap clear vials in aluminum foil immediately after preparation.Light provides the energy for photo-oxidation, leading to rapid degradation.
Incorrect pH 1. Buffer the solution to a slightly acidic pH (e.g., pH 4-6). 2. Avoid highly basic conditions, which can deprotonate the phenol and increase its susceptibility to oxidation.Maintaining a slightly acidic pH can help to keep the phenolic hydroxyl group protonated and less prone to oxidation.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step Explanation
Degradation of Working Solutions 1. Prepare fresh working solutions from a frozen stock solution for each experiment. 2. Add an antioxidant to your working solution buffer (see antioxidant table below).The compound may be degrading in the aqueous buffer of your assay over the course of the experiment.
Interaction with Assay Components 1. Run a control experiment with the compound in the assay buffer without the biological components (cells, enzymes, etc.) to assess its stability under the assay conditions.Components of your assay medium could be reacting with or catalyzing the degradation of the compound.
Freeze-Thaw Cycles of Stock Solution 1. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.Each freeze-thaw cycle can introduce more dissolved oxygen and promote degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution
  • Solvent Selection and Preparation:

    • Choose a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • To remove dissolved oxygen, sparge the solvent with a gentle stream of dry argon or nitrogen gas for 20-30 minutes in a fume hood.

  • Weighing and Dissolving:

    • Weigh the desired amount of this compound solid in a tared, amber glass vial.

    • Under a gentle stream of inert gas (or in a glove box), add the deoxygenated solvent to the vial to achieve the desired concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.

  • Addition of Antioxidant (Optional but Recommended):

    • For enhanced stability, a stock solution of an antioxidant can be added. For example, add a small volume of a concentrated stock of Butylated Hydroxytoluene (BHT) in the same solvent to achieve a final BHT concentration of 50-100 µM.

  • Storage:

    • Blanket the headspace of the vial with the inert gas before tightly sealing the cap.

    • Wrap the vial in parafilm to ensure an airtight seal.

    • Store at -80°C for long-term storage.

Protocol 2: General Handling for Aqueous Working Solutions
  • Buffer Preparation:

    • Prepare your aqueous buffer (e.g., phosphate or TRIS buffer) and adjust to the desired pH (a slightly acidic to neutral pH is generally recommended).

    • Deoxygenate the buffer by sparging with an inert gas.

  • Preparation of Working Solution:

    • Thaw a single-use aliquot of the this compound stock solution.

    • Dilute the stock solution into the deoxygenated aqueous buffer to the final working concentration immediately before use.

  • Use in Experiments:

    • Use the freshly prepared working solution as quickly as possible.

    • Protect the working solution from light during the experiment.

    • Discard any unused working solution; do not store and re-use aqueous solutions.

Data Presentation

Table 1: Recommended Antioxidants for Stabilization
Antioxidant Type Recommended Final Concentration Notes
Butylated Hydroxytoluene (BHT) Primary (Radical Scavenger)50 - 200 µMA hindered phenol that is effective at terminating free radical chain reactions. Generally compatible with organic solvents and can be added to stock solutions.
Ascorbic Acid (Vitamin C) Primary (Radical Scavenger)100 - 500 µMA water-soluble antioxidant suitable for addition to aqueous working solutions. It can also act as a reducing agent.
Trolox Primary (Radical Scavenger)50 - 200 µMA water-soluble analog of Vitamin E that is a potent antioxidant.
Tris(2-carboxyethyl)phosphine (TCEP) Reducing Agent100 - 500 µMCan be used in aqueous buffers to maintain a reducing environment, which can help prevent oxidation. It is generally more stable than DTT.

Visualizations

degradation_pathway Potential Degradation Pathway of this compound A This compound B Phenolate Anion A->B High pH C Radical Intermediate A->C O2, Light, Metal Ions B->C O2, Light D Quinone-imine Intermediate C->D Oxidation E Dimer D->E Dimerization F Polymerized Products E->F Further Polymerization

Caption: Potential degradation pathway for this compound.

experimental_workflow Recommended Experimental Workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation prep1 Deoxygenate Solvent (e.g., DMSO with N2) prep2 Dissolve Compound (under inert atmosphere) prep1->prep2 prep3 Add Antioxidant (optional) (e.g., BHT) prep2->prep3 prep4 Aliquot and Store at -80°C prep3->prep4 assay1 Thaw Single Aliquot prep4->assay1 For each experiment assay2 Prepare Fresh Working Solution (in deoxygenated aqueous buffer) assay1->assay2 assay3 Use Immediately in Assay assay2->assay3 assay4 Protect from Light assay3->assay4

Caption: Recommended workflow for handling this compound solutions.

References

"troubleshooting guide for 5-Bromo-1H-indol-6-ol experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1H-indol-6-ol. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound and its derivatives are primarily investigated for their potential as kinase inhibitors in drug discovery. Substituted indoles are known to interact with the ATP-binding site of various kinases, playing a role in cell signaling pathways related to cell proliferation and apoptosis. Their biological activity makes them valuable compounds for cancer research and the development of targeted therapies.

Q2: What are the main challenges in the synthesis of this compound?

A2: The synthesis of substituted indoles like this compound can be challenging due to issues with regioselectivity during bromination, potential for byproduct formation, and the stability of the hydroxyl group under certain reaction conditions. Low yields are a common problem, often stemming from incomplete reactions or difficulties in purification.[1]

Q3: How should this compound be stored?

A3: this compound should be stored in a cool, dry place to prevent degradation.[2] Hydroxylated indoles can be sensitive to oxidation and light, so it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a light-protected container.

Q4: What are the expected spectroscopic data for this compound?

Troubleshooting Guides

Synthesis

Problem: Low yield during the synthesis of this compound.

Potential Cause Suggested Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are pure and dry.
Side reactions/byproduct formation The bromination of indoles can lead to multiple brominated species or oxidation products.[3] Control the stoichiometry of the brominating agent (e.g., NBS) carefully. Running the reaction at a lower temperature may improve selectivity. The choice of solvent can also influence the outcome.
Degradation of the product Hydroxylated indoles can be unstable, especially under harsh acidic or basic conditions.[4][5][6][7][8] Ensure that the workup and purification steps are performed under mild conditions. Use of a protective group for the hydroxyl function during synthesis might be necessary.
Loss during workup and purification This compound is a polar compound and may have some solubility in the aqueous phase during extraction. Ensure thorough extraction with an appropriate organic solvent. During chromatography, peak tailing or irreversible adsorption on silica gel can occur. Consider using a different stationary phase (e.g., reversed-phase silica) or adding a small amount of a modifier to the eluent.
Purification

Problem: Difficulty in purifying this compound by column chromatography.

Potential Cause Suggested Solution
Poor separation from byproducts Optimize the solvent system for TLC to achieve good separation between the product and impurities before attempting column chromatography. A gradient elution might be necessary for complex mixtures.
Product streaking on the column The hydroxyl group can interact strongly with silica gel. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent can help to reduce tailing. Alternatively, reversed-phase chromatography (C18) can be an effective method for purifying polar compounds.
Product degradation on silica gel Some indoles can be sensitive to the acidic nature of silica gel. Deactivated (neutral) silica gel or alumina can be used as an alternative stationary phase.
Biological Assays

Problem: Inconsistent results in a kinase inhibition assay.

Potential Cause Suggested Solution
Compound precipitation This compound may have limited solubility in aqueous assay buffers. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the assay medium. Check for any precipitation upon addition to the buffer.
Compound instability The compound might be unstable under the assay conditions (e.g., pH, temperature). Perform a stability check of the compound in the assay buffer over the time course of the experiment.
Inaccurate concentration Verify the concentration of your stock solution using a reliable analytical method, such as UV-Vis spectroscopy with a known extinction coefficient or by quantitative NMR (qNMR).

Experimental Protocols

General Synthesis of this compound (Adapted from related indole syntheses)

Disclaimer: This is a generalized protocol adapted from the synthesis of similar indole derivatives and may require optimization.

Materials:

  • 6-Hydroxyindole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Dissolve 6-hydroxyindole (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of NBS (1 equivalent) in anhydrous DCM dropwise to the cooled solution while stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Kinase Inhibition Assay Protocol

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Assay buffer

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer containing a constant percentage of DMSO.

  • In a microplate, add the kinase and its substrate to each well.

  • Add the different concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase for a predetermined amount of time.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_assay Biological Assay start Start with 6-Hydroxyindole bromination Bromination (NBS, DCM, 0°C) start->bromination workup Aqueous Workup bromination->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms hplc HPLC Analysis product->hplc assay_prep Assay Preparation (Kinase, Substrate, Buffer) product->assay_prep incubation Incubation with This compound and ATP assay_prep->incubation detection Signal Detection incubation->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis

Caption: Experimental workflow for this compound.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor This compound inhibitor->raf

Caption: Putative signaling pathway inhibition.

References

Technical Support Center: Reducing Byproduct Formation in Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides for common indole synthesis methods.

General FAQs

Q1: What are the most common sources of byproduct formation in indole synthesis?

A1: Byproduct formation in indole synthesis is a frequent challenge and can arise from several factors, including:

  • Reaction Conditions: Temperature, reaction time, and the choice of acid or base catalyst can significantly influence the reaction pathway, leading to side reactions.[1]

  • Substrate Reactivity: The electronic and steric properties of substituents on the starting materials can favor alternative reaction pathways. For example, electron-donating groups can sometimes lead to undesired N-N bond cleavage in the Fischer indole synthesis.

  • Instability of Intermediates: Key intermediates in many indole syntheses can be unstable and prone to decomposition or rearrangement into undesired products.

  • Dimerization and Polymerization: The indole nucleus itself can be reactive under acidic conditions, leading to the formation of dimeric or polymeric tars.

  • Reagent Stoichiometry: Incorrect stoichiometry of reagents, such as the Grignard reagent in the Bartoli synthesis, can lead to the formation of byproducts.[2]

Q2: How can I monitor the progress of my indole synthesis to minimize byproducts?

A2: Careful reaction monitoring is crucial for minimizing byproducts. Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable for tracking the consumption of starting materials and the formation of the desired indole product and any byproducts. By monitoring the reaction, you can determine the optimal reaction time to maximize the yield of the desired product and prevent its degradation or the formation of further byproducts.

Fischer Indole Synthesis: Troubleshooting Guide

The Fischer indole synthesis is a versatile and widely used method. However, it is often plagued by byproduct formation, particularly resinous materials and isomeric products.

Problem 1: Low yield of the desired indole and formation of a dark, tarry substance (resinification).

  • Cause A: Strong Acid and High Temperature. The use of strong acids like sulfuric acid or polyphosphoric acid at elevated temperatures can promote side reactions, including polymerization of the starting materials, intermediates, or the indole product itself.[1]

  • Troubleshooting A:

    • Use a milder acid catalyst: Consider using weaker Brønsted acids like acetic acid or Lewis acids such as zinc chloride or boron trifluoride.[3]

    • Optimize reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Stepwise heating might also be beneficial.

    • Shorter reaction time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent product degradation.

  • Cause B: Instability of the Phenylhydrazone. The phenylhydrazone intermediate may be unstable under the reaction conditions, leading to decomposition.

  • Troubleshooting B:

    • One-pot procedure: Instead of isolating the phenylhydrazone, consider a one-pot synthesis where the phenylhydrazine and the carbonyl compound are mixed and then treated with the acid catalyst.[4][5]

Problem 2: Formation of an undesired regioisomer when using an unsymmetrical ketone.

  • Cause: The use of an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in a mixture of isomeric indoles. The regioselectivity is influenced by the acid catalyst and reaction conditions.[1]

  • Troubleshooting:

    • Choice of Acid Catalyst: The strength of the acid catalyst can influence the direction of enamine formation. Stronger acids may favor the thermodynamically more stable enamine, while weaker acids might favor the kinetically controlled product. Experiment with different acid catalysts (e.g., polyphosphoric acid vs. acetic acid) to optimize the regioselectivity.[1]

    • Steric Hindrance: Bulky substituents on the ketone may direct the formation of the less sterically hindered enamine, thus favoring one regioisomer.

Fischer Indole Synthesis: Reaction Workflow

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products A Aryl Hydrazine C Hydrazone Formation A->C B Aldehyde or Ketone B->C D Tautomerization (Ene-hydrazine formation) C->D Acid Catalyst E [3,3]-Sigmatropic Rearrangement D->E Heat F Aromatization & Cyclization E->F I Byproducts (e.g., Isomers, Resin) E->I Side Reactions G Elimination of Ammonia F->G F->I Polymerization H Desired Indole G->H

A simplified workflow of the Fischer Indole Synthesis highlighting key stages where byproducts can form.

Bischler-Möhlau Indole Synthesis: Troubleshooting Guide

The Bischler-Möhlau synthesis is a method for preparing 2-arylindoles. A major drawback of the classical method is the harsh reaction conditions, which can lead to poor yields and a lack of regioselectivity.[3][6]

Problem 1: Low yields and formation of multiple, difficult-to-separate products.

  • Cause A: High Reaction Temperatures. The traditional Bischler-Möhlau synthesis often requires high temperatures, which can lead to decomposition and the formation of numerous byproducts.[6]

  • Troubleshooting A:

    • Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[3][7]

    • Milder Catalysts: The use of lithium bromide as a catalyst has been shown to enable the reaction under milder conditions.[3]

  • Cause B: Unpredictable Regiochemistry. The reaction can sometimes yield a mixture of 2-aryl and 3-aryl indoles, making purification challenging.[8]

  • Troubleshooting B:

    • Reaction Conditions: The regiochemical outcome can be influenced by the reaction conditions. The use of excess aniline has been suggested to favor the formation of the 2-arylindole isomer.[8]

    • Substituent Effects: The electronic nature of the substituents on both the aniline and the α-bromoacetophenone can influence the regioselectivity. A systematic study of different substituted starting materials may be necessary to favor the desired isomer.

Bischler-Möhlau Indole Synthesis: Mechanistic Pathway Leading to Byproducts

Bischler_Mohlau_Mechanism cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Start α-bromo-acetophenone + Aniline Inter1 Intermediate 1 (α-anilino-acetophenone) Start->Inter1 Inter2 Intermediate 2 (imine formation) Inter1->Inter2 Excess Aniline Side_Inter Rearrangement Intermediate Inter1->Side_Inter Alternative Rearrangement Cyclization Electrophilic Cyclization Inter2->Cyclization Product 2-Arylindole Cyclization->Product Byproduct 3-Arylindole (Byproduct) Side_Inter->Byproduct

Simplified mechanism of the Bischler-Möhlau synthesis showing the potential for isomeric byproduct formation.

Reissert Indole Synthesis: Troubleshooting Guide

The Reissert synthesis is a valuable method for preparing indoles and substituted indoles from o-nitrotoluenes and diethyl oxalate.[9]

Problem: Incomplete reaction or formation of undesired side products during the reductive cyclization step.

  • Cause A: Inefficient Reduction of the Nitro Group. The choice of reducing agent is critical for the successful cyclization to the indole. Incomplete reduction can lead to a mixture of starting material and byproducts.

  • Troubleshooting A:

    • Choice of Reducing Agent: While zinc in acetic acid is commonly used, other reducing agents like iron in acetic acid, sodium hydrosulfite, or catalytic hydrogenation (e.g., Pd/C, Raney nickel) can be more effective depending on the substrate.[10][11]

    • Reaction Conditions: Ensure the reaction conditions are optimized for the chosen reducing agent (e.g., temperature, solvent, pH).

  • Cause B: Hydrolysis of the Ester Group. Under certain reductive cyclization conditions, the ester group of the intermediate can be hydrolyzed to a carboxylic acid.

  • Troubleshooting B:

    • Milder Conditions: If the ester functionality is desired in the final product, using milder reduction conditions that do not promote hydrolysis is recommended. For example, catalytic hydrogenation under neutral conditions may be preferable to strongly acidic reducing conditions.

Reissert Indole Synthesis: Logical Flow

Reissert_Indole_Synthesis_Logic Start o-Nitrotoluene + Diethyl Oxalate Condensation Base-catalyzed Condensation Start->Condensation Intermediate Ethyl o-nitrophenylpyruvate Condensation->Intermediate Reductive_Cyclization Reductive Cyclization Intermediate->Reductive_Cyclization Indole_Acid Indole-2-carboxylic acid Reductive_Cyclization->Indole_Acid Byproduct Incomplete reduction or other side products Reductive_Cyclization->Byproduct Decarboxylation Decarboxylation (optional) Indole_Acid->Decarboxylation Final_Indole Indole Decarboxylation->Final_Indole

A logical diagram illustrating the steps of the Reissert Indole Synthesis and a potential point of byproduct formation.

Leimgruber-Batcho Indole Synthesis: Troubleshooting Guide

This two-step synthesis provides a versatile route to indoles from o-nitrotoluenes. Potential issues can arise in both the enamine formation and the reductive cyclization steps.[10][11]

Problem: Low yield of the enamine intermediate or formation of byproducts during this step.

  • Cause: Side reactions of the active methylene group. If other acidic protons are present in the o-nitrotoluene starting material, the base used for enamine formation can deprotonate those positions, leading to undesired side products.

  • Troubleshooting:

    • Choice of Amine: Pyrrolidine is often used to form a more reactive enamine compared to dimethylamine.[10][11]

    • Reaction Conditions: Careful control of the reaction temperature and time is important to favor the desired enamine formation.

Problem: Formation of 2-aminophenylethylamines as byproducts during reductive cyclization.

  • Cause: Reduction of the enamine double bond. The catalytic hydrogenation used to reduce the nitro group can sometimes also reduce the double bond of the enamine intermediate.

  • Troubleshooting:

    • Choice of Catalyst and Conditions: While Raney nickel and Pd/C are common, the choice of catalyst and solvent can influence the extent of this side reaction. Experimenting with different catalyst loadings and hydrogen pressures may be necessary.

    • Alternative Reducing Agents: Non-catalytic reducing agents like sodium hydrosulfite or iron in acetic acid can be used to avoid the reduction of the enamine double bond.[10][11]

Madelung Indole Synthesis: Troubleshooting Guide

The Madelung synthesis involves the high-temperature, base-catalyzed cyclization of N-acyl-o-toluidines. The harsh conditions are a major drawback, often leading to low yields and decomposition.[12]

Problem: Low yields and significant charring or decomposition of the starting material.

  • Cause: Extremely high reaction temperatures and strong bases. The traditional conditions (e.g., sodium ethoxide at 200-400 °C) can cause extensive decomposition.[12]

  • Troubleshooting:

    • Use of Milder Bases: Stronger, non-alkoxide bases like n-butyllithium or lithium diisopropylamide (LDA) can facilitate the cyclization at lower temperatures.

    • Modified Madelung Syntheses: Several modifications have been developed to proceed under milder conditions. For example, the use of ortho-trimethylsilylmethyl anilides allows for an intramolecular Peterson olefination under much milder conditions.

Bartoli Indole Synthesis: Troubleshooting Guide

The Bartoli synthesis is a useful method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[13]

Problem: Low yield of the desired indole.

  • Cause A: Incorrect stoichiometry of the Grignard reagent. The reaction requires three equivalents of the vinyl Grignard reagent for nitroarenes (two for nitrosoarenes). Using less than the required amount will result in incomplete conversion.[2]

  • Troubleshooting A:

    • Ensure accurate Grignard reagent titration: The concentration of Grignard reagents can vary. It is essential to titrate the Grignard reagent before use to ensure the correct stoichiometry.

    • Slow addition at low temperature: Add the Grignard reagent slowly at a low temperature (e.g., -78 °C) to control the exothermic reaction and minimize side reactions.

  • Cause B: Lack of an ortho-substituent on the nitroarene. The Bartoli reaction is generally unsuccessful without a substituent at the ortho position to the nitro group. The steric bulk of this group is believed to facilitate the key[14][14]-sigmatropic rearrangement.[13]

  • Troubleshooting B:

    • Substrate selection: This method is best suited for the synthesis of 7-substituted indoles. If an indole without a 7-substituent is desired, other synthetic methods should be considered.

This technical support center provides a starting point for troubleshooting common issues in indole synthesis. Successful synthesis often requires careful optimization of reaction conditions for each specific substrate.

References

"optimization of reaction conditions for 5-bromoindole synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 5-bromoindole. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 5-bromoindole, particularly following the common three-step pathway from indole.

Q1: Why is the yield of the initial sodium indoline-2-sulfonate intermediate (Intermediate I) low?

A1: Low yields of the sodium indoline-2-sulfonate intermediate can result from several factors:

  • Incomplete Reaction: The reaction between indole and sodium bisulfite requires sufficient time to proceed to completion. Ensure the mixture is stirred overnight (at least 12-15 hours) to maximize the formation of the adduct.[1][2]

  • Incorrect Stoichiometry: An insufficient amount of sodium bisulfite will lead to unreacted indole. Use a significant excess of sodium bisulfite as specified in the protocols.

  • Temperature: The reaction is typically carried out at room temperature (20-30°C).[2] Significant deviations may affect the reaction rate and equilibrium.

  • Solvent System: The use of an alcohol, such as ethanol or butanol, in conjunction with water is crucial for dissolving the indole and facilitating the reaction with the aqueous sodium bisulfite.[1][2]

Q2: The acylation of the sodium indoline-2-sulfonate (Intermediate II formation) is not proceeding as expected. What could be the issue?

A2: Difficulties in the acylation step can often be traced to the quality of the reagents and the reaction conditions:

  • Moisture: Acetic anhydride is highly susceptible to hydrolysis. Ensure that the acetic anhydride used is fresh and anhydrous. The intermediate I should also be thoroughly dried before this step.

  • Temperature Control: The reaction temperature is critical. It is typically maintained between 68-75°C.[2] Lower temperatures may lead to an incomplete reaction, while higher temperatures can cause decomposition.

  • Insufficient Acylating Agent: A sufficient excess of the acylating agent (e.g., acetic anhydride or chloroacetyl chloride) is necessary to drive the reaction to completion.[3]

Q3: During the bromination step, I am observing the formation of multiple bromo-isomers, not just the desired 5-bromoindole. How can this be prevented?

A3: The regioselectivity of the bromination is a critical step. The formation of other isomers (e.g., 3-bromo, 7-bromo, or di-bromo indoles) can be minimized by:

  • Protection of the Indole Nitrogen and C2 Position: The three-step synthesis method, involving the formation of the 2-sodium sulfonate-1-acetylindoline intermediate, is specifically designed to direct the bromination to the 5-position.[1][2] Direct bromination of indole is not selective.

  • Temperature Control: The bromination reaction is highly exothermic and should be carried out at low temperatures (0-5°C).[1][2] Adding the bromine dropwise allows for better temperature control and reduces the likelihood of side reactions.

  • Quenching Excess Bromine: After the desired reaction time, any remaining bromine should be quenched with a reducing agent like sodium bisulfite to prevent further unwanted bromination during workup.[1]

Q4: The final hydrolysis and precipitation of 5-bromoindole result in a low yield or an impure product. What are the common causes?

A4: Issues in the final step often relate to pH control and the hydrolysis conditions:

  • Incomplete Hydrolysis: The hydrolysis of the acetyl and sulfonate groups requires basic conditions and elevated temperatures (reflux). Ensure that a sufficient amount of a strong base (e.g., NaOH) is used and that the reflux is maintained for the specified duration (12-18 hours).[2]

  • pH Adjustment: Careful neutralization of the reaction mixture is important for the precipitation of the product. The pH should be brought to neutral after the initial hydrolysis.[1]

  • Recrystallization: The crude product often requires recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain high-purity 5-bromoindole.[1]

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for 5-bromoindole?

A: A widely used and reliable method is a three-step synthesis starting from indole. This involves the formation of a sodium indoline-2-sulfonate intermediate, followed by N-acylation, and then regioselective bromination at the 5-position and subsequent hydrolysis.[1][2][3]

Q: Are there alternative, more environmentally friendly methods for synthesizing 5-bromoindole?

A: Yes, an alternative "green" synthesis has been developed. This method involves the hydrogenation of indole to indoline, followed by N-acetylation, clean bromination, deacetylation, and finally oxidative dehydrogenation to yield 5-bromoindole. This process is designed to have milder reaction conditions and reduced environmental impact.[4]

Q: What are the key safety precautions to take during the synthesis of 5-bromoindole?

A: Several reagents used in this synthesis are hazardous. Bromine is highly corrosive and toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Acetic anhydride is also corrosive and a lachrymator. Strong acids and bases should be handled with care. Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.

Q: How can the purity of the final 5-bromoindole product be assessed?

A: The purity of 5-bromoindole can be determined using standard analytical techniques such as:

  • Melting Point: Pure 5-bromoindole has a reported melting point of 86-88°C.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the structure and identify any impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.[1]

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.

Data Presentation

Table 1: Optimized Reaction Conditions for the Three-Step Synthesis of 5-Bromoindole

StepReagentsSolventTemperature (°C)Reaction TimeYieldReference
1. Sulfonation Indole, Sodium BisulfiteEthanol/Water20-3015-20 hours~97% (Intermediate I)[1][2]
2. Acylation Intermediate I, Acetic AnhydrideAcetic Anhydride68-752-3 hoursNot specified[2]
3. Bromination & Hydrolysis Intermediate II, Bromine, NaOHWater0-5 (Bromination), Reflux (Hydrolysis)1-3h (Bromination), 12-18h (Hydrolysis)61% (Overall)[1][2]

Experimental Protocols

Protocol 1: Three-Step Synthesis of 5-Bromoindole from Indole [1][2]

Step 1: Preparation of Sodium Indoline-2-Sulfonate (Intermediate I)

  • Dissolve 50g of indole in 100 mL of ethanol.

  • In a separate flask, dissolve 100g of sodium bisulfite in 300 mL of water.

  • Add the indole solution to the sodium bisulfite solution.

  • Stir the mixture at room temperature for 15-20 hours.

  • Collect the resulting solid by vacuum filtration, wash with ether, and dry.

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate (Intermediate II)

  • Suspend 30g of the dried Intermediate I in 300 mL of acetic anhydride.

  • Heat the suspension to 70°C for 1 hour with stirring.

  • Increase the temperature to 90°C for 2 hours.

  • Allow the mixture to cool to room temperature, then filter the solid product.

  • Wash the solid with acetic anhydride and then ether. The crude, damp solid can be used directly in the next step.

Step 3: Synthesis of 5-Bromoindole

  • Dissolve the entire batch of Intermediate II in 150 mL of water at 0-5°C.

  • Slowly add 40g of bromine dropwise, maintaining the temperature below 5°C.

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

  • Add a solution of 10g of sodium bisulfite in 30 mL of water to quench excess bromine.

  • Adjust the pH to neutral using a 40% NaOH solution, keeping the temperature below 30°C.

  • Heat the solution to 50°C and stir for approximately 12 hours.

  • Make the solution basic with 40% NaOH and stir for an additional 3 hours at 50°C.

  • Collect the precipitated product by vacuum filtration, wash thoroughly with water, and air dry.

  • Recrystallize the crude product from ethanol and water to obtain pure 5-bromoindole.

Visualizations

experimental_workflow indole Indole intermediate1 Sodium Indoline-2-Sulfonate (Intermediate I) indole->intermediate1 + Sodium Bisulfite Ethanol/Water intermediate2 Sodium 1-Acetyl Indoline-2-Sulfonate (Intermediate II) intermediate1->intermediate2 + Acetic Anhydride bromo_intermediate Brominated Intermediate intermediate2->bromo_intermediate + Bromine (0-5°C) product 5-Bromoindole bromo_intermediate->product + NaOH (Hydrolysis)

Caption: Experimental workflow for the three-step synthesis of 5-bromoindole.

troubleshooting_guide start Low Yield or Impure Product? step1 Check Step 1 Yield (Sulfonation) start->step1 Is the issue at the beginning? step2 Check Step 2 (Acylation) start->step2 Is the first intermediate fine? step3 Check Step 3 (Bromination/Hydrolysis) start->step3 Are the intermediates fine? solution1 Increase reaction time Check reagent stoichiometry step1->solution1 Low yield solution2 Use anhydrous reagents Verify temperature control step2->solution2 Incomplete reaction solution3 Maintain low temp. during bromination Ensure complete hydrolysis step3->solution3 Impure product or low yield

Caption: Troubleshooting decision tree for 5-bromoindole synthesis.

References

"overcoming common pitfalls in handling indole compounds"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered when working with indole compounds.

I. Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues.

A. Storage and Stability

Question: My indole compound has changed color (e.g., turned pink/brown) upon storage. What is happening and is it still usable?

Answer: Discoloration of indole compounds upon storage is a common issue, often indicating oxidative degradation. Indoles are susceptible to oxidation, especially when exposed to air, light, and elevated temperatures. The colored products are typically the result of the formation of oligomeric or polymeric species, or compounds like indigo.

Whether the compound is still usable depends on the extent of degradation and the requirements of your experiment. For applications requiring high purity, such as in the development of pharmaceutical ingredients, the discolored compound should be repurified (e.g., by recrystallization) before use. For some qualitative or screening purposes, a small degree of degradation might be acceptable, but it is always best to use pure material to ensure reproducible results. It is recommended to store indole and its derivatives in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[1]

Question: What are the optimal storage conditions for indole and its derivatives to prevent degradation?

Answer: To minimize degradation, indole compounds should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. Air-tight containers are crucial.

  • Temperature: Store in a cool environment. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.

  • Light: Protect from light by using amber-colored vials or by storing the containers in the dark.

  • Purity: Ensure the compound is as pure as possible before storage, as impurities can sometimes catalyze degradation.

Question: I have a solution of an indole derivative. How stable is it and how should I store it?

Answer: The stability of indole derivatives in solution depends on the solvent, pH, temperature, and exposure to light and air. Generally, solutions are less stable than the solid material. For optimal stability:

  • Solvent Choice: Use de-gassed solvents to minimize dissolved oxygen.

  • pH: The stability of the indole ring can be pH-dependent. Acidic conditions can lead to polymerization or other reactions, while some derivatives may be unstable under basic conditions. It is best to maintain a neutral pH if possible.

  • Storage: Store solutions in a refrigerator or freezer, protected from light. For sensitive compounds, it is advisable to prepare fresh solutions before use.

B. Synthesis and Purification

Question: I am getting a low yield in my Fischer indole synthesis. What are the common causes and how can I improve it?

Answer: Low yields in the Fischer indole synthesis can be due to several factors. Here are some common issues and potential solutions:

  • Incomplete Phenylhydrazone Formation: Ensure the phenylhydrazone intermediate is formed efficiently. This can sometimes be improved by adjusting the pH or reaction time.

  • Incorrect Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include zinc chloride, polyphosphoric acid (PPA), and Brønsted acids like sulfuric acid or hydrochloric acid. The optimal catalyst and concentration will depend on the specific substrates. Experiment with different catalysts and concentrations to find the best conditions.

  • Side Reactions: The high temperatures and acidic conditions of the Fischer indole synthesis can lead to side reactions, such as the formation of dimers or other byproducts. Running the reaction at the lowest effective temperature and for the shortest possible time can help to minimize these.

  • Purification Losses: Indole products can be sensitive to the conditions used for purification. For example, some indoles are unstable on silica gel. Consider alternative purification methods such as recrystallization or chromatography on a less acidic stationary phase (e.g., alumina).

Question: I am struggling with the regioselectivity of N-alkylation versus C3-alkylation of my indole. How can I control this?

Answer: The regioselectivity of indole alkylation is a classic challenge. The outcome depends on the reaction conditions, particularly the base and the solvent.

  • For N-alkylation: To favor alkylation at the nitrogen atom, it is generally best to use a strong base that can deprotonate the N-H group, such as sodium hydride (NaH) or potassium hydride (KH), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting indolide anion is then alkylated on the nitrogen.

  • For C3-alkylation: To favor alkylation at the C3 position, milder reaction conditions are typically used. This can involve using a weaker base or performing the reaction under neutral or even acidic conditions. Friedel-Crafts type alkylations with a Lewis acid catalyst often lead to C3-substituted products.

Question: My indole N-protection/deprotection reaction is not working well. What are some common issues?

Answer:

  • N-Protection:

    • Incomplete reaction: This can be due to an insufficiently strong base for deprotonation of the indole N-H, or a poorly reactive protecting group precursor. For common protecting groups like Boc (di-tert-butyl dicarbonate), a base such as sodium hydride or DMAP (4-dimethylaminopyridine) is often used. For sulfonyl protecting groups like tosyl (Ts), a base like potassium carbonate or sodium hydride is typically employed.

    • Side reactions: Strong bases can sometimes promote side reactions at other positions on the indole ring. Careful control of stoichiometry and temperature is important.

  • N-Deprotection:

    • Incomplete deprotection: The conditions required for deprotection can be harsh and may not go to completion. For example, Boc deprotection is typically achieved with a strong acid like trifluoroacetic acid (TFA), while tosyl group removal often requires reducing conditions (e.g., sodium in liquid ammonia) or strong acid.

    • Degradation of the indole core: The conditions used for deprotection can sometimes lead to degradation of the indole ring itself, especially if it has sensitive functional groups. It is important to choose a protecting group that can be removed under conditions that are compatible with the rest of the molecule.

Question: I am having trouble purifying my indole derivative by column chromatography. What can I do?

Answer:

  • Streaking on the column: Indoles can be somewhat polar and may interact strongly with silica gel, leading to streaking and poor separation. Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can sometimes help to improve the peak shape.

  • Decomposition on silica gel: The acidic nature of silica gel can cause some indole derivatives to decompose. In such cases, using a different stationary phase like neutral alumina or a bonded phase (e.g., C18 for reverse-phase chromatography) may be a better option.

  • Consider recrystallization: If the product is a solid, recrystallization can be an excellent alternative to chromatography for purification.

C. Handling and Safety

Question: What are the main safety precautions I should take when handling indole compounds?

Answer: Indole and its derivatives can have varying levels of toxicity. It is important to consult the Safety Data Sheet (SDS) for the specific compound you are working with. General safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

II. Data Presentation

Table 1: Solubility of Indole in Common Organic Solvents at 25 °C
SolventSolubility ( g/100 mL)
AcetoneHighly Soluble
ChloroformHighly Soluble
Diethyl EtherHighly Soluble
Dimethyl Sulfoxide (DMSO)Highly Soluble
EthanolHighly Soluble
Ethyl AcetateHighly Soluble
MethanolHighly Soluble
Water0.19
Table 2: Qualitative Stability of Indole under Forced Degradation Conditions
Stress ConditionObservationPrimary Degradation Products
Acidic (e.g., 1M HCl, heat) Moderate degradation, potential for polymerization.Oligomeric/polymeric materials
Alkaline (e.g., 1M NaOH, heat) Significant degradation, often with color change.Indoxyl, Isatin, and subsequent products
Oxidative (e.g., 3% H₂O₂, RT) Rapid degradation, significant color change.Oxindole, Dioxindole, Isatin, Indigo
Photolytic (UVA/UVB light) Gradual degradation, may lead to discoloration.Radical-mediated oxidation products
Thermal (e.g., 80 °C) Slow degradation, accelerated in the presence of air.Oxidation products

Note: The rate and extent of degradation are highly dependent on the specific indole derivative and the exact experimental conditions.

III. Experimental Protocols

Protocol 1: Stability Testing of Indole Compounds by HPLC under Forced Degradation Conditions

Objective: To assess the stability of an indole compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Indole compound of interest

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the indole compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M HCl. Keep the solution at room temperature or heat at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours). Neutralize with 1M NaOH before injection.

    • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M NaOH. Keep the solution at room temperature or heat at a controlled temperature for a specified time. Neutralize with 1M HCl before injection.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for a specified time.

    • Photolytic Degradation: Expose a solution of the indole compound in a quartz cuvette or a clear vial to a UV lamp (e.g., 254 nm or 365 nm) for a specified duration. Keep a control sample wrapped in aluminum foil in the same conditions.

    • Thermal Degradation: Keep a solid sample or a solution of the indole compound in an oven at a controlled temperature (e.g., 80 °C) for a specified time.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for indole analysis is a gradient of water (with 0.1% formic acid or TFA) and acetonitrile (or methanol).

    • Gradient Program: A suitable gradient might be: 10% acetonitrile to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the λmax of the indole compound (typically around 220 nm and 280 nm).

    • Injection Volume: 10 µL

    • Analysis: Inject the control and stressed samples into the HPLC system. Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage degradation of the indole compound in each stress condition by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

    • Report the retention times of the parent compound and all degradation products.

Protocol 2: Purification of Indole by Recrystallization (Two-Solvent System: Ethanol/Water)

Objective: To purify crude indole using a two-solvent recrystallization method.

Materials:

  • Crude indole

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude indole in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the indole completely. Ethanol is the "good" solvent in which indole is highly soluble when hot.

  • Addition of Anti-Solvent:

    • While the ethanol solution is still hot, slowly add hot water dropwise with swirling. Water is the "anti-solvent" in which indole is poorly soluble.

    • Continue adding water until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

    • If too much water is added and the solution becomes very cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper and connect it to a filter flask under vacuum.

    • Wet the filter paper with a small amount of cold ethanol/water mixture.

    • Pour the cold slurry of crystals into the Buchner funnel and apply vacuum to collect the crystals.

  • Washing and Drying:

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining impurities.

    • Continue to pull air through the crystals for several minutes to help them dry.

    • Transfer the purified indole crystals to a watch glass and allow them to air dry completely.

IV. Visualizations

Indole_Degradation_Pathway Indole Indole Indoxyl Indoxyl (3-Hydroxyindole) Indole->Indoxyl Oxidation Oxindole Oxindole Indole->Oxindole Oxidation Indigo Indigo (Dimer) Indoxyl->Indigo Dimerization Dioxindole Dioxindole (3-Hydroxyoxindole) Oxindole->Dioxindole Hydroxylation Isatin Isatin Dioxindole->Isatin Oxidation

Caption: A simplified pathway of indole oxidative degradation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Stock Prepare Stock Solution Control Control Sample Stock->Control Acid Acid Stress Stock->Acid Base Base Stress Stock->Base Oxidative Oxidative Stress Stock->Oxidative Photo Photolytic Stress Stock->Photo Thermal Thermal Stress Stock->Thermal HPLC Inject Samples into HPLC Control->HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Photo->HPLC Thermal->HPLC Chromatogram Obtain Chromatograms HPLC->Chromatogram Analyze Analyze Peak Areas and Retention Times Chromatogram->Analyze Report Report % Degradation Analyze->Report

Caption: Experimental workflow for HPLC-based stability testing.

Low_Yield_Troubleshooting Start Low Reaction Yield CheckPurity Check Starting Material Purity Start->CheckPurity CheckReagents Verify Reagent Activity/Concentration Start->CheckReagents OptimizeCond Optimize Reaction Conditions Start->OptimizeCond CheckWorkup Review Workup Procedure Start->CheckWorkup CheckPurification Evaluate Purification Method Start->CheckPurification CheckPurity->OptimizeCond CheckReagents->OptimizeCond Solution Improved Yield OptimizeCond->Solution CheckWorkup->Solution CheckPurification->Solution

Caption: Logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Strategies for Scaling Up 5-Bromo-1H-indol-6-ol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-1H-indol-6-ol. The content is designed to address specific issues that may be encountered during experimental work and scaling up of the production process.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthetic route for this compound?

A1: A common and scalable approach is a two-step synthesis. The first step involves the production of the precursor, 1H-indol-6-ol (also known as 6-hydroxyindole). A reliable method for this is the debenzylation of 6-benzyloxyindole. The second step is the selective bromination of 1H-indol-6-ol at the 5-position using a suitable brominating agent like N-bromosuccinimide (NBS).

Q2: What are the critical parameters for the synthesis of 1H-indol-6-ol via debenzylation?

A2: The critical parameters for the debenzylation of 6-benzyloxyindole to 1H-indol-6-ol include the choice of catalyst (commonly Palladium on carbon), hydrogen pressure, reaction temperature, and solvent. Ensuring the complete removal of the benzyl protecting group while minimizing side reactions is key.

Q3: How can I achieve selective bromination at the 5-position of 1H-indol-6-ol?

A3: Selective bromination at the 5-position is achieved by electrophilic aromatic substitution. The hydroxyl group at the 6-position is an ortho-, para-director, activating the 5 and 7-positions. To favor mono-bromination at the 5-position, it is crucial to use a mild brominating agent like N-bromosuccinimide (NBS) under controlled temperature conditions. Over-bromination and the formation of the 7-bromo isomer are potential side reactions.

Q4: What are the main challenges in purifying the final product, this compound?

A4: The primary purification challenges include separating the desired 5-bromo isomer from any unreacted 1H-indol-6-ol, the 7-bromo isomer, and any di-brominated byproducts. Column chromatography is often the method of choice for achieving high purity. The choice of eluent system is critical for good separation. Steam distillation has also been reported as an effective method for purifying bromoindoles.[1]

Troubleshooting Guides

Part 1: Synthesis of 1H-indol-6-ol from 6-Benzyloxyindole
Issue Possible Cause Troubleshooting Action
Incomplete debenzylation (starting material remains) 1. Inactive catalyst. 2. Insufficient hydrogen pressure or reaction time. 3. Presence of catalyst poisons.1. Use fresh, high-quality Palladium on carbon. 2. Increase hydrogen pressure and/or extend the reaction time. Monitor by TLC or LC-MS. 3. Ensure high purity of starting material and solvent.
Low yield of 1H-indol-6-ol 1. Over-reduction of the indole ring. 2. Degradation of the product during workup or purification.1. Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive reaction times or high temperatures. 2. Use a milder workup procedure. Product is a phenol and can be sensitive to oxidation. Purify promptly.
Product is discolored (pink or brown) Oxidation of the 6-hydroxyindole product.Work under an inert atmosphere (Nitrogen or Argon) as much as possible, especially during workup and purification. Use degassed solvents.
Part 2: Selective Bromination of 1H-indol-6-ol
Issue Possible Cause Troubleshooting Action
Low conversion (unreacted starting material) 1. Insufficient amount of brominating agent. 2. Low reaction temperature.1. Use a slight excess of N-bromosuccinimide (e.g., 1.05-1.1 equivalents). 2. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple products (isomers and/or di-brominated compounds) 1. Reaction temperature is too high. 2. Excess of brominating agent. 3. Highly activating nature of the substrate.1. Perform the reaction at a lower temperature (e.g., 0°C or below) to improve selectivity. 2. Add the N-bromosuccinimide solution slowly and in a controlled manner. Use no more than 1.1 equivalents. 3. Consider using a less polar solvent to moderate reactivity.
Predominant formation of the 7-bromo isomer Steric or electronic effects favoring the 7-position under the chosen reaction conditions.Modify the reaction solvent or consider protecting the indole nitrogen (e.g., with a Boc group) to alter the regioselectivity, followed by deprotection.
Difficulty in separating 5-bromo and 7-bromo isomers Similar polarity of the isomers.Optimize the column chromatography conditions. Use a high-resolution silica gel and a carefully selected eluent system with a shallow gradient.

Quantitative Data Presentation

Table 1: Synthesis of 1H-indol-6-ol

ParameterValueNotes
Starting Material6-Benzyloxyindole
Reagent10% Palladium on Carbon~10-20% by weight of starting material
SolventMethanol or Ethyl Acetate
Hydrogen Pressure1-4 atm (or balloon pressure)
Reaction TemperatureRoom Temperature
Reaction Time4-16 hoursMonitor by TLC/LC-MS
Typical Yield70-95%
Purity (after chromatography)>98%

Table 2: Proposed Synthesis of this compound

ParameterValueNotes
Starting Material1H-indol-6-ol
ReagentN-Bromosuccinimide (NBS)1.05 equivalents
SolventTetrahydrofuran (THF) or Dichloromethane (DCM)
Reaction Temperature0°C to Room TemperatureStart at 0°C and allow to slowly warm.
Reaction Time1-4 hoursMonitor by TLC/LC-MS
Estimated Yield60-80%Highly dependent on reaction conditions and purification.
Purity (after chromatography)>97%

Experimental Protocols

Protocol 1: Synthesis of 1H-indol-6-ol
  • In a suitable reaction vessel, dissolve 6-benzyloxyindole (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (0.1-0.2 eq by weight) to the solution.

  • Securely seal the vessel and purge with nitrogen gas, followed by evacuation.

  • Introduce hydrogen gas (balloon pressure or from a cylinder) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 1H-indol-6-ol.

Protocol 2: Proposed Synthesis of this compound
  • Dissolve 1H-indol-6-ol (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in anhydrous THF.

  • Add the NBS solution dropwise to the cooled solution of 1H-indol-6-ol over 30-60 minutes.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature while monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the 5-bromo isomer from other byproducts.

Visualizations

G Overall Synthesis Workflow A 6-Benzyloxyindole B 1H-indol-6-ol A->B H2, Pd/C Methanol C This compound B->C NBS THF, 0°C to RT

Caption: Overall two-step synthesis workflow for this compound.

G Troubleshooting Bromination Regioselectivity Start Low Selectivity for 5-Bromo Isomer Q1 Was the reaction temperature at 0°C or below? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was NBS added slowly? A1_Yes->Q2 Action1 Lower the reaction temperature to -20°C or -78°C A1_No->Action1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Consider solvent modification (e.g., less polar solvent) A2_Yes->Q3 Action2 Add NBS solution dropwise over a longer period A2_No->Action2 Q4 Consider N-protection/deprotection strategy Q3->Q4

Caption: Decision tree for troubleshooting low regioselectivity in the bromination step.

References

Technical Support Center: Improving the Efficiency of Gassman Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Gassman Indole Synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your indole synthesis, improve yields, and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Gassman indole synthesis in a question-and-answer format.

Problem Possible Cause Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Inactive Chlorinating Agent: tert-butyl hypochlorite (t-BuOCl) can decompose over time.1a. Use freshly prepared or recently purchased t-BuOCl. 1b. Store t-BuOCl in a refrigerator and protect it from light.
2. Electron-Rich Aniline: Anilines with strong electron-donating groups (e.g., -OCH₃, -NH₂) are known to fail or give low yields in this reaction.[1][2][3]2a. Consider using an alternative indole synthesis method if your substrate is highly electron-rich. 2b. If you must proceed, try using a stronger activating group on the keto-thioether or explore modified Gassman protocols.
3. Steric Hindrance: Highly substituted anilines or bulky keto-thioethers can hinder the reaction.3a. Increase reaction times and/or temperature gradually, monitoring for decomposition. 3b. If possible, use a less sterically hindered starting material.
4. Incorrect Reaction Temperature: The initial steps are typically performed at very low temperatures (-78 °C).4a. Ensure your cooling bath maintains a consistent -78 °C during the addition of t-BuOCl and the keto-thioether.[1][2] 4b. Allow the reaction to warm to room temperature slowly after the addition of the base.
Formation of a Complex Mixture of Byproducts 1. Side Reactions of the Ylide: The intermediate sulfonium ylide can undergo reactions other than the desired[4][5]-sigmatropic rearrangement.1a. Ensure the dropwise addition of the base at low temperature to control the formation of the ylide. 1b. Use a non-nucleophilic base like triethylamine as specified in the standard protocol.[1][2]
2. Decomposition of Starting Materials or Intermediates: Some starting materials or intermediates may not be stable under the reaction conditions.2a. Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the optimal reaction time and quench the reaction before significant decomposition occurs. 2b. Ensure all reagents are of high purity.
Difficulty in Product Purification 1. Presence of Sulfur-Containing Impurities: The crude product often contains sulfur byproducts.1a. The 3-thiomethyl group can often be removed using Raney nickel to yield the 3-H-indole.[1][2][3] 1b. Column chromatography on silica gel is typically effective for purification. A gradient elution of ethyl acetate in hexanes is a good starting point.
2. Co-elution of Product with Starting Materials: Unreacted starting materials can sometimes be difficult to separate from the product.2a. Optimize the reaction to drive it to completion. 2b. Use a different solvent system for column chromatography or consider recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is the Gassman indole synthesis performed in a one-pot manner?

A1: The Gassman indole synthesis is a one-pot reaction because the intermediates, such as the N-chloroaniline and the sulfonium salt, are generally unstable and are not isolated.[1][2] Performing the reaction sequentially in a single vessel minimizes the handling of these reactive intermediates and improves overall efficiency.

Q2: What are the best practices for handling tert-butyl hypochlorite (t-BuOCl)?

A2: tert-butyl hypochlorite is a reactive and potentially unstable reagent. It should be stored in a refrigerator, protected from light, and handled in a well-ventilated fume hood. It is recommended to use freshly prepared or newly purchased t-BuOCl for best results.

Q3: Can I use other chlorinating agents besides t-BuOCl?

A3: While t-BuOCl is the most commonly used chlorinating agent for this synthesis, other reagents like N-chlorosuccinimide (NCS) have been explored in modified protocols. However, optimization of the reaction conditions may be necessary when using alternative reagents.

Q4: How can I monitor the progress of my Gassman indole synthesis?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture at different time points and compare it to your starting materials. The disappearance of the aniline starting material and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. It is advisable to use a UV lamp to visualize the spots, as indoles are often UV-active.

Q5: What is the purpose of the final desulfurization step with Raney nickel?

A5: The initial product of the Gassman indole synthesis is a 3-thiomethylindole.[1] For many applications, the unsubstituted indole at the 3-position is desired. The treatment with Raney nickel is a common method to reductively remove the thiomethyl group.

Quantitative Data: Impact of Substituents on Yield

The following table summarizes a selection of reported yields for the Gassman indole synthesis with various substituted anilines and keto-thioethers.

Aniline (R¹) Keto-thioether (R²) Product Yield (%) Reference
AnilineMethylthio-2-propanone2-Methyl-3-methylthioindole77SynArchive
2-Chloro-5-methylanilineMethylthio-2-propanone2,4-Dimethyl-7-chloro-3-methylthioindole36ResearchGate
3-TrifluoromethoxyanilineMethylthio-2-propanone2-Methyl-3-methylthio-6-(and 4-)trifluoromethoxyindole87 (mixture)ResearchGate
2-BenzyloxyanilineMethylthio-2-propanone7-Benzyloxy-2-methyl-3-methylthioindole23ResearchGate

Experimental Protocols

General Protocol for Gassman Indole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aniline derivative

  • tert-butyl hypochlorite (t-BuOCl)

  • Keto-thioether (e.g., methylthio-2-propanone)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or a mixture of DCM and acetonitrile (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for an inert atmosphere.

  • Chlorination: Dissolve the aniline derivative in the anhydrous solvent and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of tert-butyl hypochlorite in the same solvent via the dropping funnel while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Sulfonium Salt Formation: Add the keto-thioether dropwise to the reaction mixture at -78 °C. Stir for another 30-60 minutes at this temperature.

  • Ylide Formation and Rearrangement: Slowly add triethylamine to the reaction mixture at -78 °C. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir the reaction at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for Desulfurization with Raney Nickel

Materials:

  • 3-Thiomethylindole derivative

  • Raney nickel (in a slurry, typically in water or ethanol)

  • Ethanol or methanol

  • Hydrogen source (optional, depending on the activity of the Raney nickel)

Procedure:

  • Preparation: In a round-bottom flask, dissolve the 3-thiomethylindole derivative in ethanol or methanol.

  • Addition of Raney Nickel: Carefully wash the Raney nickel with the reaction solvent to remove any residual water. Add the Raney nickel slurry to the solution of the indole derivative. Caution: Raney nickel is pyrophoric and should be handled with care, always kept wet.

  • Reaction: Stir the mixture at room temperature. The reaction can be monitored by TLC. If the reaction is slow, it can be gently heated or placed under a hydrogen atmosphere.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Raney nickel. Caution: The Celite pad with Raney nickel should be kept wet and disposed of properly as it can ignite upon drying.

  • Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure. The resulting product can be further purified by column chromatography or recrystallization if necessary.

Visualizations

gassman_workflow Gassman Indole Synthesis Experimental Workflow cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_desulfurization Optional Desulfurization start Start: Dry Glassware under Inert Atmosphere chlorination 1. N-Chlorination of Aniline (-78 °C) start->chlorination sulfonium 2. Add Keto-thioether (-78 °C) chlorination->sulfonium rearrangement 3. Add Base & Warm to RT ([2,3]-Sigmatropic Rearrangement) sulfonium->rearrangement quench 4. Quench with Water rearrangement->quench extract 5. Extraction quench->extract purify 6. Column Chromatography extract->purify product1 3-Thiomethylindole purify->product1 raney 7. Treat with Raney Nickel product1->raney product2 3-H-Indole raney->product2

Caption: Experimental workflow of the Gassman indole synthesis.

gassman_mechanism Gassman Indole Synthesis Signaling Pathway aniline Aniline chloroaniline N-Chloroaniline aniline->chloroaniline + tBuOCl t-BuOCl sulfonium Sulfonium Salt chloroaniline->sulfonium + keto_thioether Keto-thioether ylide Sulfonium Ylide sulfonium->ylide + base Base (Et3N) rearrangement [2,3]-Sigmatropic Rearrangement ylide->rearrangement intermediate Ortho-substituted Amino Ketone rearrangement->intermediate cyclization Intramolecular Condensation intermediate->cyclization product 3-Thiomethylindole cyclization->product

Caption: Key steps in the Gassman indole synthesis mechanism.

troubleshooting_logic Troubleshooting Logic for Low Yield result result start Low Yield? check_reagents Reagents Fresh? start->check_reagents check_aniline Aniline Electron-Rich? check_reagents->check_aniline Yes reagents_no Replace t-BuOCl check_reagents->reagents_no No check_temp Temperature Control Strict? check_aniline->check_temp No aniline_yes Consider Alt. Synthesis check_aniline->aniline_yes Yes check_sterics Steric Hindrance? check_temp->check_sterics Yes temp_no Ensure -78 °C Maintained check_temp->temp_no No sterics_yes Increase Reaction Time/Temp check_sterics->sterics_yes Yes success Improved Yield check_sterics->success No reagents_no->success aniline_yes->success temp_no->success sterics_yes->success

Caption: A logical approach to troubleshooting low yields.

References

Validation & Comparative

Comparative Guide to the Bioactivity of 5-Bromo-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indole derivatives are a significant class of heterocyclic compounds that are present in many natural products and are known to exhibit a wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties.[1][2][3][4] The presence of a hydroxyl group on the indole ring, as seen in hydroxyindoles, is often associated with antioxidant activity.[5][6][7] Furthermore, brominated phenols are also recognized for their diverse biological effects.[8] Based on these precedents, 5-Bromo-1H-indol-6-ol is a promising candidate for biological investigation.

Comparative Analysis of Potential Bioactivities

The following tables present a hypothetical comparison of this compound with common standards for antioxidant and tyrosinase inhibitory activities. The data for the alternatives are based on published literature, while the values for this compound are projected based on the activities of related molecules.

Table 1: Comparison of Antioxidant Activity

CompoundAssay TypeIC50 (µM)Reference Compound
This compound Cellular Antioxidant Assay (CAA) Projected: 15-30 Quercetin
5-HydroxyindoleMicrosomal Lipid PeroxidationEffective at 10-30 µMVitamin E
QuercetinCAA~5-10-
Vitamin E (α-tocopherol)VariousPotent-

Note: The projected IC50 for this compound is an educated estimate and requires experimental validation.

Table 2: Comparison of Tyrosinase Inhibitory Activity

CompoundEnzyme SourceIC50 (µM)Reference Compound
This compound Mushroom Tyrosinase Projected: 20-50 Kojic Acid
Kojic AcidMushroom Tyrosinase~5-20-
Indol-6-olMushroom TyrosinaseData not available-

Note: The projected IC50 for this compound is a hypothetical value and must be confirmed through experimentation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the validation of the bioactivity of this compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in cultured cells.[9][10][11]

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • 96-well black, clear-bottom tissue culture plates

  • DCFH-DA solution

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • Quercetin (positive control)

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium

Procedure:

  • Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to reach confluence.

  • Remove the culture medium and wash the cells with PBS.

  • Treat the cells with various concentrations of this compound, Quercetin, or vehicle control for 1 hour.

  • Add DCFH-DA solution to each well and incubate.

  • After incubation, wash the cells with PBS.

  • Add AAPH solution to induce oxidative stress.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a microplate reader.

  • Calculate the CAA value as the percentage inhibition of fluorescence in comparison to the control.

Mushroom Tyrosinase Inhibition Assay

This colorimetric assay determines the inhibitory effect of a compound on the activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome.[12][13][14]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and various concentrations of this compound, Kojic acid, or vehicle control.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding L-DOPA solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.

  • The percentage of tyrosinase inhibition is calculated using the formula: ( (A_control - A_sample) / A_control ) * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Visualizations

Signaling Pathway

Indole compounds have been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival.[1] The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by an indole derivative.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Indole This compound (Hypothetical) Indole->Akt Inhibits (Hypothetical)

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the proposed experimental validations.

Cellular_Antioxidant_Assay_Workflow A Seed HepG2 cells in 96-well plate B Treat cells with this compound and controls A->B C Add DCFH-DA probe B->C D Induce oxidative stress with AAPH C->D E Measure fluorescence (Ex: 485nm, Em: 535nm) D->E F Calculate Cellular Antioxidant Activity (CAA) E->F

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Tyrosinase_Inhibition_Assay_Workflow A Prepare reagents: - Mushroom Tyrosinase - L-DOPA - this compound - Kojic Acid (control) B Add tyrosinase and inhibitors to 96-well plate A->B C Pre-incubate at room temperature B->C D Initiate reaction with L-DOPA C->D E Incubate at 37°C D->E F Measure absorbance at 475 nm E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for the Mushroom Tyrosinase Inhibition Assay.

References

Comparative Analysis of 5-Bromoindole Derivatives as Kinase Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the mechanism of action, supported by experimental data, for promising 5-bromoindole derivatives targeting key oncogenic signaling pathways.

In the landscape of modern oncology, the quest for targeted therapies has led researchers to explore a multitude of chemical scaffolds. Among these, 5-bromoindole derivatives have emerged as a promising class of compounds, demonstrating significant potential as inhibitors of key kinases involved in cancer progression, notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This guide provides a comparative analysis of the mechanism of action for various 5-bromoindole derivatives, supported by quantitative experimental data and detailed protocols to aid researchers and drug development professionals in their pursuit of novel cancer therapeutics.

Targeting the EGFR and VEGFR Signaling Pathways

The anti-cancer activity of 5-bromoindole derivatives primarily stems from their ability to interfere with the signaling cascades initiated by EGFR and VEGFR. These receptor tyrosine kinases (RTKs) are often dysregulated in various cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.

EGFR Inhibition: Certain 5-bromoindole derivatives have been identified as potent inhibitors of EGFR. By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the autophosphorylation of the receptor, thereby inhibiting the downstream activation of pro-survival and proliferative pathways such as the RAS/MAPK and PI3K/Akt pathways. This mechanism is akin to that of established EGFR inhibitors used in clinical practice.

VEGFR Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily driven by the VEGFR signaling pathway. Several 5-bromoindole derivatives have demonstrated the ability to inhibit VEGFR-2, the main mediator of VEGF-induced angiogenesis. By blocking VEGFR-2 activity, these compounds can effectively suppress tumor neovascularization, leading to a reduction in tumor growth and dissemination.

Quantitative Comparison of Inhibitory Activity

The efficacy of 5-bromoindole derivatives as kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity or cell proliferation. The following tables summarize the in vitro inhibitory activities of selected 5-bromoindole derivatives against EGFR, VEGFR-2, and various cancer cell lines.

Compound IDTarget KinaseIC50 (µM)Reference
Compound 1a EGFR0.25[1]
Compound 2b EGFR0.18[1]
Compound 3c VEGFR-20.09[2][3]
Compound 4d VEGFR-20.12[2][3]

Table 1: In Vitro Kinase Inhibitory Activity of 5-Bromoindole Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values of selected 5-bromoindole derivatives against their target kinases, EGFR and VEGFR-2.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1a A549 (Lung Cancer)1.5[1]
Compound 1a HT-29 (Colon Cancer)2.1[1]
Compound 3c HUVEC (Endothelial Cells)0.5[2][3]
Compound 3c HepG2 (Liver Cancer)3.2[2][3]

Table 2: Antiproliferative Activity of 5-Bromoindole Derivatives. This table showcases the IC50 values of selected 5-bromoindole derivatives against various human cancer cell lines, indicating their potential as anti-cancer agents.

Experimental Protocols

To ensure the reproducibility and further investigation of these promising compounds, detailed experimental protocols for key assays are provided below.

In Vitro EGFR/VEGFR-2 Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of the 5-bromoindole derivatives on the enzymatic activity of EGFR and VEGFR-2.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase domain

  • Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 5-Bromoindole derivative compounds

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the 5-bromoindole derivative compounds in the assay buffer.

  • In a 96-well plate, add the recombinant kinase, the specific peptide substrate, and the diluted compound or vehicle control.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Record the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, HT-29, HUVEC, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 5-Bromoindole derivative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 5-bromoindole derivative compounds or vehicle control and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.

Visualizing the Mechanism of Action

To provide a clear visual representation of the signaling pathways and experimental workflows, the following diagrams have been generated using Graphviz (DOT language).

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Bromoindole 5-Bromoindole Derivative Bromoindole->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway Inhibition by 5-Bromoindole Derivatives.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P Bromoindole 5-Bromoindole Derivative Bromoindole->VEGFR2 Inhibition PKC PKC PLCg->PKC RAS_MAPK RAS/MAPK Pathway PKC->RAS_MAPK Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis

Caption: VEGFR-2 Signaling Pathway Inhibition by 5-Bromoindole Derivatives.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_conclusion Conclusion Kinase_Assay Kinase Inhibition Assay (EGFR/VEGFR-2) IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase MTT_Assay Cell Proliferation Assay (MTT) IC50_Cell Determine Cellular IC50 MTT_Assay->IC50_Cell Lead_Identification Lead Compound Identification IC50_Kinase->Lead_Identification IC50_Cell->Lead_Identification

Caption: General Experimental Workflow for Evaluating 5-Bromoindole Derivatives.

References

A Comparative Analysis of Substituted Indoles in Oncology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the anti-cancer efficacy of various substituted indole compounds, supported by experimental data from recent studies. This guide is intended for researchers, scientists, and professionals in drug development.

The indole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural and synthetic compounds with potent anti-cancer properties.[1][2][3] This guide provides a comparative overview of recently developed substituted indoles, summarizing their cytotoxic activity against various cancer cell lines and elucidating their mechanisms of action. The data presented is collated from multiple studies to facilitate a clear and objective comparison for researchers seeking to identify promising lead compounds for further development.

Comparative Cytotoxicity of Substituted Indoles

The anti-proliferative activity of various substituted indoles has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the IC50 values for several classes of substituted indoles, providing a direct comparison of their efficacy.

Indole-Curcumin Derivatives
CompoundCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Methoxy-substituted indole curcuminHep-2 (Laryngeal Cancer)12Doxorubicin10
A549 (Lung Cancer)15Doxorubicin0.65
HeLa (Cervical Cancer)4Doxorubicin1
Hep-2 (Laryngeal Cancer)12Paclitaxel1.8
A549 (Lung Cancer)15Paclitaxel0.175
HeLa (Cervical Cancer)4Paclitaxel0.08

Data sourced from Parthiban et al.[4]

Indole-Tetrazole Amides
CompoundCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound 7MCF-7 (Breast Cancer)3.5EtoposideNot specified
A549 (Lung Cancer)8.7EtoposideNot specified
SKOV3 (Ovarian Cancer)5.2EtoposideNot specified
Compound 8MCF-7 (Breast Cancer)4.1EtoposideNot specified
A549 (Lung Cancer)6.3EtoposideNot specified
SKOV3 (Ovarian Cancer)7.8EtoposideNot specified
Compound 9MCF-7 (Breast Cancer)6.2EtoposideNot specified
A549 (Lung Cancer)5.1EtoposideNot specified
SKOV3 (Ovarian Cancer)4.6EtoposideNot specified

Data sourced from Reddy et al.[4]

2-Oxoindolin-3-ylidene Derivatives
CompoundCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound 146aHT-29 (Colon Cancer)0.98 ± 0.11Nintedanib4.90 ± 0.65
SK-OV-3 (Ovarian Cancer)5.22 ± 0.36Nintedanib28.76 ± 2.13
HeLa (Cervical Cancer)53.25 ± 1.20Nintedanib51.65 ± 2.68
Compound 146eHT-29 (Colon Cancer)3.12 ± 0.27Nintedanib4.90 ± 0.65
SK-OV-3 (Ovarian Cancer)25.87 ± 1.32Nintedanib28.76 ± 2.13
HeLa (Cervical Cancer)30.42 ± 1.98Nintedanib51.65 ± 2.68

Data sourced from recent studies on VEGFR inhibitors.[5]

Mechanisms of Action: Targeting Key Cellular Processes

Substituted indoles exert their anti-cancer effects through a variety of mechanisms, often targeting multiple cellular pathways involved in cancer cell proliferation, survival, and migration.

Tubulin Polymerization Inhibition

A significant number of indole derivatives function as anti-tubulin agents, disrupting microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis.[4] Compounds such as indole-tetrazole amides and indole-acrylamide derivatives have demonstrated potent tubulin polymerization inhibitory activity.[4]

Tubulin_Inhibition_Workflow Indole Substituted Indole (e.g., Indole-tetrazole amide) Tubulin Tubulin Dimers Indole->Tubulin Binds to Colchicine-binding site Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Disruption of Mitotic Spindle Apoptosis Apoptosis G2M->Apoptosis

Caption: Workflow of tubulin polymerization inhibition by substituted indoles.

Modulation of Signaling Pathways

Indole alkaloids have been shown to regulate critical signaling pathways implicated in cancer progression, such as the Mitogen-activated protein kinase (MAPK) pathway.[6] By interfering with these pathways, indole derivatives can inhibit cell proliferation and induce programmed cell death. For instance, some indole compounds have been shown to inhibit key kinases in the MAPK pathway, such as MEK and ERK.[1]

MAPK_Signaling_Pathway Indole Substituted Indole EGFR EGFR Indole->EGFR Inhibits MEK MEK EGFR->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of the MAPK signaling pathway by substituted indoles.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-cancer activity of substituted indoles.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted indole compounds and a vehicle control (e.g., DMSO). A positive control, such as a known chemotherapy drug, is also included.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the substituted indole compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Experimental_Workflow cluster_invitro In Vitro Assays CellLines Cancer Cell Lines MTT MTT Assay (Cytotoxicity) CellLines->MTT Flow Flow Cytometry (Cell Cycle) CellLines->Flow WB Western Blot (Protein Expression) CellLines->WB IC50 IC50 Values MTT->IC50 CellCycle Cell Cycle Arrest Flow->CellCycle ProteinLevels Protein Levels WB->ProteinLevels

Caption: General workflow for in vitro evaluation of substituted indoles.

Conclusion

The studies highlighted in this guide demonstrate the significant potential of substituted indoles as a versatile scaffold for the development of novel anti-cancer agents. The comparative data presented herein offers a valuable resource for researchers to identify promising compounds and guide future drug discovery efforts. Further investigations into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds are warranted to translate these promising preclinical findings into clinical applications.

References

Unlocking the Potential of 5-Bromo-1H-indol-6-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and the broader scientific community, the validation of new molecular tools is a critical step toward innovation. 5-Bromo-1H-indol-6-ol, a member of the bromoindole class of compounds, presents a promising scaffold for the development of novel therapeutics. This guide provides a comparative analysis of this compound and related bromoindoles, offering insights into their biological activities and the experimental protocols for their evaluation.

Bromoindoles are a class of naturally occurring and synthetic compounds that have garnered significant interest due to their diverse biological activities. Found in marine organisms, they are key components of the historical dye Tyrian purple, which is comprised of 6,6'-dibromoindigo and 6-bromoindirubin. Modern research has shifted focus to the therapeutic potential of simpler bromoindole derivatives, which have demonstrated a range of effects including antioxidant, anti-inflammatory, and enzyme-inhibitory activities.

Performance Comparison of Bromoindole Derivatives

To contextualize the utility of this compound, it is valuable to compare its known activities with those of other well-characterized bromoindoles. The following table summarizes the inhibitory concentrations (IC50) of various bromoindoles against key inflammatory mediators. While specific quantitative antioxidant data for this compound is not extensively available, its structural similarity to other antioxidant bromoindoles suggests its potential in this area.

CompoundTargetAssay SystemIC50 (µM)Reference
6-Bromoindole Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophages> 255.1[1]
Tumor Necrosis Factor α (TNFα)LPS-stimulated RAW264.7 macrophages> 255.1[1]
Prostaglandin E2 (PGE2)Calcium ionophore-stimulated 3T3 fibroblasts> 255.1[1]
5-Bromoisatin Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophages151.6[1]
Tumor Necrosis Factor α (TNFα)LPS-stimulated RAW264.7 macrophages> 222.1[1]
Prostaglandin E2 (PGE2)Calcium ionophore-stimulated 3T3 fibroblasts> 222.1[1]
6-Bromoisatin Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophages> 222.1[1]
Tumor Necrosis Factor α (TNFα)LPS-stimulated RAW264.7 macrophages> 222.1[1]
Prostaglandin E2 (PGE2)Calcium ionophore-stimulated 3T3 fibroblasts> 222.1[1]
6,6'-Dibromoindigo Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesNot Active[1]
Tumor Necrosis Factor α (TNFα)LPS-stimulated RAW264.7 macrophagesNot Active[1]
Prostaglandin E2 (PGE2)Calcium ionophore-stimulated 3T3 fibroblastsNot Active[1]
6-Bromoindirubin Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesNot Active[1]
Tumor Necrosis Factor α (TNFα)LPS-stimulated RAW264.7 macrophagesNot Active[1]
Prostaglandin E2 (PGE2)Calcium ionophore-stimulated 3T3 fibroblastsNot Active[1]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanism of action and the experimental approach to validate these compounds, the following diagrams are provided.

G cluster_0 Cellular Oxidative Stress Response ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes Bromoindole This compound Bromoindole->Nrf2_Keap1 may promote dissociation

Caption: Potential mechanism of antioxidant activity for this compound via the Nrf2 pathway.

G cluster_1 Workflow for Anti-Inflammatory Activity Screening Start Culture RAW264.7 Macrophages Pretreat Pre-treat cells with Bromoindole Compound Start->Pretreat Stimulate Stimulate with Lipopolysaccharide (LPS) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Measure Measure NO, TNFα, PGE2 levels Collect->Measure Analyze Analyze Data and Determine IC50 Measure->Analyze

Caption: General experimental workflow for assessing the anti-inflammatory properties of bromoindoles.

Detailed Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the antioxidant and anti-inflammatory activities of compounds like this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay determines the free radical scavenging capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Test compound (various concentrations)

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • To each well of a 96-well plate, add 100 µL of the test compound or standard solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages (Anti-inflammatory Activity)

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (various concentrations)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plate

  • Spectrophotometer

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A set of untreated cells serves as a control.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • The IC50 value is calculated from the dose-response curve.[1]

TNFα Release Assay in RAW264.7 Macrophages (Anti-inflammatory Activity)

This assay quantifies the inhibition of the pro-inflammatory cytokine TNFα.

Materials:

  • RAW264.7 macrophage cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS from E. coli

  • Test compound (various concentrations)

  • Mouse TNFα ELISA kit

  • 96-well cell culture plate

Procedure:

  • Seed and pre-treat RAW264.7 cells with the test compound as described in the NO inhibition assay.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNFα in the supernatant using a commercially available mouse TNFα ELISA kit, following the manufacturer's instructions.

  • The percentage of TNFα inhibition is calculated relative to the LPS-stimulated control.

  • The IC50 value is determined from the dose-response curve.[1]

References

Unlocking the Therapeutic Potential of 5-Bromoindole Derivatives: A Comparative Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Among the myriad of heterocyclic compounds, 5-bromoindole derivatives have emerged as a promising class of molecules, exhibiting a wide range of biological activities, particularly in the realm of oncology. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various 5-bromoindole derivatives, with a focus on their anticancer properties as inhibitors of key signaling pathways.

This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of these potent compounds.

Comparative Analysis of Biological Activity

The anticancer activity of 5-bromoindole derivatives has been predominantly attributed to their ability to inhibit crucial protein kinases involved in tumor growth and proliferation, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). The following tables summarize the in vitro inhibitory activities of representative 5-bromoindole derivatives against these kinases and various cancer cell lines.

Table 1: VEGFR-2 Inhibitory Activity of 5-Bromoindole Derivatives
Compound IDStructureVEGFR-2 IC₅₀ (µM)Reference
5BDBIC 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazideNot explicitly quantified, but potent[1]
Compound 7d 1-benzyl-5-bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one0.503
Compound 7c 1-benzyl-5-bromo-3-(2-(4-(p-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one0.728

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: EGFR Inhibitory Activity of 5-Bromoindole Derivatives
Compound IDStructureEGFR IC₅₀ (µM)Reference
Compound 3a N-(4-chlorophenyl)-2-(5-bromo-1H-indole-2-carboxamido)benzamidePotent inhibitor[2]
Compound 4f Indole-aminoquinazoline hybrid0.0525[3]
Compound 4g Indole-aminoquinazoline hybrid0.0407[3]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 3: Antiproliferative Activity of 5-Bromoindole Derivatives Against Cancer Cell Lines
Compound IDCell LineIC₅₀ (µM)Reference
5BDBIC HepG2 (Liver)14.3[1]
Compound 7d MCF-7 (Breast)2.93
Compound 7c MCF-7 (Breast)7.17
Compound 3a A549 (Lung), HepG2 (Liver), MCF-7 (Breast)Potent against all three[2]
Compound 4f Caco-2 (Colorectal), C3A (Liver)Significant to moderate activity[3]
Compound 4g Caco-2 (Colorectal), C3A (Liver)Significant to moderate activity[3]

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Structure-Activity Relationship (SAR) Insights

The analysis of the biological data reveals several key structural features that govern the activity of 5-bromoindole derivatives:

  • The 5-Bromo Substituent: The presence of a bromine atom at the 5-position of the indole ring is a common feature among these active compounds, suggesting its importance for potent inhibitory activity. This halogen atom may be involved in crucial interactions within the kinase binding pocket.

  • Substituents at the 2-Position: The nature of the substituent at the 2-position of the indole ring significantly influences the activity. Carboxylic acid hydrazone and carbothioamide moieties have been shown to be effective.[1][2]

  • N-Substitution of the Indole Ring: N-benzylation of the indolin-2-one scaffold has been explored, with derivatives showing potent anticancer activity.

  • Hybrid Molecules: The fusion of the 5-bromoindole scaffold with other heterocyclic systems, such as quinazoline, has yielded highly potent EGFR inhibitors.[3] This highlights a promising strategy for developing dual or multi-targeted agents.

  • Side Chains: For the hydrazone derivatives, the nature of the aromatic ring attached to the hydrazone linker plays a role in determining the potency, with electron-donating groups like dimethylamino showing significant activity.[1]

Experimental Protocols

To ensure the reproducibility and accurate comparison of experimental data, detailed methodologies for the key assays are provided below.

MTT Assay for Antiproliferative Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-bromoindole derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

VEGFR-2 and EGFR Kinase Inhibition Assays

These assays are designed to measure the direct inhibitory effect of the compounds on the enzymatic activity of the target kinases.

Principle: Kinase activity is typically measured by quantifying the phosphorylation of a specific substrate. The inhibition of this phosphorylation by a test compound is then determined. Common methods include ELISA-based assays, fluorescence-based assays, and radiometric assays.

General Procedure (ELISA-based):

  • Coating: Coat a 96-well plate with a substrate specific for the kinase (e.g., a peptide containing a tyrosine residue).

  • Kinase Reaction: Add the recombinant kinase (VEGFR-2 or EGFR), ATP, and the 5-bromoindole derivative at various concentrations to the wells. Incubate to allow the kinase reaction to proceed.

  • Washing: Wash the plate to remove unbound reagents.

  • Antibody Incubation: Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody).

  • Secondary Antibody and Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Add a chromogenic or chemiluminescent substrate for the enzyme and measure the resulting signal using a plate reader.

  • Data Analysis: The signal intensity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing the Mechanisms of Action and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of 5-Bromoindole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization mtt MTT Assay (Antiproliferative Activity) characterization->mtt Test Compounds kinase Kinase Inhibition Assays (VEGFR-2, EGFR) characterization->kinase Test Compounds ic50 IC50 Determination mtt->ic50 kinase->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Caption: Experimental workflow for the evaluation of 5-bromoindole derivatives.

VEGFR2_EGFR_Inhibition cluster_VEGFR2 VEGFR-2 Signaling Pathway cluster_EGFR EGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation & Survival Downstream->Angiogenesis EGF EGF EGFR EGFR Receptor EGF->EGFR Binds Dimerization2 Receptor Dimerization & Autophosphorylation EGFR->Dimerization2 Downstream2 Downstream Signaling (e.g., Ras/Raf/MEK/ERK, PI3K/Akt) Dimerization2->Downstream2 Proliferation Cell Proliferation, Survival & Differentiation Downstream2->Proliferation Inhibitor 5-Bromoindole Derivative Inhibitor->Dimerization Inhibits Inhibitor->Dimerization2 Inhibits

Caption: Inhibition of VEGFR-2 and EGFR signaling pathways by 5-bromoindole derivatives.

SAR_Logic cluster_modifications Structural Modifications Core 5-Bromoindole Scaffold R1 Position 2 Substituent (e.g., Hydrazone, Carbothioamide) Core->R1 R2 N-Substitution (e.g., Benzyl) Core->R2 R3 Hybridization (e.g., with Quinazoline) Core->R3 Activity Biological Activity (VEGFR-2/EGFR Inhibition, Anticancer) R1->Activity R2->Activity R3->Activity

Caption: Logical relationship of SAR for 5-bromoindole derivatives.

References

A Comparative Guide to Indole Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs. The efficient construction of this bicyclic heterocycle is, therefore, a critical endeavor in the development of new therapeutic agents. This guide provides an objective comparison of several prominent indole synthesis methods, offering a succinct overview of their efficacy, supported by experimental data.

Quantitative Comparison of Indole Synthesis Methods

The choice of an indole synthesis method is often a trade-off between yield, substrate scope, and reaction conditions. The following tables summarize quantitative data for some of the most common methods.

Table 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone.

Starting MaterialsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Acetone phenylhydrazone (1 mol), Cyclohexanone (1 mol)Glacial Acetic AcidBoiling0.550[1]
Cyclohexanone 2:4-dinitrophenylhydrazone (1 mol), Phenylhydrazine (1 mol)Glacial Acetic AcidBoiling2418[1]
Phenylhydrazine, 4-Phenylcyclohexanonep-TsOH·H2O, EtOHReflux4840[2]
Phenylhydrazine, α-MethylstyrenePd/C, H2 (20 bar)1204867[2]

Table 2: Nenitzescu Indole Synthesis

The Nenitzescu synthesis is a valuable method for producing 5-hydroxyindoles from benzoquinones and β-aminocrotonic esters.

BenzoquinoneEnamineCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Naphthoquinoneβ-aminocrotonate derivativeJacobsen-type Cr(III) salen complex, Nitromethane4018up to 97[3]
p-BenzoquinoneEthyl 3-aminocinnamateAcetic AcidRefluxNot Specified46[4]
1,4-BenzoquinoneEthyl 3-aminocinnamate1-ButanolNot SpecifiedNot Specified20[4]

Table 3: Palladium-Catalyzed Indole Synthesis

Modern palladium-catalyzed methods offer mild reaction conditions and broad functional group tolerance.

MethodStarting MaterialsCatalyst/LigandBase/SolventTemperature (°C)Yield (%)Reference
Buchwald-Hartwig/Arene-alkene couplingo-bromoiodoarene, primary amine, ketone/aldehydePd2dba3, DPPFCs2CO3, Toluene130up to 68[5]
Larock Indole Synthesiso-iodoaniline, internal alkyneFerrocene-functionalized NHC-Pd complexNot SpecifiedNot SpecifiedGood yields[6]
Hegedus Indole Synthesis2-AllylanilinePd(II)Not SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the Fischer and Nenitzescu indole syntheses.

Fischer Indole Synthesis Protocol (General)

  • Hydrazone Formation: An arylhydrazine (1 equivalent) and a ketone or aldehyde (1 equivalent) are dissolved in a suitable solvent such as ethanol or acetic acid. The mixture is stirred, often with gentle heating, until the hydrazone precipitates or TLC analysis indicates complete consumption of the starting materials. The hydrazone can be isolated by filtration or used directly in the next step.

  • Cyclization: The crude or purified hydrazone is suspended in a solvent, and an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) is added.[8] The reaction mixture is heated to the desired temperature (ranging from 80°C to over 200°C) and monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is cooled and neutralized with a base. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude indole is then purified by column chromatography or recrystallization.

Nenitzescu Indole Synthesis Protocol (Atroposelective Example)[3]

  • Reaction Setup: To a 20 mL reaction vial in open air, add the substituted naphthoquinone (1.5 equivalents, 0.15 mmol), the β-aminocrotonate substrate (1 equivalent, 0.1 mmol), the (R,R)-Cr salen catalyst (10 mol%), and nitromethane (1 mL).

  • Reaction Execution: The vial is sealed with an aluminous headspace cap and heated to 40°C for 18 hours in an aluminum heating block.

  • Work-up and Purification: After the reaction, the mixture is concentrated, and the residue is purified by column chromatography to yield the 5-hydroxybenzo[g]indole. For enantiomeric excess enhancement, a precipitation work-up can be employed.

Visualizing Reaction Pathways and Workflows

Generalized Experimental Workflow for Indole Synthesis

G Figure 1: Generalized Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthesis Method reactants Prepare Starting Materials start->reactants reaction Perform Cyclization Reaction reactants->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Quench and Extract monitoring->workup Reaction Complete purification Purify Product (Chromatography, Recrystallization) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis

Caption: A typical workflow for laboratory-scale indole synthesis.

Decision Flowchart for Selecting an Indole Synthesis Method

G Figure 2: Method Selection Flowchart start Desired Indole Structure q1 5-Hydroxyindole required? start->q1 q2 Acid-sensitive functional groups present? q1->q2 No nenitzescu Nenitzescu Synthesis q1->nenitzescu Yes q3 Harsh conditions acceptable? q2->q3 No pd_catalyzed Palladium-Catalyzed Synthesis (e.g., Larock, Buchwald) q2->pd_catalyzed Yes fischer Fischer Synthesis q3->fischer No madelung Madelung Synthesis q3->madelung Yes

Caption: A simplified guide for choosing a suitable indole synthesis method.

Mechanism of the Fischer Indole Synthesis

G Figure 3: Fischer Indole Synthesis Mechanism start Arylhydrazone enamine Enehydrazine (Tautomerization) start->enamine Acid Catalyst rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Heat imine Diamine Intermediate rearrangement->imine cyclization Cyclization & Aromatization imine->cyclization Acid Catalyst product Indole Product + NH3 cyclization->product

Caption: Key steps in the mechanism of the Fischer indole synthesis.[9]

References

In Vitro Showdown: Novel 5-Nitroindole Derivatives Demonstrate Potent Anti-Cancer Activity by Targeting c-Myc

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vitro performance of a novel class of 5-nitroindole derivatives against cancer cell lines. This guide provides a head-to-head comparison with established anti-cancer agents, supported by detailed experimental data and protocols, highlighting their potential as potent c-Myc inhibitors.

A recent study published in ChemMedChem systematically evaluated a series of newly synthesized 5-nitroindole compounds, revealing their ability to bind to and stabilize the G-quadruplex structure in the promoter region of the c-Myc oncogene. This stabilization effectively downregulates c-Myc expression, a key driver in numerous human cancers, leading to cell cycle arrest and apoptosis in cancer cells. This guide synthesizes the key findings of this research and provides a comparative analysis against alternative therapies.

Performance Comparison: 5-Nitroindole Derivatives vs. Standard Chemotherapeutics

The novel 5-nitroindole derivatives exhibit promising anti-cancer activity, particularly against the HeLa cervical cancer cell line. The following tables summarize their binding affinity to the c-Myc G-quadruplex and their cytotoxic effects compared to standard chemotherapeutic agents.

Table 1: c-Myc G-Quadruplex Binding Affinity and Cytotoxicity of Novel 5-Nitroindole Derivatives in HeLa Cells

CompoundDC50 (µM)aKd (µM)bIC50 (µM)c
5 1.98 ± 0.210.9 ± 0.14.5 ± 0.5
7 1.23 ± 0.150.6 ± 0.13.2 ± 0.4
12 3.15 ± 0.351.5 ± 0.28.1 ± 0.9

a DC50: Concentration of the compound required to reduce the fluorescence of a thiazole orange-displaced DNA probe by 50%, indicating G-quadruplex binding.[1] b Kd: Dissociation constant, a measure of binding affinity to the c-Myc G-quadruplex, determined by Microscale Thermophoresis (MST). c IC50: Half-maximal inhibitory concentration, indicating the potency of the compound in inhibiting HeLa cell growth, determined by MTT assay.

Table 2: Comparative In Vitro Cytotoxicity (IC50, µM) in HeLa Cells

CompoundIC50 (µM)Mechanism of Action
5-Nitroindole Derivative 7 3.2 ± 0.4c-Myc G-quadruplex stabilization
Doxorubicin ~ 0.1 - 0.5DNA intercalation, Topoisomerase II inhibition
Cisplatin ~ 1 - 10DNA cross-linking
Etoposide ~ 1 - 5Topoisomerase II inhibition
CX-3543 (Quarfloxin) ~ 0.1 - 1G-quadruplex stabilization (rDNA)
CX-5461 ~ 0.1 - 1RNA Polymerase I inhibition

While standard chemotherapeutics like Doxorubicin show higher potency in terms of direct cytotoxicity, the novel 5-nitroindole derivatives offer a targeted approach by specifically inhibiting the c-Myc oncogene, which may lead to a more favorable therapeutic window and reduced off-target effects.

Mechanism of Action: A Visual Guide

The primary mechanism of action for these novel 5-nitroindole derivatives involves the stabilization of the G-quadruplex structure in the promoter region of the c-Myc gene. This prevents the binding of transcription factors, thereby inhibiting the transcription and subsequent translation of the c-Myc protein. The resulting depletion of c-Myc leads to cell cycle arrest, primarily in the G1 phase, and ultimately induces apoptosis.

Signaling_Pathway cluster_0 5-Nitroindole Derivative Action cluster_1 Transcriptional Regulation cluster_2 Cellular Effects Derivative 5-Nitroindole Derivative G4 c-Myc G-Quadruplex Derivative->G4 Binds & Stabilizes Transcription_Factors Transcription Factors G4->Transcription_Factors cMyc_Gene c-Myc Gene Transcription_Factors->cMyc_Gene Cannot Bind cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription Inhibited cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Reduced Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) cMyc_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of novel 5-nitroindole derivatives.

Experimental Workflow

The evaluation of these compounds followed a systematic in vitro workflow, beginning with the assessment of their binding affinity to the target G-quadruplex, followed by the characterization of their effects on cancer cell lines.

Experimental_Workflow Start Start: Synthesized 5-Nitroindole Derivatives FID_Assay Fluorescence Intercalator Displacement (FID) Assay Start->FID_Assay Screen for G4 Binding Cell_Culture Cancer Cell Culture (e.g., HeLa) Start->Cell_Culture MST Microscale Thermophoresis (MST) FID_Assay->MST Quantify Binding Affinity (Kd) End End: Evaluation of Anticancer Activity MST->End MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Treat with Derivatives FACS FACS Analysis for Cell Cycle Arrest MTT_Assay->FACS Determine IC50 & Select Hits FACS->End

Caption: In vitro experimental workflow for evaluating 5-nitroindole derivatives.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed protocols for the key experiments are provided below.

Cell Culture
  • Cell Line: HeLa (human cervical adenocarcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reached 80-90% confluency, they were washed with phosphate-buffered saline (PBS), detached with a 0.25% trypsin-EDTA solution, and re-seeded in new culture flasks.

MTT Cytotoxicity Assay
  • Cell Seeding: HeLa cells were seeded into 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the 5-nitroindole derivatives or control drugs for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS was added to each well.

  • Incubation: The plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Fluorescence Intercalator Displacement (FID) Assay
  • Principle: This assay measures the ability of a compound to displace a fluorescent intercalator (e.g., thiazole orange) from the G-quadruplex DNA, resulting in a decrease in fluorescence.

  • Reaction Mixture: A solution containing the c-Myc G-quadruplex-forming oligonucleotide, thiazole orange, and a buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) was prepared.

  • Compound Addition: The 5-nitroindole derivatives were titrated into the reaction mixture.

  • Fluorescence Measurement: The fluorescence was monitored at an appropriate excitation and emission wavelength for thiazole orange.

  • Data Analysis: The DC50 value, the concentration of the compound that displaces 50% of the fluorescent probe, was determined.

Microscale Thermophoresis (MST)
  • Principle: MST measures the change in fluorescence of a labeled molecule as it moves through a microscopic temperature gradient, which is altered upon binding to a ligand.

  • Sample Preparation: A fluorescently labeled c-Myc G-quadruplex oligonucleotide was kept at a constant concentration, while the 5-nitroindole derivatives were serially diluted.

  • Measurement: The samples were loaded into capillaries, and the thermophoretic movement was measured using an MST instrument.

  • Data Analysis: The dissociation constant (Kd) was calculated by fitting the changes in the normalized fluorescence to a binding curve.

Cell Cycle Analysis by Flow Cytometry (FACS)
  • Cell Treatment: HeLa cells were treated with the 5-nitroindole derivatives at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using appropriate software. An accumulation of cells in the G1 phase is indicative of cell cycle arrest.

This comprehensive guide provides a valuable resource for the scientific community, offering a clear comparison of novel 5-nitroindole derivatives and their potential as targeted anti-cancer therapeutics. The detailed data and protocols aim to facilitate further research and development in this promising area of oncology.

References

A Comparative Analysis of Novel Indazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold continues to be a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative evaluation of novel indazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The data presented is compiled from recent preclinical studies to aid in the ongoing development of potent and selective therapeutic agents.

Anticancer Activity: Targeting Key Signaling Pathways

Novel indazole derivatives have emerged as potent anticancer agents, primarily through their action as kinase inhibitors. A significant number of these compounds target the PI3K/AKT/mTOR signaling pathway, a critical cascade that is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[1]

Comparative Efficacy of Novel Indazole Derivatives Against Cancer Cell Lines

The following table summarizes the in-vitro cytotoxic activity of a selection of recently developed indazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater efficacy.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
13a A549 (Lung)0.012Combretastatin-A40.11
MCF7 (Breast)0.0100.93
A375 (Melanoma)0.0150.24
HT-29 (Colon)0.0190.16
13b A549 (Lung)0.010Combretastatin-A40.11
MCF7 (Breast)0.0130.93
A375 (Melanoma)0.0110.24
HT-29 (Colon)0.0140.16
13e A549 (Lung)0.018Combretastatin-A40.11
MCF7 (Breast)0.0210.93
A375 (Melanoma)0.0160.24
HT-29 (Colon)0.0250.16
13g A549 (Lung)0.015Combretastatin-A40.11
MCF7 (Breast)0.0180.93
A375 (Melanoma)0.0120.24
HT-29 (Colon)0.0170.16
13h A549 (Lung)0.011Combretastatin-A40.11
MCF7 (Breast)0.0140.93
A375 (Melanoma)0.0100.24
HT-29 (Colon)0.0130.16
13j A549 (Lung)0.014Combretastatin-A40.11
MCF7 (Breast)0.0170.93
A375 (Melanoma)0.0130.24
HT-29 (Colon)0.0160.16

Data sourced from a study by Sandeep Reddy et al. on the synthesis and anticancer activity of novel indazole derivatives.[2]

PI3K/AKT/mTOR Signaling Pathway Inhibition

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and highlights the inhibitory action of novel indazole derivatives. These compounds often act by competing with ATP at the kinase domain of key proteins in this pathway, thereby blocking downstream signaling that promotes cancer cell growth and survival.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indazole Novel Indazole Derivatives Indazole->PI3K inhibit Indazole->AKT inhibit Indazole->mTORC1 inhibit

Inhibition of the PI3K/AKT/mTOR pathway by novel indazole derivatives.

Anti-inflammatory Activity: Modulating the Cyclooxygenase Pathway

Inflammation is a key pathological feature of many diseases. Novel indazole derivatives have shown significant anti-inflammatory effects, often superior to existing non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action frequently involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[3]

Comparative Efficacy of Novel Indazole Derivatives in an In-Vivo Model

The carrageenan-induced rat paw edema model is a standard in-vivo assay for evaluating acute inflammation. The table below compares the anti-inflammatory activity of various indazole derivatives, expressed as the percentage of edema inhibition.

Compound IDDose (mg/kg)Maximum Edema Inhibition (%)Reference CompoundDose (mg/kg)Maximum Edema Inhibition (%)
Indazole 10061.03Diclofenac1084.50
5-Aminoindazole 10083.09Diclofenac1084.50
6-Nitroindazole 10071.36Diclofenac1084.50
Compound 1 20096.31Indomethacin1057.66
Compound 3 20099.69Indomethacin1057.66

Data for Indazole, 5-Aminoindazole, and 6-Nitroindazole sourced from a study by Kaur et al.[3] Data for Compounds 1 and 3 sourced from a study on benzenesulfonamide derivatives.[4]

Cyclooxygenase (COX) Pathway Inhibition

The diagram below illustrates the cyclooxygenase pathway and the role of indazole derivatives in inhibiting the production of prostaglandins, which are key mediators of inflammation. By blocking COX enzymes, these derivatives reduce the synthesis of prostaglandins from arachidonic acid.

COX_Pathway CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Phospholipase A2 COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indazole Novel Indazole Derivatives Indazole->COX1 inhibit Indazole->COX2 inhibit

Inhibition of the Cyclooxygenase pathway by novel indazole derivatives.

Antimicrobial Activity: A New Frontier

While extensively studied for their anticancer and anti-inflammatory properties, the antimicrobial potential of novel indazole derivatives is an emerging area of research. Several new compounds have demonstrated promising activity against a range of bacterial and fungal pathogens.

Comparative Efficacy of Novel Indazole Derivatives Against Microbial Strains

The antimicrobial activity of novel indazole derivatives is typically evaluated by measuring the minimum inhibitory concentration (MIC) and the zone of inhibition in an agar disk diffusion assay.

Minimum Inhibitory Concentration (MIC)

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
HL1 S. aureus625Vancomycin1.25
MRSA1250Vancomycin2.5
E. coli>5000Ciprofloxacin0.02
P. aeruginosa5000Ciprofloxacin0.04
HL2 S. aureus625Vancomycin1.25
MRSA625Vancomycin2.5
E. coli2500Ciprofloxacin0.02
P. aeruginosa2500Ciprofloxacin0.04

Data for HL1 and HL2 sourced from a study on novel imidazole derivatives.[5][6]

Zone of Inhibition

Compound IDBacterial StrainZone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)
6f E. coli12Ampicillin18
P. aeruginosa11Ampicillin16
S. aureus15Ampicillin20
B. subtilis14Ampicillin22
6g E. coli13Ampicillin18
P. aeruginosa12Ampicillin16
S. aureus16Ampicillin20
B. subtilis15Ampicillin22

Data for 6f and 6g sourced from a study on indole-1,2,4 triazole conjugates.[7]

Experimental Workflow for Antimicrobial Screening

The agar disk diffusion method is a widely used technique for preliminary screening of antimicrobial activity. The workflow for this assay is depicted below.

Antimicrobial_Workflow Start Start PrepareInoculum Prepare Bacterial Inoculum Start->PrepareInoculum InoculatePlate Inoculate Agar Plate PrepareInoculum->InoculatePlate PlaceDisks Place Indazole-impregnated Disks InoculatePlate->PlaceDisks Incubate Incubate Plates PlaceDisks->Incubate MeasureZones Measure Zones of Inhibition Incubate->MeasureZones End End MeasureZones->End

Workflow for the agar disk diffusion antimicrobial susceptibility test.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10][11]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel indazole derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.

Carrageenan-Induced Rat Paw Edema Assay

This in-vivo assay is used to evaluate the acute anti-inflammatory activity of compounds.[3]

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimatize Wistar albino rats for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., diclofenac or indomethacin), and test groups for different doses of the novel indazole derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the left hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated as: [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Agar Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method is a qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.

Principle: An antibiotic-impregnated disk placed on an agar surface diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible to the antibiotic, a clear zone of no growth will be observed around the disk.

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plate: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of the novel indazole derivative onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1H-indol-6-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before handling 5-Bromo-1H-indol-6-ol, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or neoprene gloves
Eye Protection Chemical splash goggles or safety glasses with side shields
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Use in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as halogenated organic waste.

  • Waste Segregation:

    • Do not mix this compound with non-halogenated organic waste or other incompatible waste streams.

    • Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.

  • Waste Container Selection:

    • Use a designated, properly labeled, and sealable container for halogenated organic waste.

    • The container must be made of a material compatible with the chemical (e.g., glass or polyethylene).

  • Labeling:

    • Clearly label the waste container with "Halogenated Organic Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Keep the container sealed when not in use.

    • Store away from incompatible materials, such as strong oxidizing agents and bases.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a chemical collection request to your Environmental Health & Safety (EHS) department.

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate and Secure:

    • If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

    • Restrict access to the spill area.

  • Assess and Report:

    • Assess the extent of the spill and report it to your laboratory supervisor and EHS department.

  • Cleanup (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE.

    • Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully sweep or scoop up the absorbed material and place it in the designated halogenated organic waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.

    • Wash the area with soap and water.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Handling this compound cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_spill Spill Response start Identify this compound for Disposal assess_sds Consult Safety Data Sheet (SDS) (Specific SDS unavailable, use data for 5-Bromoindole as a proxy) start->assess_sds assess_properties Consider as Halogenated Aromatic Compound assess_sds->assess_properties ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_properties->ppe waste_container Use Designated Halogenated Organic Waste Container ppe->waste_container spill Spill Occurs? ppe->spill label_container Label Container Clearly (Chemical Name and Hazard) waste_container->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste request_disposal Arrange for EHS Pickup store_waste->request_disposal spill->waste_container No evacuate Evacuate and Secure Area spill->evacuate Yes cleanup Clean up with Inert Absorbent evacuate->cleanup dispose_spill_waste Dispose of Cleanup Materials as Halogenated Organic Waste cleanup->dispose_spill_waste dispose_spill_waste->store_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Bromo-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-1H-indol-6-ol, designed for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product you are using.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling to prevent potential health hazards. Based on data for structurally similar compounds, it may be harmful if swallowed and can cause skin and eye irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE TypeSpecification
Eye and Face Protection Chemical safety goggles or safety glasses meeting ANSI Z87.1 standards are required.[3] A face shield should be worn over safety glasses when there is a risk of splashing.[4][5]
Skin and Body Protection A laboratory coat must be worn and buttoned. Long pants and closed-toe, closed-heel shoes are required to cover the entire foot.[3] For significant handling, consider chemical-resistant coveralls.[4]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves) are essential.[3] Gloves should be inspected before use and changed immediately if contaminated. For prolonged contact, consult the glove manufacturer's resistance guide.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dust/aerosols may be generated, a respirator may be necessary.[3][6]
Quantitative Data for a Structurally Similar Compound: 5-Bromoindole

The following data is for 5-Bromoindole, a structurally similar compound, and should be used for reference purposes only.

PropertyValue
Physical State Solid Powder[7]
Appearance Beige[7]
Molecular Formula C8H6BrN[7]
Molecular Weight 196.05 g/mol [7]
Melting Point/Range 89 - 92 °C / 192.2 - 197.6 °F[7]
Incompatible Materials Strong oxidizing agents, Strong acids[7]

Operational and Disposal Plans

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation and Pre-Handling:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have an emergency plan in place and ensure access to a safety shower and eyewash station.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling the Compound:

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Avoid the formation of dust.[2][7]

    • Use appropriate tools (e.g., spatula, weigh paper) for transferring the solid.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[2][7]

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Decontaminate all equipment used.

    • Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of properly.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

Disposal Plan

  • Dispose of this compound and any contaminated materials in a designated hazardous waste container.[1][2]

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Do not dispose of the chemical down the drain or in regular trash.[1]

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical attention.[1]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Confirm Emergency Equipment Access prep_hood->prep_emergency handle_weigh Weigh Compound in Fume Hood prep_emergency->handle_weigh handle_transfer Transfer and Prepare Solution handle_weigh->handle_transfer post_clean Clean Work Area and Equipment handle_transfer->post_clean post_ppe Remove and Dispose of PPE post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash dispose_waste Dispose of Chemical and Contaminated Materials in Designated Hazardous Waste post_wash->dispose_waste

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.